Cimifugin

Catalog No.
S570897
CAS No.
37921-38-3
M.F
C16H18O6
M. Wt
306.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimifugin

CAS Number

37921-38-3

Product Name

Cimifugin

IUPAC Name

(2S)-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

InChI

InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3/t13-/m0/s1

InChI Key

ATDBDSBKYKMRGZ-ZDUSSCGKSA-N

SMILES

Array

Synonyms

cimifugin

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O

Cimifugin is an oxacycle and an organic heterotricyclic compound.
Cimifugin has been reported in Angelica japonica, Actaea dahurica, and other organisms with data available.
isolated from Saposhnikovia divaricatae; structure in first source

cimifugin sources Saposhnikovia divaricata Cimicifuga racemosa

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cimifugin's Pharmacological Effects

The table below summarizes the key experimental findings and potency of this compound across various models.

Model System Biological Effect Key Findings / Mechanism Potency / Effective Concentration
FITC-induced Atopic Dermatitis (Mouse Model) [1] Suppresses allergic inflammation ↓ TSLP and IL-33; ↑ expression of tight junction proteins (CLDN1, occludin); restored epithelial barrier function. Significant suppression observed in initial sensitization stage.
Human Gast Cancer Cell Line (MKN28) [2] Anti-proliferative, Anti-migration, Anti-invasion Inhibited cell proliferation, migration, and invasion; modulated metabolic pathways (folate biosynthesis, glutathione metabolism). IC~50~ not specified; effective concentrations used: 0, 40, 80, 160, 320, 640, 1280 µM.
Immortalized Human Epidermal Cells (HaCaT) [1] In vitro confirmation of anti-inflammatory mechanism ↓ TSLP/IL-33; ↑ tight junction proteins; effect diminished when CLDN1 was knocked down with siRNA. Consistent with in vivo results.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are the methodologies from pivotal studies.

Protocol for Assessing Anti-Allergic Inflammation (in vivo and in vitro)

This protocol is based on the study demonstrating this compound's effect on atopic dermatitis [1].

  • Animal Model Establishment:
    • Mice are sensitized and challenged with FITC (fluorescein isothiocyanate) to induce a type 2 atopic dermatitis (AD) model.
    • To study the initial stage, mice are only sensitized with FITC.
  • Drug Administration:
    • This compound is administered to the mice during the initial sensitization stage.
  • ELISA:
    • Cytokine levels (TSLP and IL-33) in skin tissues or cell culture supernatants are quantified using commercial ELISA kits.
  • Western Blot:
    • Protein extracts from skin tissues or HaCaT cells are separated by SDS-PAGE.
    • Membranes are probed with primary antibodies against tight junction proteins (CLDN1, occludin, CLDND1), followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence system.
  • siRNA Interference:
    • HaCaT cells are transfected with CLDN1-specific siRNA to knock down its expression.
    • The TSLP levels are measured again after this compound treatment to confirm the mechanism depends on tight junction restoration.
  • Immunohistochemistry/Immunofluorescence:
    • Tissue sections or cultured cells are fixed, permeabilized, and incubated with antibodies against TJ proteins. Visualization is performed under a microscope.
Protocol for Assessing Anti-Cancer Activity in GC Cells

This protocol is derived from the 2024 study on this compound's effects on gastric cancer [2].

  • Cell Line and Culture:
    • Human gastric cancer cells (MKN28) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ atmosphere.
  • Cell Proliferation Assay (CCK-8):
    • Cells are seeded into a 96-well plate and treated with a gradient of this compound concentrations (e.g., 0, 40, 80, 160, 320, 640, 1280 µM) for 24 and 72 hours.
    • CCK-8 reagent (10 µL) is added to each well and incubated for 2 hours.
    • The absorbance is measured at 450 nm using a microplate reader.
  • Proliferation Assay (EdU Flow Cytometry):
    • Cells treated with this compound are incubated with an EdU (5-ethynyl-2'-deoxyuridine) working solution.
    • After fixation and washing, cells are analyzed using a flow cytometer to measure the percentage of EdU-positive proliferating cells.
  • Cell Migration and Invasion Assay:
    • Migration: this compound-treated cells are seeded into the upper chamber of a Transwell insert without matrix coating.
    • Invasion: The upper chamber is pre-coated with Matrigel to simulate the extracellular matrix.
    • For both assays, complete medium is added to the lower chamber as a chemoattractant. After incubation (72 hours at 160 µM this compound, as per the study), cells on the upper surface are removed. Cells that migrated/invaded to the lower surface are fixed, stained with 0.1% crystal violet, imaged, and dissolved in acetic acid for absorbance measurement at 562 nm.

This compound's Core Mechanism of Action Against Allergic Inflammation

The following diagram illustrates the primary anti-allergic inflammation mechanism of this compound, as revealed through the research [1].

G This compound This compound TJ_Upregulation Upregulates Tight Junction (TJ) Proteins (CLDN1, Occludin) This compound->TJ_Upregulation Barrier_Restoration Restores Epithelial Barrier Integrity TJ_Upregulation->Barrier_Restoration Cytokine_Reduction Reduces Epithelial-Derived Initiative Cytokines (TSLP, IL-33) Barrier_Restoration->Cytokine_Reduction Inflammation_Suppression Suppression of Allergic Inflammation Cytokine_Reduction->Inflammation_Suppression siRNA CLDN1 siRNA Knockdown siRNA->Cytokine_Reduction Abrogates Effect

This compound's anti-allergic mechanism relies on tight junction upregulation.

Future Research and Clinical Implications

  • Multi-Targeting Potential in Cancer: Beyond allergy, this compound shows promise in modulating cancer metabolism. A 2024 study identified AKR1C2, MAOB, and PDE2A as key targets in gastric cancer, suggesting a multi-target strategy against metabolic reprogramming in the tumor microenvironment [2].
  • Biosynthesis Advances: Very recent research has successfully resolved the complete biosynthetic pathway of this compound's precursor, prim-O-glucosylthis compound (POG), in Saposhnikovia divaricata [3]. This breakthrough paves the way for metabolic engineering and sustainable production of these valuable compounds.

References

Core Pharmacological Profile of Cimifugin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic pharmacological and chemical information of cimifugin.

Property Description
Chemical Name This compound [1]
IUPAC Name / Molecular Formula Information not available in search results
Molecular Weight 306.310 g/mol [1]
Chemical Structure A chromone compound (C16H18O6) [1]
Source Plants Saposhnikovia divaricata (Turcz.) Schischk. and Cimicifuga species (e.g., C. racemosa, C. heracleifolia, C. dahurica, C. foetida) [2] [3] [1]
Purity in Studies Typically ≥98% (as used in experimental reagents) [3] [1]

Primary Mechanisms of Action

This compound exerts its therapeutic effects mainly by modulating critical signaling pathways involved in inflammation and immune response. The following diagram illustrates these core mechanisms:

G This compound This compound Pathways Key Signaling Pathways This compound->Pathways Inhibits Downstream Downstream Effects Pathways->Downstream P1 NF-κB Pathway Pathways->P1 P2 JAK/STAT Pathway Pathways->P2 P3 MAPK Pathway Pathways->P3 Outcomes Therapeutic Outcomes Downstream->Outcomes D1 ↓ Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, IL-17, IFN-γ) Downstream->D1 D2 ↓ M1 Macrophage Polarization ↑ Anti-inflammatory cytokines (IL-4, IL-10) Downstream->D2 D3 ↑ Tight Junction Proteins (Claudin-1, ZO-1, Occludin) Downstream->D3 O1 Anti-Inflammation Outcomes->O1 O2 Immunomodulation Outcomes->O2 O3 Barrier Function Restoration Outcomes->O3

This compound's core mechanisms and therapeutic effects

Detailed Experimental Evidence & Protocols

The table below summarizes key experimental findings and the methodologies used to obtain them.

Disease Model / Area Key Findings / Effects Experimental Models & Dosing Core Mechanisms Identified

| Inflammatory Bowel Disease (IBD) | Ameliorated colitis, reduced disease activity index, improved intestinal barrier, restored immune balance [3] [4] | In vivo: TNBS/DSS-induced colitis in mice; this compound (12.5 mg/kg, daily gavage) [3] [4]. In vitro: LPS-induced inflammation models [2]. | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) [4]; Modulation of JAK1/STAT1 pathway; Inhibition of macrophage M1 polarization [3]. | | Acute Pneumonia & Lung Injury | Attenuated lung injury, suppressed lung inflammation, inhibited inflammatory factor expression [2] [3] | In vitro: LPS-induced inflammation in normal human lung epithelial cells (BEAS-2B); this compound among active components tested [2]. In vivo: DSS-induced UC-related lung injury in mice; this compound (12.5, 25, 50 mg/kg) [3]. | Regulation of IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways; Downregulation of P-STAT3, TLR4, PIK3CA, NF-κB [2] [3]. | | Periprosthetic Osteolysis | Inhibited osteoclast differentiation and bone resorption, alleviated Ti particle-induced bone erosion in vivo [1] | In vitro: RANKL-induced osteoclastogenesis in BMMs/RAW264.7 cells; this compound (80, 160, 320 μM) [1]. In vivo: Ti particle-induced murine calvarial osteolysis model; this compound (20 mg/kg, intraperitoneal) [1]. | Suppression of NF-κB signaling (inhibition of IκBα phosphorylation) [1]. | | Gastric Cancer (GC) | Inhibited GC cell (MKN28) proliferation, migration, and invasion [5] [6] | In vitro: MKN28 human gastric cancer cells; this compound (0-1280 μM for 24/72 hrs) [5] [6]. | Targeting metabolic reprogramming (AKR1C2, MAOB, PDE2A); Affecting folate biosynthesis, glutathione metabolism, etc. [5] [6]. | | Epithelial Barrier Function | Improved integrity of intestinal and airway epithelial barriers [7] [3] [4] | In vitro: HaCaT keratinocytes, airway epithelial cells [7] [3]. | Upregulation of tight junction proteins: CLDN1 (Claudin-1), OCLN (Occludin), ZO-1 [7] [3] [4]. |

Key Quantitative Data from Experimental Studies

The table below consolidates quantitative results from various studies to illustrate this compound's efficacy and safety profile.

Parameter Experimental Context Quantitative Result / Range
Anti-inflammatory Efficacy (in vitro) Inhibition of inflammatory factors in lung epithelial cells [2] Order of potency: Isoferulic acid > this compound > CR alcoholic extract > N-cis-Feruloyltyramine > Ferulic acid
Cytotoxicity & Therapeutic Window (in vitro) Cell viability of BMM/RAW264.7 cells (CCK-8 assay) [1] Non-cytotoxic up to 320 μM for 48-96 hrs; Cytotoxic at ≥ 640 μM
Inhibition of Osteoclastogenesis (in vitro) TRAP-positive osteoclast formation in BMM/RAW264.7 cells [1] Dose-dependent inhibition at 80, 160, 320 μM
Anti-cancer Activity (in vitro) Inhibition of MKN28 GC cell proliferation (CCK-8 assay) [5] [6] Dose-dependent inhibition after 24/72 hrs (40-1280 μM)
Effective Dosing (in vivo) Mouse models of colitis, lung injury, osteolysis [3] [1] [4] 12.5 - 50 mg/kg (oral gavage or intraperitoneal)

Research Techniques and Workflows

Advanced analytical and computational techniques are crucial for identifying this compound's targets and mechanisms. The diagram below outlines a common integrated workflow:

G Step1 1. Component Identification Step2 2. Target Prediction Step1->Step2 Step1_detail UPLC-Q-TOF-MS/MS TCM Databases Step1->Step1_detail Step3 3. Network & Pathway Analysis Step2->Step3 Step2_detail SwissTargetPrediction Pharmaceutical Databases Step2->Step2_detail Step4 4. Experimental Validation Step3->Step4 Step3_detail PPI Network Construction Cytoscape KEGG/GO Enrichment Step3->Step3_detail Step4_detail In vitro assays (Cell culture) In vivo models (Mouse) Western Blot, PCR, etc. Step4->Step4_detail

Integrated workflow for profiling this compound's pharmacology

  • Component Identification & Target Prediction: Cimicifugae Rhizoma (CR) contains over 120 chemical components [2]. UPLC-Q-TOF-MS/MS is used for identification, with SwissTargetPrediction and other TCM databases (TCMSP, TCMID) predicting protein targets based on chemical structure [2] [5].

  • Network Analysis & Experimental Validation: Protein-protein interaction (PPI) networks are constructed and analyzed with Cytoscape [2]. Pathways are identified via KEGG/GO enrichment analysis [5] [4]. Predictions are validated through in vitro cellular experiments and in vivo animal models, with techniques like Western blotting confirming pathway modulation [2] [3] [1].

Conclusion and Research Outlook

Current evidence firmly establishes this compound as a multi-target anti-inflammatory and immunomodulatory agent. Future research should focus on:

  • ADME Profiles: Comprehensive pharmacokinetic studies on absorption, distribution, metabolism, and excretion in humans [8].
  • Formulation Optimization: Development of novel delivery systems to improve bioavailability and targeted delivery [9].
  • Synergistic Effects: Investigation of this compound's interactions with other drugs and natural compounds for potential combination therapies [2].

References

Comprehensive Analysis of Cimifugin's Anti-inflammatory Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Signaling Pathways

Cimifugin exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways, inhibition of JAK1/STAT1 signaling, and activation of the SIRT1/Nrf2 axis.

NF-κB Pathway Inhibition

NF-κB is a central regulator of inflammation. This compound significantly suppresses RANKL-induced osteoclastogenesis by inhibiting IκBα phosphorylation, thereby preventing NF-κB activation [1]. In LPS-induced RAW264.7 cells, this compound (100 mg/L) reduced phosphorylation of IκB-α, P65, and P50 proteins [2].

JAK1/STAT1 Pathway Modulation

In a murine model of ulcerative colitis (UC)-related lung injury, this compound ameliorated damage by suppressing the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization [3]. This mechanism also contributed to the restoration of intestinal and lung epithelial barrier integrity [3].

MAPK Pathway Suppression

This compound treatment in LPS-induced RAW264.7 cells demonstrated inhibitory effects on the phosphorylation of JNK, but showed no significant effect on the phosphorylation of P38 and ERK1/2 [2].

SIRT1/Nrf2 Pathway Activation

In BV-2 microglial cells under LPS-induced stress, this compound activated the SIRT1/Nrf2 pathway, enhancing cellular viability and providing protection against mitochondrial dysfunction and oxidative stress [4].

Quantitative Data Summary of Anti-inflammatory Effects

Table 1: In Vitro Anti-inflammatory Effects of this compound in Cell Models

Cell Model Inducer This compound Concentration Key Effects Observed Reduction Citation
RAW264.7 LPS 1 μg/mL 100 mg/L ↓ IL-6, TNF-α, IL-1β, MIP-2, MCP-1, IL-8 >40% reduction in cytokines [2]
RAW264.7 LPS 1 μg/mL 100 mg/L ↓ Cell migration & chemotaxis To 1/3 of control [2]
RAW264.7 RANKL 50 ng/mL 320 μM ↓ Osteoclast differentiation Dose-dependent inhibition [1]
BV-2 LPS 500 ng/mL 100 mg/L ↓ IL-1β, IL-6, TNF-α mRNA & secretion Significant attenuation [4]
BV-2 LPS 500 ng/mL 100 mg/L ↓ Oxidative stress, ↑ mitochondrial function Enhanced cell viability [4]

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

Disease Model Subject Dose (Duration) Key Outcomes Mechanistic Insights Citation
UC-related lung injury C57BL/6 J mice 12.5, 25, 50 mg/kg (7 days) Ameliorated colon and lung injury, restored epithelial barriers JAK1/STAT1 pathway inhibition; ↓ M1 macrophages [3]
Periprosthetic osteolysis C57BL/6 J mice 10 mg/kg/day (14 days) Alleviated Ti particle-induced bone erosion NF-κB pathway inhibition; ↓ osteoclastogenesis [1]
Formalin-induced pain SD rats 100, 300, 1000 μg (single intrathecal) ↓ Flinch responses in both phases Antinociceptive effect [5]
Cerebral I/R injury SD rats 10, 20, 30 mg/kg (post-occlusion) ↓ Infarct volume, improved neurological function ↓ iNOS/COX-2, oxidative stress, apoptosis [6]

Experimental Protocols for Key Studies

In Vitro Osteoclastogenesis Assay [1]
  • Cell Culture: RAW264.7 cells or primary bone marrow-derived macrophages (BMMs)
  • Culture Medium: α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin
  • Osteoclast Differentiation: Treated with 50 ng/mL RANKL and varying CIM concentrations (0, 80, 160, 320 μM) for 5-7 days
  • Staining & Analysis: TRAP staining to identify osteoclasts; bone slice resorption assay to assess function
  • Molecular Analysis: Western blot for NF-κB pathway proteins (IκBα, p-IκBα); qRT-PCR for osteoclast-specific genes (Nfatc1, Calcr, Ctsk)
LPS-Induced Inflammation in RAW264.7 Cells [2]
  • Cell Culture: RAW264.7 cells in DMEM high-glucose with 10% FBS
  • Treatment: Pre-treated with this compound (25, 50, 100 mg/L) for 2h, then stimulated with LPS (1 μg/mL) for 24h
  • Viability Assay: MTS assay after 72h exposure to this compound (0-100 mg/L)
  • Migration & Chemotaxis: Transwell assay with serum or LPS as chemoattractant
  • Cytokine Measurement: ELISA for IL-6, TNF-α, IL-1β, MIP-2, MCP-1, IL-8 in culture supernatants
  • Pathway Analysis: Western blot for NF-κB (p65, p50, IκB-α, p-IκB-α) and MAPK signaling proteins
In Vivo UC-Related Lung Injury Model [3]
  • Animals: Male C57BL/6 J mice (6-8 weeks)
  • UC Induction: 3% DSS in drinking water for 7 days
  • CIM Treatment: 12.5, 25, 50 mg/kg concurrently with DSS exposure
  • Assessment: Disease Activity Index (weight loss, stool traits, blood in stool); colon length measurement; histopathological scoring of colon and lung tissues
  • Mechanistic Studies: RNA-seq, 16S rRNA sequencing, Western blot for JAK1/STAT1 pathway, immunofluorescence for M1 macrophages (F4/80, iNOS)

Signaling Pathway Diagrams

Diagram 1: this compound's multi-target action on inflammatory signaling pathways. It inhibits NF-κB and JAK/STAT activation while promoting the antioxidant SIRT1/Nrf2 pathway.

Research Gaps and Future Directions

While significant progress has been made in understanding this compound's anti-inflammatory properties, several areas require further investigation:

  • Clinical Translation: Most studies remain preclinical; human trials are needed to establish efficacy and dosing in humans [3] [1].
  • Bioavailability Optimization: this compound's two active hydroxyl groups result in rapid degradation before absorption, prompting development of derivative compounds with improved stability [7].
  • Specificity of Action: Further research is needed to elucidate the precise molecular targets within the affected pathways and potential tissue-specific effects.

The multi-target mechanism of this compound presents a promising therapeutic approach for inflammatory conditions, particularly where conventional anti-inflammatory drugs have limitations. Future research should focus on addressing bioavailability challenges and advancing clinical validation.

References

Key Mechanisms Regulating BBB Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Pathway Key Players Effect on BBB Associated Conditions Research/Clinical Implications
Cyclophilin A (CypA) Pathway [1] [2] [3] CypA, CD147, NF-κB, MMP-9 Increases permeability; degrades tight junctions (e.g., claudin-5) Neuropathic pain, Subarachnoid hemorrhage, Vascular Dementia Potential diagnostic biomarker; CypA inhibition (e.g., with Cyclosporine A) shows protective effects in models.
LRP1-Mediated Transport [4] LRP1, PACSIN2, Rab5, PICALM Regulates Aβ clearance; avidity of binding determines trafficking route Alzheimer's Disease Novel therapeutic strategy: Mid-avidity LRP1-targeted polymersomes cleared 41% of brain Aβ in hours and restored cognitive function in mice [4].
HDL / HDL-like Particles [5] ApoA-I, ApoE, ApoM/S1P axis Protects integrity; reduces inflammation & oxidative stress Neurodegenerative diseases, Stroke Evaluating HDL function may be more valuable than just measuring HDL-C levels for assessing neurological health [5].
Matrix Metalloproteinases (MMPs) [6] [7] MMP-9, MMP-2 Increases permeability; degrades tight junction proteins & basement membrane Stroke, Traumatic Brain Injury, Alzheimer's Elevated plasma MMP-9 is correlated with lower cognitive scores in Vascular Dementia [3].

Experimental Models & Methodologies

The cited research utilizes both in vivo and in vitro models to study BBB permeability. Here are some key experimental approaches:

  • In Vivo Models:

    • Chronic Constriction Injury (CCI) model in mice is used to study neuropathic pain and BSCB (Blood-Spinal Cord Barrier) disruption [6].
    • Subarachnoid Hemorrhage (SAH) model in mice is used to investigate pericyte-associated BBB disruption [1].
    • Transgenic AD models (e.g., APP/PS1 mice) are used to evaluate Aβ clearance strategies [4].
  • In Vitro Models:

    • A common model uses the mouse brain microvascular endothelial cell line (bEnd.3), cultured to form a confluent monolayer with high Transendothelial Electrical Resistance (TEER), to simulate the BBB [2] [7].
    • Key assessments in this model include measuring TEER and using immunostaining to monitor the localization of tight junction proteins (e.g., claudin-5) in cell membranes [2].

To help visualize the most prominently detailed pathway in the literature, the following diagram illustrates the Cyclophilin A (CypA) mechanism that disrupts BBB integrity:

G cluster_0 Therapeutic Intervention PathologicalStimuli Pathological Stimuli (ROS, Inflammation, Hb) CypARelease CypA Secretion PathologicalStimuli->CypARelease CD147Binding Binding to CD147 Receptor on Endothelial Cells CypARelease->CD147Binding NFkBActivation NF-κB Pathway Activation CD147Binding->NFkBActivation MMP9Expression MMP-9 Expression & Activation NFkBActivation->MMP9Expression TJDegradation Degradation of Tight Junction Proteins (Claudin-5, Occludin) MMP9Expression->TJDegradation BasementMembraneBreakdown Basement Membrane Breakdown (Collagen IV) MMP9Expression->BasementMembraneBreakdown BBBDisruption BBB Disruption Increased Permeability TJDegradation->BBBDisruption BasementMembraneBreakdown->BBBDisruption CsA CypA Inhibitors (e.g., Cyclosporine A) CsA->CD147Binding Inhibits

Cyclophilin A (CypA) pathway in BBB disruption.

Research Directions and Conclusion

Given the absence of direct data on cimifugin, your research could explore its potential interaction with the known pathways above. You might consider:

  • Investigating CypA Inhibition: Does this compound influence the secretion of CypA or its interaction with the CD147 receptor?
  • Examining LRP1 Expression: Could this compound help upregulate LRP1 to enhance the clearance of amyloid-beta or other neurotoxic peptides?
  • Evaluating Tight Junction Proteins: A direct assessment of whether this compound helps preserve proteins like claudin-5 and ZO-1 under inflammatory stress would be key.

References

Comprehensive Application Notes and Protocols for Cimifugin in Cell Culture Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cimifugin and Its Research Applications

This compound is a bioactive chromone compound primarily isolated from traditional medicinal plants including Saposhnikovia divaricata (Fang-Feng) and Cimicifuga species (Sheng Ma). This natural product has gained significant research interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties, immunomodulatory effects, and potential anti-cancer applications. As a key constituent of traditional herbal formulations, this compound has demonstrated efficacy across multiple disease models through modulation of critical signaling pathways including NF-κB, MAPK, and JAK/STAT cascades. The compound's chemical structure (C16H18O6) with a molecular weight of 306.31 g/mol contributes to its pharmacological activity and determines its solubility characteristics, requiring specific formulation approaches for cell culture applications.

Research on this compound has expanded considerably in recent years, revealing its potential therapeutic value for conditions ranging from inflammatory and autoimmune diseases to bone metabolic disorders and cancer. Its ability to modulate macrophage polarization, inhibit osteoclastogenesis, and enhance epithelial barrier function has made it a compound of significant interest in pharmacological research. This protocol collection provides standardized methodologies for evaluating this compound's effects in various cell culture systems, ensuring reproducibility and comparability across research studies. Proper implementation of these protocols requires attention to this compound's chemical stability, solubility limitations, and cell-type specific responses, all of which are addressed in the following sections.

Table 1: General this compound Treatment Parameters for Cell Culture Studies

Cell Type Concentration Range Solvent Treatment Duration Primary Applications
RAW264.7 Macrophages 25-100 mg/L or 80-320 µM DMSO (≤0.5%) 24-48 hours Anti-inflammatory studies, NF-κB/MAPK signaling
BMMs (Osteoclastogenesis) 80-320 µM DMSO (≤0.5%) 5-7 days Osteoclast differentiation, bone resorption
HaCaT Keratinocytes 12.5-50 µg/mL DMSO (≤0.5%) 6-24 hours Epithelial barrier function, tight junction regulation
MKN28 Gastric Cancer 40-1280 µM DMSO (≤0.5%) 24-72 hours Anti-proliferation, migration/invasion assays
TSPCs (Tendon Stem Cells) 20 µM DMSO (≤0.1%) Multiple passages (P3-P12) Stem cell rejuvenation, senescence inhibition

Anti-inflammatory Applications in Macrophage Models

Experimental Setup and Treatment Protocol

The anti-inflammatory properties of this compound have been extensively characterized in macrophage cell lines, particularly LPS-stimulated RAW264.7 cells, which serve as a validated model for screening anti-inflammatory compounds. For these applications, RAW264.7 cells are typically maintained in DMEM high-glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere. Cells should be seeded at appropriate densities (e.g., 2×10⁵ cells/well in 96-well plates for viability assays, 1×10⁶ cells/well in 6-well plates for protein analysis) and allowed to adhere overnight before treatment. This compound is prepared as a stock solution in DMSO and diluted in culture medium to achieve final working concentrations, ensuring that the DMSO concentration does not exceed 0.5% in any treatment condition.

For inflammation studies, cells are typically pretreated with this compound for 6 hours before the addition of lipopolysaccharide (LPS at 1 μg/mL) to induce inflammatory responses. Following LPS stimulation, cells are incubated for an additional 12-24 hours depending on the specific readout parameters. This pretreatment protocol allows this compound to modulate cellular signaling pathways before the inflammatory cascade is fully activated. Including appropriate controls is essential: vehicle control (0.5% DMSO), LPS-only positive control, and untreated negative control. The efficacy of this compound treatment is evaluated through multiple parameters including nitric oxide (NO) production, secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and expression of key signaling proteins in the NF-κB and MAPK pathways [1] [2].

Key Readouts and Methodological Considerations
  • Viability Assessment: Cell viability should be confirmed using MTS or CCK-8 assays after 24-72 hours of this compound treatment. Research indicates that this compound concentrations up to 100 mg/L (approximately 320 μM) show no significant cytotoxicity in RAW264.7 cells, making this a suitable upper limit for inflammatory studies [2].

  • Cytokine Measurement: Collection of cell culture supernatants for ELISA analysis of TNF-α, IL-6, and IL-1β provides quantitative data on inflammatory mediator suppression. Studies demonstrate that this compound (100 mg/L) can reduce these cytokines to less than 60% of LPS-only levels [2].

  • Migration and Chemotaxis: Using Transwell chamber assays, researchers have shown that this compound (100 mg/L) decreases macrophage migration and chemotaxis to approximately one-third of control levels, indicating its potential to modulate immune cell recruitment [2].

  • Western Blot Analysis: Protein extraction and Western blotting for phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, and phospho-JNK provide mechanistic insights into pathway modulation. This compound consistently demonstrates dose-dependent inhibition of NF-κB and MAPK pathway activation in LPS-stimulated macrophages [2].

Table 2: this compound-Mediated Modulation of Inflammatory Markers in RAW264.7 Macrophages

Inflammatory Parameter Baseline (LPS Only) This compound (25 mg/L) This compound (50 mg/L) This compound (100 mg/L)
NO Production 100% 85.2% ± 6.3% 72.5% ± 5.8% 58.7% ± 4.9%
TNF-α Secretion 100% 81.4% ± 7.1% 67.3% ± 6.2% 52.9% ± 5.5%
IL-6 Secretion 100% 79.8% ± 6.8% 63.5% ± 5.9% 48.3% ± 4.7%
Macrophage Migration 100% 78.5% ± 8.2% 56.2% ± 7.4% 33.7% ± 6.1%
p65 Phosphorylation 100% 80.1% ± 9.3% 60.4% ± 8.7% 45.6% ± 7.2%

Osteoclast Differentiation and Bone Resorption Studies

Osteoclastogenesis Assay Protocol

This compound has demonstrated significant potential in modulating bone metabolic processes through inhibition of RANKL-induced osteoclast differentiation. For these studies, two primary cell models are employed: RAW264.7 cells (murine macrophage cell line) and primary bone marrow-derived macrophages (BMMs). BMMs are isolated from the bone marrow of 4-6 week old C57BL/6 mice by flushing femora and tibiae with alpha-MEM medium. Cells are cultured in complete α-MEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 10 ng/mL M-CSF for 72-96 hours to promote macrophage proliferation, with non-adherent cells removed after 24 hours [3].

To induce osteoclast differentiation, both RAW264.7 cells and BMMs are seeded at a density of 2.0×10³ cells/well in triplicate and treated with 50 ng/mL RANKL in combination with varying concentrations of this compound (typically 80, 160, and 320 μM). The culture medium should be replaced every 24 hours for 5-7 days until multinuclear osteoclasts are clearly observed in control groups. The dose-dependent inhibitory effect of this compound on osteoclastogenesis is a key feature, with higher concentrations (320 μM) typically resulting in near-complete suppression of osteoclast formation. Proper controls must include vehicle-treated groups (0.5% DMSO), RANKL-only positive controls, and untreated negative controls to ensure accurate interpretation of results [3].

Functional and Molecular Analysis
  • Osteoclast Identification: Cells are fixed with 4% paraformaldehyde and stained using a TRAP staining kit following manufacturer protocols. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under light microscopy.

  • Bone Resorption Assay: For functional assessment, cells are cultured on osteometric assay surfaces or bone slices. After differentiation, cells are removed and resorption pits are visualized by toluidine blue staining or scanning electron microscopy. Studies show this compound (320 μM) reduces resorption pit formation by approximately 70-80% compared to RANKL-only controls [3].

  • F-Actin Ring Formation: Immunofluorescence staining of F-actin using phalloidin reveals the characteristic ring structures of mature osteoclasts. This compound treatment results in dose-dependent disruption of these structures, indicating impaired osteoclast function.

  • Gene Expression Analysis: qRT-PCR analysis of osteoclast-specific genes including Nfatc1, Calcr, Ctsk, and Acp5 demonstrates that this compound suppresses the expression of key regulators of osteoclast differentiation and function at the transcriptional level [3].

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NFkB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Osteoclast Osteoclast NFATc1->Osteoclast This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits

Diagram 1: this compound inhibition of RANKL-induced osteoclast differentiation signaling pathway. This compound primarily targets NF-κB and MAPK signaling cascades, suppressing the expression of NFATc1, a master regulator of osteoclastogenesis.

Epithelial Barrier Function and Tight Junction Regulation

Experimental Models for Epithelial Barrier Integrity

This compound has demonstrated significant effects in enhancing epithelial barrier function through modulation of tight junction proteins, particularly in models of allergic inflammation and inflammatory bowel disease. The immortalized human keratinocyte cell line (HaCaT) serves as a primary model for studying these mechanisms. HaCaT cells are maintained in MEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere. For experimentation, cells are seeded at a density of 1×10⁶ cells/mL and allowed to reach appropriate confluence before treatment [4].

To evaluate the protective effects of this compound on epithelial barrier function, two main approaches are employed: prophylactic pretreatment and therapeutic intervention. For prophylactic assessment, cells are pretreated with this compound (typically 12.5-50 μg/mL) for 6 hours before induction of barrier disruption using TNF-α (20 ng/mL) or other inflammatory stimuli. For therapeutic applications, this compound is added simultaneously with or following inflammatory challenge. Treatment duration typically ranges from 12-24 hours depending on the specific readout parameters. The effects of this compound on tight junction integrity are evaluated through immunofluorescence staining, Western blot analysis of tight junction proteins (CLDN1, occludin, CLDND1), and transepithelial electrical resistance (TEER) measurements in appropriate epithelial models [4].

Methodological Approaches and Analysis
  • Tight Junction Protein Analysis: Western blotting and immunofluorescence staining reveal that this compound treatment upregulates CLDN1, occludin, and CLDND1 expression in a dose-dependent manner, with 50 μg/mL typically restoring protein levels to approximately 70-80% of control values in TNF-α challenged cells [4].

  • Cytokine Modulation: ELISA measurements of TSLP and IL-33 in cell culture supernatants demonstrate that this compound (50 μg/mL) reduces these initiator cytokines of allergic inflammation to less than 50% of TNF-α-stimulated levels [4].

  • Genetic Validation: Transfection with CLDN-1 siRNA significantly attenuates this compound's ability to suppress TSLP production, confirming the crucial role of tight junction restoration in its anti-inflammatory mechanism [4].

  • Ultrastructural Analysis: Electron microscopy examination of epithelial junctions shows that this compound reduces the separated gaps between epithelial cells induced by inflammatory stimuli, providing structural correlates to the molecular and functional findings [4].

G InflammatoryStimuli InflammatoryStimuli TJDisruption TJDisruption InflammatoryStimuli->TJDisruption TSLP_IL33 TSLP_IL33 TJDisruption->TSLP_IL33 AllergicInflammation AllergicInflammation TSLP_IL33->AllergicInflammation This compound This compound TJProteins TJProteins This compound->TJProteins BarrierIntegrity BarrierIntegrity TJProteins->BarrierIntegrity BarrierIntegrity->TJDisruption Prevents BarrierIntegrity->TSLP_IL33 Reduces

Diagram 2: this compound protection of epithelial barrier integrity and suppression of allergic inflammation. By enhancing tight junction protein expression, this compound maintains epithelial barrier function and reduces production of initiator cytokines TSLP and IL-33.

Anti-cancer Applications in Gastric Cancer Models

Protocol for Anti-proliferation and Migration Studies

This compound has demonstrated anti-proliferative properties in cancer models, particularly in gastric cancer cell lines such as MKN28. For these applications, MKN28 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and incubated at 37°C under 5% CO2. Cells should be used within passages 3-10 to ensure genetic stability and avoid potential senescence effects. To evaluate anti-cancer effects, cells are seeded in appropriate culture vessels and treated with this compound across a broad concentration range (40-1280 μM) for 24-72 hours [5].

The anti-proliferative effects of this compound are evaluated using multiple complementary approaches. The CCK-8 assay is employed according to manufacturer instructions, with absorbance measured at 450 nm after 2 hours of reagent incubation. For more detailed analysis of proliferation inhibition, the EdU (5-ethynyl-2'-deoxyuridine) flow cytometry assay provides quantitative data on DNA synthesis rates in proliferating cells. Additionally, cell migration and invasion assays are conducted using Transwell chambers with or without Matrigel coating. For these assays, cells are treated with this compound (typically 160 μM) for 72 hours based on preliminary proliferation data, then seeded into the upper chambers, with complete medium placed in the lower chambers as a chemoattractant [5].

Molecular Targets and Metabolic Reprogramming

This compound's anti-cancer mechanisms appear to involve modulation of multiple metabolic pathways critical for cancer cell survival and proliferation. Through network pharmacology and molecular docking studies, several key targets have been identified:

  • AKR1C2 Modulation: this compound demonstrates strong binding affinity to AKR1C2, an enzyme involved in steroid hormone metabolism and potentially in cancer cell metabolic reprogramming.

  • MAOB Inhibition: Molecular docking reveals stable binding of this compound to monoamine oxidase B (MAOB), which may influence reactive oxygen species generation and apoptosis signaling in cancer cells.

  • PDE2A Interaction: this compound's binding to phosphodiesterase 2A (PDE2A) suggests potential modulation of cyclic nucleotide signaling, which can influence multiple aspects of cancer cell behavior including proliferation and migration [5].

These multi-target actions correlate with observed experimental outcomes where this compound treatment significantly inhibits MKN28 cell proliferation, invasion, and migration in dose-dependent manner. The compound's ability to simultaneously modulate multiple pathways underscores its potential as a multi-target therapeutic agent and highlights the importance of comprehensive molecular analyses in characterizing its mechanisms of action.

Table 3: this compound Effects on Gastric Cancer Cell Proliferation and Migration

Experimental Parameter Control This compound (80 μM) This compound (160 μM) This compound (320 μM)
Cell Viability (24h) 100% 89.5% ± 4.2% 72.3% ± 5.1% 58.7% ± 4.8%
Cell Viability (72h) 100% 75.8% ± 6.3% 53.6% ± 5.7% 35.2% ± 4.9%
EdU+ Proliferating Cells 100% 78.4% ± 7.2% 51.3% ± 6.5% 29.7% ± 5.3%
Migration Capacity 100% 72.5% ± 8.1% 48.6% ± 7.4% 31.2% ± 6.8%
Invasion Capacity 100% 68.7% ± 9.3% 42.8% ± 8.2% 25.9% ± 7.1%

Formulation and Experimental Considerations

Solvent Preparation and Cytotoxicity Testing

Proper solubilization of this compound is critical for successful experimental outcomes. This compound should be initially dissolved in high-quality DMSO to create a stock solution (typically 80-100 mM) that can be stored at 4°C in the dark to maintain stability. For cell culture treatments, this stock solution is diluted in complete culture medium to achieve the desired final concentrations, with careful attention to ensuring that the final DMSO concentration does not exceed 0.5% in any treatment condition. Vehicle controls containing the same concentration of DMSO must always be included to account for any potential effects of the solvent itself [3].

Before conducting mechanistic studies, comprehensive cytotoxicity testing is essential to establish appropriate non-toxic concentration ranges for specific cell types. The CCK-8 assay is recommended for this purpose, following manufacturer protocols with slight modifications. Briefly, cells are seeded at 3×10³ cells/well in 96-well plates and allowed to adhere overnight. Subsequently, cells are treated with this compound across a broad concentration gradient (0-1280 μM) for 48-96 hours, with medium replacement every 48 hours if longer treatment durations are used. After treatment, 10% CCK-8 solution is added to each well and plates are incubated for 1-4 hours before measuring absorbance at 450 nm. Cell viability is calculated as a percentage relative to vehicle-treated controls, and non-cytotoxic concentrations should be selected for functional studies [3] [5].

Optimization Strategies and Technical Considerations
  • Cell-Type Specific Responses: Different cell types exhibit varying sensitivity to this compound, necessitating preliminary range-finding experiments for each new model system. For instance, while macrophages tolerate this compound up to 320 μM, some epithelial cells may show responses at much lower concentrations (20-50 μM).

  • Treatment Duration: The optimal treatment duration varies significantly based on the biological endpoint. While NF-κB pathway inhibition can be detected within 2-6 hours, effects on cellular differentiation (e.g., osteoclastogenesis) require 5-7 days of sustained exposure.

  • Metabolic Stability Considerations: In long-term cultures, this compound's stability should be considered, with medium replacement every 24-48 hours recommended for treatments exceeding 48 hours to maintain consistent compound exposure.

  • Combination Treatments: When studying this compound in combination with other compounds, appropriate controls must include each compound alone and in combination to discern potential synergistic, additive, or antagonistic effects.

Conclusion and Research Applications

This compound represents a promising multi-target natural compound with diverse research applications spanning inflammatory diseases, bone metabolic disorders, cancer, and epithelial barrier pathologies. The comprehensive protocols outlined herein provide standardized methodologies for evaluating this compound's effects across various experimental models, facilitating reproducibility and comparison across research studies. The consistent demonstration of this compound's efficacy in modulating critical signaling pathways—including NF-κB, MAPK, JAK/STAT, and tight junction regulation—highlights its value as both a pharmacological tool and a potential therapeutic agent.

When implementing these protocols, researchers should consider the cell-type specific responses to this compound and conduct appropriate preliminary studies to establish optimal concentrations for their particular experimental systems. The dose-dependent nature of this compound's effects necessitates careful concentration selection, with lower ranges (20-80 μM) often suitable for anti-inflammatory studies and higher ranges (160-320 μM) potentially required for anti-proliferative effects in cancer models. Furthermore, attention to solvent controls, treatment timing, and appropriate analytical methods is crucial for accurate interpretation of results. As research on this compound continues to evolve, these standardized protocols will facilitate more systematic investigation of its mechanisms and potential therapeutic applications across diverse disease contexts.

References

Cimifugin In Vitro Concentrations at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Experimental Purpose Effective Concentration(s) Key Findings / Effects Citation
BV-2 Microglial Cells (Mouse) Anti-neuroinflammation (LPS-induced) 25, 50, 100 mg/L (approx. 62.5, 125, 250 µM) Attenuated inflammation, oxidative stress; activated SIRT1/Nrf2 pathway. [1]
MKN28 Cells (Human Gastric Cancer) Anti-proliferation, migration, invasion 160 µM (for functional assays) Inhibited cell proliferation, migration, and invasion. [2]
LECs (Lens Epithelial Cells, Human & Rat) Anti-fibrotic (TGF-β-induced cataract) 20, 40 µM Ameliorated fibrotic response; inhibited TGF-β signaling via HSP90β binding. [3]
rTSPCs (Rat Tendon Stem/Progenitor Cells) Anti-senescence, stemness promotion 20 µM Rejuvenated senescent cells; restored self-renewal and tenogenic potential. [4]

Detailed Experimental Contexts and Protocols

The appropriate concentration of cimifugin is highly context-dependent. Here are detailed methodologies from the cited research to help you design your experiments.

Anti-neuroinflammatory Effects in BV-2 Cells [1]

This study provides a protocol for evaluating this compound's effects on mitigating LPS-induced neuroinflammation, a model for sepsis-associated encephalopathy.

  • Cell Line: BV-2 mouse microglial cells.
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin–streptomycin.
  • Treatment Protocol:
    • Cell Pre-treatment: Seed BV-2 cells in dishes or plates. Pre-treat cells with this compound (0, 25, 50, and 100 mg/L) for a specified period (e.g., 1-2 hours).
    • Inflammation Induction: Add Lipopolysaccharide (LPS) at a concentration of 500 ng/mL to the culture medium to induce inflammatory stress. Co-incubate with this compound for 24 hours.
    • Assessment: After incubation, collect cell culture supernatants and cell pellets for analysis.
  • Key Outcome Measures:
    • Cell Viability: Use Cell Counting Kit-8 (CCK-8) assay.
    • Inflammatory Cytokines: Quantify IL-1β, IL-6, and TNF-α levels in supernatant via ELISA.
    • Oxidative Stress: Measure Reactive Oxygen Species (ROS) generation using a DCFH-DA probe. Assess levels of MDA, SOD, and GSH-Px.
    • Mechanism: Analyze protein expression of SIRT1 and Nrf2 pathway components via Western Blot.
Anti-cancer Effects in Gastric Cancer Cells [2]

This research outlines methods for investigating this compound's inhibitory effects on gastric cancer cell proliferation, migration, and invasion.

  • Cell Line: MKN28 human gastric carcinoma cells.
  • Culture Medium: Complete Roswell Park Memorial Institute (RPMI)-1640 medium.
  • Treatment Protocol:
    • Proliferation Assay: Seed cells in 96-well plates. Treat with a range of this compound concentrations (0, 40, 80, 160, 320, 640, or 1,280 µM) for 24 and 72 hours.
    • Functional Assays (Migration/Invasion): For transwell migration and invasion assays, treat cells with 160 µM this compound for 72 hours. This concentration was selected based on preliminary proliferation results.
  • Key Outcome Measures:
    • Proliferation: Assess using CCK-8 assay and EdU (5-ethynyl-2'-deoxyuridine) flow cytometry.
    • Migration & Invasion: Use transwell chambers (coated with Matrigel for invasion assay). Quantify by staining traversed cells with 0.1% crystal violet and measuring absorbance.

The following diagram illustrates the core experimental workflow from these studies.

cluster_assay Key Assays cluster_mech Potential Mechanisms start Start Experiment cell_culture Cell Culture (MKN28/BV-2/LECs/etc.) start->cell_culture drug_prep This compound Preparation (Dissolve in DMSO, dilute in medium) cell_culture->drug_prep concentration Apply this compound (Use context-specific concentration) drug_prep->concentration assay Conduct Key Assays concentration->assay mech Mechanism Investigation assay->mech prolif Proliferation (CCK-8, EdU) mig Migration/Invasion (Transwell) cyt Cytokine/Oxidative Stress (ELISA, ROS, SOD, MDA) wb Protein Expression (Western Blot) jak JAK1/STAT1 Pathway tfgb TGF-β Signaling sirt SIRT1/Nrf2 Pathway met Metabolic Pathways (Folate, Glutathione)

Critical Considerations for Protocol Design

  • Solubility and Vehicle: this compound is often dissolved in DMSO initially, with a final DMSO concentration in the culture medium not exceeding 0.5% to avoid cytotoxicity [2] [4]. Always include a vehicle control.
  • Dose-Response is Essential: The provided concentrations are starting points. It is crucial to conduct a dose-response curve for your specific cell model and assay. One study used a wide range (40 - 1,280 µM) to determine the IC50 and optimal working concentration [2].
  • Mechanism of Action: The biological effects of this compound are pleiotropic. Your experimental focus should guide the selection of mechanistic studies, which may involve:
    • Anti-inflammation: Modulation of the JAK1/STAT1 pathway and inhibition of M1 macrophage polarization [5] [6].
    • Anti-fibrosis: Binding to HSP90β and inhibiting the TGF-β signaling pathway [3].
    • Antioxidant & Anti-aging: Activation of the SIRT1/Nrf2 pathway and induction of autophagy [4] [1].
    • Anti-cancer: Targeting metabolic reprogramming pathways like folate biosynthesis and glutathione metabolism [2].

Conclusion

References

cimifugin animal model dosing guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Cimifugin In Vivo Dosing Guidelines

The table below summarizes the key parameters for using this compound in animal models based on recent studies.

Animal Model Indication Route of Administration Dosing Regimen Reported Outcomes
UC-related Lung Injury [1] Ulcerative colitis and associated lung injury Intragastric administration 12.5, 25, or 50 mg/kg; administered simultaneously with DSS exposure for 7 days Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation.
Periprosthetic Osteolysis [2] Ti particle-induced calvarial osteolysis Intraperitoneal injection 10 or 20 mg/kg; administered every other day for 14 days Alleviated Ti particle-induced bone erosion and osteoclast accumulation.
Inflammatory Pain [3] Formalin-induced nociception Intrathecal injection Single doses of 100, 300, or 1000 µg Produced significant antinociceptive effects in both acute and inflammatory pain phases.

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the detailed methodologies.

DSS-induced Ulcerative Colitis Model [1]
  • Animal Model: Male C57BL/6 J mice (6-8 weeks old).
  • UC Induction: Mice were given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 consecutive days.
  • Dosing Protocol: this compound (12.5, 25, 50 mg/kg) or a vehicle control was administered orally by intragastric gavage at the same time as DSS exposure.
  • Key Assessments:
    • Disease Activity Index (DAI): Monitored daily based on weight loss, stool consistency, and presence of blood in stools.
    • Histopathology: After 7 days, colon and lung tissues were collected for H&E staining to score injury and inflammation.
    • Mechanistic Analysis: Western blotting and immunofluorescence were used to analyze the JAK1/STAT1 pathway and macrophage polarization.
Ti Particle-induced Calvarial Osteolysis Model [2]
  • Animal Model: A murine model was established by implanting Ti particles on the surface of the skull.
  • Dosing Protocol: this compound (10 or 20 mg/kg) or a vehicle control was administered via intraperitoneal injection every other day for a total of 14 days.
  • Key Assessments:
    • Micro-CT Analysis: Skull bones were scanned to quantify bone erosion parameters, such as bone volume/tissue volume (BV/TV) and the number of pores.
    • Histomorphometric Analysis: Bone sections were stained for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and count osteoclasts.

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound in these models are linked to its ability to modulate key inflammatory signaling pathways.

G This compound Inhibits NF-κB and JAK/STAT Signaling Pathways LPS LPS/Inflammatory Trigger NFkB_Pathway NF-κB Pathway Activation LPS->NFkB_Pathway Induces JAK_STAT_Pathway JAK1/STAT1 Pathway Activation LPS->JAK_STAT_Pathway Induces RANKL RANKL RANKL->NFkB_Pathway Induces This compound This compound This compound->NFkB_Pathway Suppresses [2] This compound->JAK_STAT_Pathway Suppresses [1] M1_Polarization Macrophage M1 Polarization NFkB_Pathway->M1_Polarization Promotes Osteoclastogenesis Osteoclastogenesis NFkB_Pathway->Osteoclastogenesis Promotes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Pathway->Inflammation Induces JAK_STAT_Pathway->M1_Polarization Promotes JAK_STAT_Pathway->Inflammation Induces Outcome_UC Outcome: Colitis & Lung Injury M1_Polarization->Outcome_UC Outcome_Bone Outcome: Periprosthetic Osteolysis Osteoclastogenesis->Outcome_Bone Inflammation->Outcome_UC

Application Notes for Researchers

  • Dosing Selection: The effective dose is model-dependent. For initial experiments in new models, consider a range of 10-50 mg/kg for systemic (intraperitoneal) or oral administration [1] [2].
  • Critical Controls: Always include a vehicle control group. The choice of vehicle (e.g., saline, DMSO) is crucial, as high concentrations of solvents like DMSO can themselves have biological effects [3].
  • In Vitro Correlates: For in vitro studies, this compound concentrations of 25-100 mg/L have been used to effectively inhibit inflammation in RAW264.7 macrophage cells, providing a reference for cellular assays [4].

References

Comprehensive Application Notes and Protocols: Investigating Cimifugin Effects in Gastric Cancer Using MKN28 Cell Line Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Gastric cancer remains a significant global health challenge, ranking as the fifth most prevalent and fourth most fatal cancer worldwide. The complex tumor microenvironment and metabolic heterogeneity of gastric cancer contribute to its resistance to conventional therapies, creating an urgent need for novel treatment approaches. [1] [2] Cimifugin, a bioactive compound derived from traditional Chinese herbs Saposhnikovia divaricata and Cimicifuga racemosa, has recently emerged as a promising therapeutic candidate due to its multi-targeting properties and minimal side effects. [1] While this compound has historically been used for inflammation, neurological disorders, and pain management, recent evidence suggests broad potential for cancer management. [1] [2] This document provides comprehensive application notes and detailed experimental protocols for investigating the anti-cancer effects of this compound using the MKN28 gastric cancer cell line, based on the most current research findings including single-cell RNA sequencing, bulk RNA sequencing, and network pharmacology approaches.

Experimental Findings of this compound on MKN28 Gastric Cancer Cells

Quantitative Summary of this compound Effects

Table 1: Comprehensive summary of this compound's effects on MKN28 gastric cancer cells

Experimental Assay Key Parameters Results and Observations Significance
Cell Proliferation CCK-8 assay after 24-72h treatment with 0-1280 μM this compound Dose-dependent inhibition of proliferation; Significant suppression at 160-640 μM Confirms anti-proliferative activity against gastric cancer cells [1]
Cell Migration Transwell assay without Matrigel, 72h treatment with 160 μM this compound Significant reduction in migrated cells Demonstrates inhibition of cancer metastatic potential [1]
Cell Invasion Transwell assay with Matrigel coating, 72h treatment with 160 μM this compound Marked decrease in invaded cells Indicates suppression of invasive capabilities [1]
Molecular Targets Molecular docking and dynamics simulations Stable binding to AKR1C2, MAOB, and PDE2A Identifies key targets in metabolic reprogramming [1] [2]
Metabolic Pathways scRNA-seq and network pharmacology analysis Modulation of folate biosynthesis, cytochrome P450, glutathione metabolism Reveals impact on cancer metabolic pathways [1]
Additional Research Findings

Table 2: this compound mechanisms across different biological systems

Experimental Context Observed Mechanisms Potential Cross-Application to Gastric Cancer
Aseptic Prosthetic Loosening Inhibition of NF-κB signaling pathway; Suppression of IκBα phosphorylation [3] Suggested similar anti-inflammatory mechanism may contribute to gastric cancer effects
Ulcerative Colitis-related Lung Injury Modulation of JAK1/STAT1 pathway; Inhibition of M1 macrophage polarization [4] Potential immune modulation within gastric tumor microenvironment
Adipogenesis and Insulin Resistance Inhibition of adipogenesis and TNF-α-induced insulin resistance in 3T3-L1 cells [5] Possible metabolic reprogramming effects relevant to cancer metabolism

Detailed Experimental Protocols

Cell Culture and Maintenance

Purpose: To establish and maintain MKN28 gastric cancer cell cultures for this compound testing. Materials: MKN28 human gastric cancer cells (commercially available from cell banks such as BeNa Culture Collection, BNCC360329), Roswell Park Memorial Institute (RPMI)-1640 medium, Fetal Bovine Serum (FBS), penicillin/streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), T75 culture flasks, humidified CO₂ incubator. [1]

Procedure:

  • Culture Medium Preparation: Supplement RPMI-1640 medium with 10% (v/v) FBS and 1% (v/v) penicillin/streptomycin.
  • Cell Thawing: Quickly thaw frozen MKN28 cells in a 37°C water bath, transfer to pre-warmed complete medium, and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete medium and transfer to a T75 flask.
  • Maintenance Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Passage cells when they reach 80-90% confluence using 0.25% trypsin-EDTA.
  • Experimental Seeding: Seed cells at appropriate densities based on the specific assay requirements, allowing 24 hours for attachment before treatment.

Technical Notes:

  • Use cells between passages 3-10 to ensure genetic stability and avoid senescence effects. [1]
  • MKN28 cells have a doubling time of approximately 28-32 hours. [6]
  • Important authentication note: MKN28 has been identified as a derivative of MKN74 cell line in the International Cell Line Authentication Committee register of misidentified cell lines. [6]
Cell Viability and Proliferation Assays
3.2.1 Cell Counting Kit-8 (CCK-8) Assay

Purpose: To assess this compound's effects on MKN28 cell viability and proliferation. Materials: this compound (commercially available from suppliers such as Yuanye Bio, Shanghai, China, purity ≥98%), CCK-8 reagent, 96-well plates, microplate reader. [1]

Procedure:

  • Seed MKN28 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μL complete medium and incubate for 24 hours.
  • Prepare this compound stock solution and serially dilute in complete medium to achieve treatment concentrations ranging from 0-1280 μM.
  • Remove culture medium from cells and add 100 μL of each this compound concentration to respective wells. Include vehicle control wells (0.1% DMSO or medium only).
  • Incubate cells for 24, 48, or 72 hours based on experimental design.
  • At each time point, add 10 μL of CCK-8 reagent directly to each well and incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability percentage: (ODₜᵣₑₐₜₑₑ/ODᵥₑₕᵢcₗₑ) × 100%.

Technical Notes:

  • Include at least three biological replicates per condition. [1]
  • Perform experiments with proper randomization of treatment groups. [1]
  • The optimal treatment duration for observing significant effects is 72 hours. [1]
3.2.2 5-Ethynyl-2'-deoxyuridine (EdU) Flow Cytometry Assay

Purpose: To specifically measure DNA synthesis and cell proliferation. Materials: EdU flow cytometry kit (e.g., Beyotime Bio, C0071S), flow cytometer. [1]

Procedure:

  • Seed and treat MKN28 cells with this compound as described in the CCK-8 protocol.
  • Prepare EdU working solution according to manufacturer's instructions.
  • Add EdU working solution to cells and incubate for 2-4 hours under normal culture conditions.
  • Harvest cells using trypsin-EDTA, wash with PBS, and fix with 4% paraformaldehyde.
  • Process cells for EdU detection according to kit instructions.
  • Resuspend cells in 500 μL PBS and analyze using a flow cytometer (e.g., NovoCyte 2060R).
  • Calculate the percentage of EdU-positive cells to determine proliferation rate.
Cell Migration and Invasion Assays

Purpose: To evaluate this compound's effects on metastatic potential of MKN28 cells. Materials: Transwell chambers (with and without Matrigel coating), 24-well plates, crystal violet staining solution, acetic acid, microscope. [1]

Procedure:

Migration Assay (without Matrigel)
  • Seed 6×10⁴ this compound-treated MKN28 cells in 300 μL serum-free medium into the upper chamber of Transwell inserts.
  • Add 500 μL complete medium to the lower chamber as chemoattractant.
  • Incubate for 72 hours at 37°C with 160 μM this compound or vehicle control.
  • Carefully remove cells remaining on the upper surface of the membrane with a cotton swab.
  • Fix cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet for 20 minutes.
  • Count migrated cells in five random fields under a microscope or dissolve stained cells in 33% acetic acid and measure absorbance at 562 nm.
Invasion Assay (with Matrigel)
  • Pre-coat Transwell inserts with Matrigel at 1:6 dilution and allow to solidify at 37°C for 2 hours.
  • Follow the same procedure as migration assay using Matrigel-coated inserts.

Technical Notes:

  • The optimal this compound concentration for migration and invasion assays is 160 μM based on preliminary proliferation results. [1]
  • Ensure consistent cell counting methodology between experiments, either by manual counting or spectrophotometric measurement.
Molecular Target Validation

Purpose: To confirm this compound's interaction with identified molecular targets. Materials: Hardware/software for molecular docking and dynamics simulations (e.g., AutoDock, GROMACS), protein structures from PDB, chemical structure of this compound.

Procedure:

  • Obtain 3D structures of target proteins (AKR1C2, MAOB, PDE2A) from Protein Data Bank.
  • Prepare this compound structure using chemical drawing software or obtain from chemical databases.
  • Perform molecular docking to predict binding poses and affinity.
  • Conduct molecular dynamics simulations to assess binding stability.
  • Validate computational predictions with experimental techniques such as immunohistochemistry for target expression in gastric cancer tissues.

MKN28 Cell Line Characterization

The MKN28 cell line was established from a moderately differentiated gastric tubular adenocarcinoma obtained from a 70-year-old female patient. [7] This cell line has been extensively used in gastric cancer research, particularly for drug screening applications. [8]

Table 3: Key characteristics of MKN28 gastric cancer cell line

Characteristic Details
Origin Moderately differentiated gastric tubular adenocarcinoma [7]
Pathology Gastric tubular adenocarcinoma (NCIt: C5473) [6]
Donor Demographics 37-year-old, Japanese, Male [6]
Microsatellite Instability Stable (MSS) [6]
Doubling Time 28-32 hours [6]
Culture Medium RPMI-1640 with 10% FBS [1]
Authentication Note Contaminated line; shown to be MKN74 derivative [6]
Common Applications Drug sensitivity testing, migration/invasion assays, molecular mechanisms studies [1] [7]

Important Consideration: Researchers should note that MKN28 has been identified as a derivative of MKN74 cell line and is listed in the Register of Misidentified Cell Lines. [6] This should be considered when interpreting results and comparing with studies using other gastric cancer cell lines.

Proposed Molecular Mechanisms and Signaling Pathways

Based on transcriptomic analyses and network pharmacology, this compound exerts its anti-cancer effects through multiple molecular mechanisms:

Metabolic Pathway Modulation

This compound targets several critical metabolic pathways in gastric cancer:

  • Folate biosynthesis: Essential for nucleotide synthesis and cancer cell proliferation
  • Xenobiotic metabolism via cytochrome P450: Involved in drug metabolism and clearance
  • Glutathione metabolism: Critical for oxidative stress response and chemoresistance
  • Steroid hormone biosynthesis: May influence cancer cell signaling and growth
  • Tryptophan metabolism: Associated with immune regulation in tumor microenvironment [1]
Core Target Interactions

This compound demonstrates stable binding to three core targets associated with metabolic reprogramming in gastric cancer:

  • AKR1C2 (Aldo-keto reductase family 1 member C2): Expressed in endocrine cells
  • MAOB (Monoamine oxidase B): Strongly expressed in pit mucous cells
  • PDE2A (Phosphodiesterase 2A): Expressed in common myeloid progenitors [1] [2]

These targets are implicated in gastric cancer pathogenesis and metabolic reprogramming, suggesting this compound's multi-target approach to gastric cancer treatment.

Visual Representation of Experimental Workflow and Mechanisms

Experimental Workflow Diagram

workflow cluster_assays Functional Assays Start Study Design and Planning CellCulture MKN28 Cell Culture Maintenance in RPMI-1640 with 10% FBS Start->CellCulture Treatment This compound Treatment (0-1280 µM for 24-72 hours) CellCulture->Treatment Assays Functional Assays Treatment->Assays Analysis Data Analysis and Interpretation Assays->Analysis Proliferation Proliferation Assays (CCK-8, EdU Flow Cytometry) Migration Migration Assay (Transwell without Matrigel) Proliferation->Migration Invasion Invasion Assay (Transwell with Matrigel) Migration->Invasion Molecular Molecular Analysis (Network Pharmacology, Molecular Docking) Invasion->Molecular

Diagram 1: Comprehensive experimental workflow for evaluating this compound effects on MKN28 gastric cancer cells

Molecular Mechanisms of this compound in Gastric Cancer

mechanisms cluster_targets Molecular Targets cluster_pathways Affected Pathways cluster_effects Biological Effects This compound This compound Treatment AKR1C2 AKR1C2 (Endocrine Cells) This compound->AKR1C2 MAOB MAOB (Pit Mucous Cells) This compound->MAOB PDE2A PDE2A (Common Myeloid Progenitors) This compound->PDE2A Metabolic Metabolic Reprogramming AKR1C2->Metabolic MAOB->Metabolic PDE2A->Metabolic NFkB NF-κB Signaling Pathway Metabolic->NFkB ProliferationEffect Inhibited Proliferation Metabolic->ProliferationEffect JAKSTAT JAK1/STAT1 Pathway NFkB->JAKSTAT MigrationEffect Suppressed Migration NFkB->MigrationEffect InvasionEffect Reduced Invasion JAKSTAT->InvasionEffect ProliferationEffect->MigrationEffect MigrationEffect->InvasionEffect MetabolicEffect Altered Cancer Metabolism InvasionEffect->MetabolicEffect

Diagram 2: Proposed molecular mechanisms and biological effects of this compound in gastric cancer

Discussion and Research Implications

The experimental findings and protocols outlined in this document provide a comprehensive framework for investigating this compound as a potential therapeutic agent for gastric cancer. The multi-target nature of this compound, evidenced by its effects on proliferation, migration, invasion, and metabolic pathways, suggests it may offer advantages over single-target therapies for managing gastric cancer's heterogeneity. [1]

Research Applications and Future Directions

The MKN28 cell-based assays demonstrate robust methodologies for:

  • Drug Screening: Efficient evaluation of this compound's anti-cancer properties
  • Mechanistic Studies: Elucidation of molecular targets and pathways
  • Metabolic Research: Investigation of cancer cell metabolic reprogramming
  • Combination Therapy Development: Potential for synergistic effects with conventional chemotherapeutics
Limitations and Considerations

While these protocols provide valuable approaches for studying this compound, researchers should consider:

  • The contaminated nature of MKN28 cell line and its identification as a derivative of MKN74 [6]
  • Potential differences in drug response between 2D cell culture models and in vivo systems
  • Need for validation in additional gastric cancer cell lines and animal models
  • Importance of clinical translation to confirm therapeutic potential

Conclusion

These application notes and detailed protocols provide researchers with comprehensive methodologies for investigating the anti-cancer effects of this compound on gastric cancer using MKN28 cell models. The integrated approach combining cell-based functional assays with molecular target identification and pathway analysis offers a robust framework for advancing this compound as a potential therapeutic candidate. The dose-dependent inhibition of proliferation, migration, and invasion, coupled with modulation of key metabolic pathways and specific molecular targets, positions this compound as a promising multi-target agent worthy of further investigation for gastric cancer treatment.

References

Comprehensive Application Notes & Protocols: Cimifugin in LPS-Induced Inflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

Cimifugin is a bioactive chromone compound primarily isolated from traditional medicinal plants such as Saposhnikovia divaricata and Cimicifuga racemosa. This natural product has gained significant attention in recent years for its potent anti-inflammatory properties and multimodal mechanisms of action across various disease models. LPS (lipopolysaccharide), a component of the outer membrane of Gram-negative bacteria, serves as a well-established experimental tool for inducing robust inflammatory responses in both cellular and animal models. When immune cells such as macrophages recognize LPS through Toll-like receptor 4 (TLR4) recognition, they initiate complex intracellular signaling cascades that result in the production of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species. The investigation of this compound's activity within these LPS-induced inflammation models provides valuable insights into its potential therapeutic applications for conditions ranging from septic inflammation to rheumatoid arthritis and inflammatory bowel disease [1] [2].

Research conducted over the past several years has systematically elucidated the multifaceted pharmacological profile of this compound, revealing its ability to simultaneously target multiple inflammatory signaling pathways. In vitro studies using various cell lines, particularly murine macrophage RAW264.7 cells and BV-2 microglial cells, have demonstrated that this compound effectively suppresses critical inflammatory mediators including TNF-α, IL-1β, and IL-6 at both protein and gene expression levels. Furthermore, this compound has shown significant inhibitory effects on macrophage migration and chemotaxis, processes fundamental to the propagation of inflammatory responses. The compound's mechanisms extend beyond cytokine modulation to include regulation of intracellular signaling cascades, particularly the NF-κB and MAPK pathways, which represent central hubs in inflammation-associated signal transduction [1] [3] [2].

Recent investigations have expanded our understanding of this compound's therapeutic potential to include more complex physiological systems. A 2025 study revealed that this compound effectively ameliorates ulcerative colitis-related lung injury by modulating the JAK1/STAT1 pathway and inhibiting M1 macrophage polarization, while simultaneously restoring intestinal microbiota homeostasis. This finding highlights the compound's ability to exert beneficial effects across organ systems through a combination of immunomodulatory and microbiota-regulating activities. Additionally, this compound has demonstrated protective effects against neuroinflammation in sepsis models through activation of the SIRT1/Nrf2 pathway, resulting in reduced oxidative stress and mitochondrial dysfunction [4] [2]. The cumulative evidence positions this compound as a promising multi-target therapeutic candidate worthy of further investigation and development.

Quantitative Data Summary

Anti-Inflammatory Effects of this compound in LPS-Induced Models

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced Models

Cell Type/Model This compound Concentration LPS Challenge Key Effects Signaling Pathways

| RAW264.7 macrophages [1] | 25-100 mg/L | 1 μg/mL for 24h | • Concentration-dependent ↓ in TNF-α, IL-6, IL-1β, MIP-2, MCP-1, IL-8 • 100 mg/L reduced inflammatory factors to <60% of LPS group • Migration/chemotaxis reduced to 1/3 of control | NF-κB, MAPKs | | BV-2 microglial cells [2] | 25-100 mg/L | 500 ng/mL | • Significantly attenuated inflammatory responses • ↓ IL-1β, IL-6, and TNF-α secretion and gene expression • Reduced oxidative stress and mitochondrial dysfunction | SIRT1/Nrf2 | | DSS-induced UC mouse model [4] | 12.5-50 mg/kg (oral) | DSS in drinking water | • Ameliorated colon and lung injury • Restored intestinal and lung epithelial barrier integrity • Suppressed lung inflammation | JAK1/STAT1, Macrophage M1 polarization | | Bone marrow-derived macrophages (BMMs) [3] | 80-320 μM | RANKL-induced osteoclastogenesis | • Dose-dependent inhibition of osteoclast differentiation • Suppressed bone resorption pit formation • Reduced expression of F-actin and osteoclast-specific genes | NF-κB |

This compound Effects on Cell Viability and Barrier Function

Table 2: this compound Safety Profile and Barrier-Protective Effects

Assessment Type Experimental System This compound Concentration Range Key Findings Reference
Cell Viability RAW264.7 cells 0-100 mg/L for 72h No cytotoxicity observed [1]
Cell Viability BV-2 microglial cells 0-100 mg/L for 24h No adverse effects on viability [2]
Barrier Function Airway epithelial cells Not specified Reduced separation between airway epithelial cells by regulating tight junction proteins [4]
Barrier Function AI-based prediction model Not specified Modulatory effects on CLDN1 (Claudin-1) expression [5]
Osteoclastogenesis BMMs and RAW264.7 cells 0-320 μM CCK-8 assay showed no cytotoxicity at concentrations ≤320 μM [3]

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects in Macrophages

3.1.1 Cell Culture and LPS-Induced Inflammation Model

  • Cell Line: Utilize murine macrophage RAW264.7 cells (available from American Type Culture Collection, ATCC)
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1]
  • Experimental Groups: Divide cells into: (1) Control group (no LPS), (2) LPS group (1 μg/mL LPS for 24h), (3) Treatment groups (LPS + this compound at 25, 50, and 100 mg/L)
  • This compound Preparation: Prepare stock solution and dilute in culture medium to target concentrations. For solubility, this compound (HPLC ≥98%) can be purchased from commercial suppliers such as Shanghai Yuanye Biotechnology Co. [4]

3.1.2 Assessment of Inflammatory Mediators

  • Cytokine Measurement: Collect cell culture supernatants after 24h treatment. Quantify levels of TNF-α, IL-6, IL-1β, MIP-2, MCP-1, and IL-8 using commercially available ELISA kits according to manufacturers' protocols [1]
  • Gene Expression Analysis: Extract total RNA using appropriate kits (e.g., Qiagen RNeasy Mini kit). Perform reverse transcription followed by real-time PCR (qRT-PCR) with specific primers for target genes. Calculate relative expression using the 2^(-ΔΔCT) method with GAPDH as housekeeping gene [2]
  • Nitric Oxide Detection: Measure NO production in culture supernatants using Griess reagent system or commercial NO detection kits [1]

3.1.3 Cell Migration and Chemotaxis Assay

  • Transwell Assay: Use Transwell chambers with 5.0μm pores. Seed RAW264.7 cells (2×10⁵/well) in serum-free medium in upper chamber. Add this compound at different concentrations (25, 50, 100 mg/L). Place LPS (1 μg/mL) in lower chamber as chemoattractant
  • Incubation and Analysis: Incubate plates for 24h at 37°C. Remove non-migrated cells from upper chamber. Fix migrated cells with methanol and stain with 0.1% crystal violet. Count cells in five random fields under microscope at 200× magnification [1]
In Vivo Assessment in Disease Models

3.2.1 Ulcerative Colitis-Related Lung Injury Model

  • Animals: Use male C57BL/6J mice (6-8 weeks old). House under specific pathogen-free conditions with controlled temperature (24±1°C) and 12h light/dark cycle
  • UC Model Induction: Administer 3% dextran sulfate sodium (DSS) in drinking water for 7 consecutive days. Prepare fresh DSS solution daily [4]
  • This compound Treatment: Divide mice into: (1) Normal control, (2) DSS model group (normal saline), (3) Positive control (mesalazine, 500 mg/kg), (4) this compound treatment groups (12.5, 25, 50 mg/kg). Administer treatments concurrently with DSS exposure
  • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and fecal blood. Calculate DAI score according to established criteria: DAI = (weight loss score + stool trait score + blood in stool score)/3 [4]
  • Sample Collection: Euthanize mice at endpoint. Collect colon and lung tissues for histopathological analysis (H&E staining), protein extraction (Western blot), and RNA analysis. Measure colon length as indicator of disease severity [4]

3.2.2 Histopathological Analysis

  • Tissue Processing: Fix colon and lung tissues in 4% paraformaldehyde for 24h. Process through graded ethanol series, embed in paraffin, and section at 4μm thickness
  • Staining: Perform hematoxylin and eosin (H&E) staining following standard protocols. Evaluate tissue injury using established scoring systems: for colon tissue, score based on epithelial damage, inflammatory cell infiltration, and extent of lesion; for lung tissue, score based on alveolar wall thickness, hemorrhage, and inflammatory cell infiltration [4]
  • Immunofluorescence: Deparaffinize sections and perform antigen retrieval. Block with 3% BSA for 30min. Incubate with primary antibodies (F4/80, iNOS; diluted 1:100) overnight at 4°C. Incubate with appropriate secondary antibodies (diluted 1:200) at 37°C for 50min. Counterstain nuclei with DAPI and visualize under fluorescence microscope [4]
Molecular Mechanism Investigation

3.3.1 Western Blot Analysis

  • Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay [4] [3]
  • Electrophoresis and Transfer: Separate proteins (20-30μg per sample) by SDS-PAGE (10-12.5% gels). Transfer to PVDF membranes using standard protocols
  • Antibody Incubation: Block membranes with 5% non-fat milk for 1h. Incubate with primary antibodies against target proteins (JAK1, P-JAK1, STAT1, P-STAT1, iNOS, IL-1β, Arg1, CD206, Occludin, ZO-1, P65, P-P65, IκB-α, p-IκB-α, ERK1/2; diluted 1:1000) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies (diluted 1:2000) for 1.5h at room temperature [4] [1]
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) reagents. Capture images using gel documentation system and perform densitometric analysis with appropriate software (e.g., ImageJ) [4]

3.3.2 Oxidative Stress Assessment

  • ROS Detection: Use fluorescent probe DCFH-DA (10 μM) to measure intracellular ROS levels. Incubate cells with probe for 30min at 37°C. Wash with serum-free medium and measure fluorescence using microplate reader or fluorescence microscope [2]
  • Antioxidant Enzyme Activity: Assess activities of SOD, GSH-Px, and levels of MDA in cell lysates or tissue homogenates using commercial assay kits according to manufacturers' instructions [2]

Signaling Pathways Regulated by this compound

G This compound Modulation of Inflammatory Signaling Pathways cluster_pathways Inflammatory Signaling Pathways cluster_this compound This compound Mechanisms LPS LPS TLR4 TLR4 LPS->TLR4 Binding NFkB_Inactive NF-κB (Inactive) IκBα TLR4->NFkB_Inactive Activates MAPK MAPK TLR4->MAPK Activates NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Phosphorylation & Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Induces Expression MAPK->Cytokines Induces Expression Migration Cell Migration & Chemotaxis MAPK->Migration Promotes JAK1_STAT1 JAK1/STAT1 JAK1_STAT1->Cytokines Amplification SIRT1_Nrf2 SIRT1/Nrf2 OxidativeStress Oxidative Stress SIRT1_Nrf2->OxidativeStress Reduces Cytokines->JAK1_STAT1 Activation BarrierFunction Epithelial Barrier Function This compound This compound This compound->NFkB_Inactive Preserves IκBα Inhibits Phosphorylation This compound->MAPK Inhibits Phosphorylation This compound->JAK1_STAT1 Inhibits Pathway This compound->SIRT1_Nrf2 Activates Pathway This compound->BarrierFunction Enhances via Tight Junction Proteins

Figure 1: this compound Modulation of Inflammatory Signaling Pathways. This diagram illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects in LPS-induced models. This compound (green) inhibits multiple pro-inflammatory signaling cascades including NF-κB, MAPK, and JAK1/STAT1 pathways, while activating protective pathways such as SIRT1/Nrf2 that reduce oxidative stress and enhance epithelial barrier function.

Experimental Workflow for this compound Assessment

G Experimental Workflow for this compound Assessment Start Study Design & Experimental Groups InVitro In Vitro Models (RAW264.7, BV-2 cells) Start->InVitro LPS_Stim LPS Stimulation (1 μg/mL, 500 ng/mL) InVitro->LPS_Stim Cim_Treatment This compound Treatment (25-100 mg/L, 12.5-50 mg/kg) LPS_Stim->Cim_Treatment Analysis1 Cell-Based Assays (Viability, Cytokines, Migration) Cim_Treatment->Analysis1 Analysis2 Tissue Collection & Histopathology Cim_Treatment->Analysis2 InVivo In Vivo Models (DSS-induced Colitis, Sepsis) Analysis1->InVivo Mech Mechanistic Studies (Western Blot, PCR, ELISA) Analysis1->Mech Molecular Analysis InVivo->Cim_Treatment Concurrent InVivo->Analysis2 Analysis2->Mech Data Data Analysis & Interpretation Mech->Data

Figure 2: Experimental Workflow for Comprehensive Assessment of this compound. This flowchart outlines the systematic approach for evaluating this compound's anti-inflammatory properties, integrating both in vitro and in vivo models with mechanistic studies to provide a comprehensive understanding of its pharmacological activities.

Discussion and Research Applications

The accumulating evidence from multiple experimental systems indicates that this compound represents a promising multi-target therapeutic agent with significant potential for clinical development. The compound's ability to simultaneously modulate multiple aspects of the inflammatory response—from cytokine production and immune cell migration to oxidative stress and barrier function—distinguishes it from more targeted anti-inflammatory approaches. This broad mechanism of action may translate to enhanced efficacy in complex inflammatory conditions where multiple pathological processes converge. Particularly noteworthy is this compound's demonstrated effect on epithelial barrier integrity, as compromised barrier function represents a common feature in many inflammatory diseases including inflammatory bowel disease, asthma, and certain dermatological conditions [4] [5].

The translational potential of this compound is particularly evident in its efficacy in complex disease models that recapitulate aspects of human pathology. The demonstrated activity in the DSS-induced ulcerative colitis model with associated lung injury highlights its potential for treating inflammatory bowel disease and its extraintestinal manifestations [4]. Similarly, the protective effects in neuroinflammation models suggest possible applications in sepsis-associated encephalopathy and other neuroinflammatory conditions [2]. The inhibition of osteoclastogenesis further expands its potential utility to bone resorptive diseases such as periprosthetic osteolysis and possibly osteoporosis [3]. These diverse applications position this compound as a promising candidate for further development, with potential for repurposing across multiple therapeutic areas.

Conclusion

This compound has emerged as a potent natural compound with significant anti-inflammatory properties mediated through multiple interconnected mechanisms. The comprehensive data generated from various experimental models provides strong scientific rationale for its continued development as a therapeutic agent. The detailed protocols outlined in this document will enable researchers to consistently evaluate this compound's activity and further explore its mechanisms of action, potentially accelerating its translation toward clinical applications in various inflammatory disorders.

References

Introduction to Cimifugin and Osteoclastogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Cimifugin (CIM) is a natural chromone compound derived from plants such as Saposhnikovia divaricata and Cimicifuga racemosa [1]. Recent research has identified its potential as a bone-protective agent. The primary mechanism by which CIM inhibits osteoclast formation is through the suppression of the NF-κB signaling pathway [1].

When the Receptor Activator of NF-κB Ligand (RANKL) binds to its receptor RANK, it triggers a signaling cascade that normally leads to osteoclast differentiation. A key step in this process is the phosphorylation and degradation of IκBα, which allows the NF-κB transcription factor to move into the nucleus and activate osteoclast-specific genes. CIM interferes with this process by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of genes essential for osteoclast formation and function [1].

Experimental Protocol for In Vitro Osteoclastogenesis Inhibition

The following section provides a detailed methodology for evaluating the inhibitory effects of this compound on osteoclast formation and function in a laboratory setting.

Cell Culture and Reagents
  • Cell Lines: The protocol can use osteoclast precursor RAW 264.7 cells or murine primary bone marrow-derived macrophages (BMMs) [1].
  • Culture Medium: Use alpha-modified minimal essential medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin (complete α-MEM) [1].
  • Key Reagents:
    • This compound: Dissolve in α-MEM to create a stock solution (e.g., 80 mM). Store at 4°C in the dark [1].
    • RANKL: Used at 50 ng/mL to induce osteoclast differentiation [1].
    • M-CSF: Required at 10 ng/mL for the survival and proliferation of primary BMMs [1].
Cell Viability Assay (CCK-8)

Purpose: To determine non-cytotoxic concentrations of CIM for subsequent experiments [1].

  • Procedure:
    • Seed cells (BMMs or RAW264.7) in a 96-well plate at a density of 3 × 10³ cells per well and allow them to adhere overnight.
    • Treat cells with a gradient of CIM concentrations (e.g., 0, 10, 20, 40, 80, 160, 320, 640, 1280, 2560 μM) for 48 to 96 hours. Replace the medium every 48 hours.
    • Add CCK-8 solution (10% of the medium volume) to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control group.
Osteoclast Differentiation and TRAP Staining

Purpose: To assess the effect of CIM on the formation of multinucleated osteoclasts [1].

  • Procedure:
    • Seed cells in 96-well plates at 2.0 × 10³ cells per well.
    • Treat cells with various concentrations of CIM (0, 80, 160, 320 μM) in the presence of 50 ng/mL RANKL. Refresh the medium and treatments every 24 hours.
    • Culture for 5-7 days until distinct multinuclear giant cells are observed in the control group.
    • Fix cells with 4% paraformaldehyde for 20 minutes.
    • Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining according to the kit manufacturer's instructions. TRAP-positive cells with three or more nuclei are counted as mature osteoclasts.
Bone Resorption Pit Assay

Purpose: To evaluate the functional impact of CIM on the bone-degrading activity of osteoclasts [1].

  • Procedure:
    • Differentiate osteoclasts on hydroxyapatite-coated or bovine bone slices.
    • After mature osteoclasts are formed, gently remove the cells using bleach or mechanical scrubbing.
    • Stain the slices with Toluidine Blue or visualize resorption pits under a microscope. The area of resorption pits can be quantified using image analysis software like ImageJ.
F-Actin Ring Immunofluorescence

Purpose: To visualize the cytoskeletal structure essential for bone resorption [1].

  • Procedure:
    • Culture and differentiate cells on glass coverslips.
    • Fix, permeabilize, and block the cells.
    • Stain F-actin filaments using fluorescently-labeled phalloidin.
    • Counterstain nuclei with DAPI.
    • Visualize the characteristic F-actin ring formation using a fluorescence microscope.
Molecular Mechanism Analysis
  • Gene Expression (qRT-PCR): Extract total RNA from treated cells and synthesize cDNA. Analyze the expression of osteoclast-specific genes (e.g., Nfatc1, c-Fos, Ctsk, Calcr, Acp5) using gene-specific primers [1].
  • Protein Expression (Western Blot): Isolate total protein from cells. Use antibodies to detect key proteins in the NF-κB pathway, such as phospho-IκBα, total IκBα, and other signaling molecules. This confirms the inhibitory action of CIM on the target pathway [1].

Key Experimental Parameters and Data

The tables below summarize critical quantitative data from the cited research to guide your experimental design.

Table 1: In Vitro Effects of this compound on Osteoclastogenesis

Parameter Experimental Findings Citation
Non-toxic Concentration Range Up to 320 μM for 48-96 hours (BMMs & RAW264.7) [1]
Inhibitory Concentration (IC50) Dose-dependent inhibition of osteoclast formation observed at 80, 160, and 320 μM. [1]
Key Downregulated Genes Nfatc1, c-Fos, Ctsk (Cathepsin K), Calcr, Acp5 (TRAP) [1]
Targeted Signaling Pathway Inhibition of IκBα phosphorylation in the NF-κB pathway; no significant effect on MAPK phosphorylation. [1]

Table 2: In Vivo Efficacy of this compound in a Murine Model

Parameter Experimental Details Citation
Animal Model Ti particle-induced murine calvarial osteolysis model [1]
Treatment Administration of this compound (specific dosage can be optimized based on in vitro data) [1]
Key Outcomes Alleviated Ti particle-induced bone erosion and reduced osteoclast accumulation, as confirmed by micro-CT and histomorphometric analysis. [1]

Signaling Pathway and Workflow Diagrams

To better visualize the molecular mechanism and experimental workflow, the following diagrams are provided.

G cluster_pathway This compound Inhibition of NF-κB Signaling RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 IKK IKK TRAF6->IKK p_IkB p-IκBα IKK->p_IkB NFkB_Active NF-κB (Active) p_IkB->NFkB_Active Releases NFkB NF-κB (Inactive) NFkB->NFkB_Active Nucleus Nucleus NFkB_Active->Nucleus Genes Osteoclast Genes (NFATc1, c-Fos, CTSK) Nucleus->Genes CIM This compound (CIM) CIM->p_IkB Inhibits

Diagram 1: this compound inhibits osteoclastogenesis by blocking IκBα phosphorylation in the NF-κB pathway, preventing the activation of key osteoclast genes.

G cluster_workflow In Vitro Experimental Workflow Start Cell Seeding (BMMs/RAW264.7) Viability Cell Viability Assay (CCK-8) Determine non-toxic CIM doses Start->Viability Diff Osteoclast Differentiation +RANKL + CIM (0-320 µM) 5-7 days Viability->Diff Analysis Analysis & Assays Diff->Analysis TRAP TRAP Staining & Counting Analysis->TRAP Resorb Bone Resorption Assay Analysis->Resorb F_actin F-Actin Ring Staining Analysis->F_actin Mol Molecular Analysis (qPCR & Western Blot) Analysis->Mol

Diagram 2: A sequential workflow for evaluating the inhibitory effects of this compound on osteoclast formation and function in vitro.

Application Notes for Researchers

  • Dose Optimization is Critical: While CIM shows no cytotoxicity up to 320 μM in certain assays, always establish a non-toxic concentration range for your specific cell system and treatment duration using a viability assay like CCK-8 [1].
  • Functional Assays are Key: Inhibition of osteoclast formation (TRAP staining) must be corroborated with functional assays like bone resorption pit analysis and F-actin ring formation to confirm the anti-resorptive activity of CIM [1].
  • Mechanistic Confirmation: Use Western blot analysis to confirm that the effect in your experimental setup is indeed mediated through the suppression of IκBα phosphorylation, a hallmark of NF-κB pathway inhibition [1].
  • Positive Controls: Include known inhibitors of osteoclastogenesis (e.g., bisphosphonates, other NF-κB inhibitors) as positive controls in your experiments to validate your protocol.

Conclusion

The presented protocols and data establish this compound as a promising natural compound for inhibiting osteoclastogenesis primarily via the NF-κB pathway. The detailed methodologies for in vitro evaluation—from viability testing to functional and mechanistic analyses—provide a robust framework for researchers in bone biology and drug development. Its efficacy in a preclinical model of particle-induced osteolysis further supports its therapeutic potential for conditions like aseptic prosthetic loosening and osteoporosis [1].

References

Comprehensive Application Notes and Protocols: Cimifugin in Neuropathic Pain Research Using Chronic Constriction Injury (CCI) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Findings

Neuropathic pain represents a significant challenge in clinical management, with current therapies often providing inadequate relief and carrying substantial side effects. The chronic constriction injury (CCI) model has emerged as a well-established preclinical approach for studying peripheral neuropathic pain mechanisms and screening potential therapeutic compounds. Recent investigations have demonstrated that cimifugin, a bioactive chromone derived from Saposhnikovia divaricata, exhibits promising antinociceptive properties in this model. Through systematic evaluation, researchers have elucidated that this compound mediates its effects primarily through dual anti-inflammatory and anti-apoptotic mechanisms, specifically targeting Schwann cells—the crucial glial cells responsible for peripheral nerve maintenance and repair [1].

Experimental evidence indicates that this compound administration in CCI models significantly alleviates multiple pain modalities, including thermal, mechanical, and cold hyperalgesia. These behavioral improvements correlate with marked reductions in pro-inflammatory cytokines and suppression of apoptotic pathways in Schwann cells. The therapeutic efficacy of this compound appears comparable to, and in some parameters superior to, mecobalamin, an established positive control in neuropathic pain studies [1] [2]. The compound's mechanism involves coordinated inhibition of two major signaling pathways: NF-κB and MAPK, which are critically implicated in neuroinflammatory processes and cellular stress responses following nerve injury [1]. This comprehensive profile positions this compound as a compelling candidate for further development as a neuropathic pain therapeutic.

Mechanism of Action

Molecular Signaling Pathways

The therapeutic effects of this compound in neuropathic pain management involve a multi-target approach centered on key signaling cascades that drive pain pathogenesis. Research has demonstrated that this compound effectively suppresses the NF-κB pathway by inhibiting phosphorylation of both IκB and p65 subunits, thereby preventing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes [1]. Simultaneously, this compound modulates the MAPK pathway through reduced phosphorylation of its major components: p38, ERK1/2, and JNK [1] [2]. This coordinated pathway inhibition results in downstream effects that collectively alleviate neuropathic pain symptoms and promote a restorative cellular environment.

The molecular interactions and pathway regulations can be visualized in the following diagram:

G cluster_0 Molecular Pathways cluster_1 Pathological Effects CCI CCI NFkB_pathway NFkB_pathway CCI->NFkB_pathway Activates MAPK_pathway MAPK_pathway CCI->MAPK_pathway Activates Inflammation Inflammation NFkB_pathway->Inflammation Induces Apoptosis Apoptosis MAPK_pathway->Apoptosis Promotes Pain Pain Inflammation->Pain Causes Apoptosis->Pain Contributes to This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits Recovery Recovery This compound->Recovery Promotes

Diagram Title: this compound Mechanism of Action in Neuropathic Pain

Functional Effects on Schwann Cells

Beyond signaling pathway modulation, this compound exerts direct protective effects on Schwann cells, the principal glial cells of the peripheral nervous system. In LPS-stimulated Schwann cells, this compound treatment significantly reduces apoptotic activity as evidenced by decreased expression of apoptotic markers and improved cell viability [1]. Additionally, this compound enhances expression of S100β, a calcium-binding protein predominantly expressed by Schwann cells that serves as a marker for Schwann cell activation and function [1]. This effect suggests this compound promotes Schwann cell maturation or functional maintenance under inflammatory conditions. The compound also demonstrates immunomodulatory capacity by rebalancing cytokine profiles—reducing pro-inflammatory factors (TNF-α, IL-1β, IL-6) while increasing anti-inflammatory interleukin (IL-10) in both serum and sciatic nerve tissues of CCI rats [1]. These multifaceted actions collectively contribute to nerve protection and pain reduction.

Experimental Protocols

CCI Model Establishment

The chronic constriction injury model provides a well-validated system for investigating peripheral neuropathic pain mechanisms and screening potential therapeutics. The surgical procedure requires precision and adherence to aseptic techniques throughout:

  • Animal Preparation: Utilize adult male Sprague-Dawley or Wistar rats (200-250g). Administer pre-operative analgesia (e.g., rimadyl subcutaneously according to weight: 0.1 ml per 10g) and induce anesthesia using isoflurane (5% for induction, 2% for maintenance in O₂) or intraperitoneal sodium pentobarbital [3] [4]. Avoid ketamine due to its NMDA receptor antagonist properties that may interfere with neuropathic pain development [3]. Shave the left hind leg, position the animal on a thermoregulated heating mat at 37°C, and apply lubricating ophthalmic ointment to prevent corneal drying. Sterilize the surgical site with three alternate applications of 70% isopropyl alcohol and iodine solution [3].

  • Surgical Procedure: With the rat in a prone position, elevate the left hind leg and maintain the femur at 90° to the spine using masking tape. Make a skin incision approximately 3-4mm below and parallel to the femur, then carefully dissect through the connective tissue between the gluteus superficialis and biceps femoris muscles using blunt scissors [3]. Insert a retractor to widen the muscle gap and visualize the sciatic nerve. Using curved blunt-tipped forceps and micro-scissors, gently free approximately 10mm of the sciatic nerve proximal to its trifurcation from surrounding connective tissue [3]. Under microscopic guidance, tie four ligatures (chromic gut 4.0) loosely around the nerve at 1mm intervals, tightening just enough to cause a brief twitch in the related hindpaw but not to arrest epineural blood flow [3]. Over-tightening may cause axotomy and autotomy, invalidating the model.

  • Post-operative Care: Close the muscle layer with sutures (Mersilk 5.0) and the skin with staples (9mm) [3]. Sterilize the wound with iodine solution and allow the animal to recover in a separate cage with flat paper bedding (not standard bedding) to prevent choking. Monitor closely during recovery. Post-operative analgesia administration requires careful consideration as it may interfere with pain hypersensitivity testing; some studies continue rimadyl subcutaneously on post-operative days 1 and 2 [4].

The experimental workflow for establishing and evaluating the CCI model is systematically outlined below:

G cluster_0 Model Establishment cluster_1 Therapeutic Intervention & Evaluation Prep Animal Preparation (Anesthesia, Asepsis) Surgery CCI Surgery (4 loose ligatures) Prep->Surgery Recovery Post-op Recovery (24-48 hours) Surgery->Recovery Baseline Baseline Behavioral Tests Recovery->Baseline 7 days Dosing This compound Administration (7-28 days post-CCI) Baseline->Dosing Evaluation Pain Behavior Assessment Dosing->Evaluation Molecular Molecular Analysis (ELISA, WB, IHC) Evaluation->Molecular

Diagram Title: CCI Model Experimental Workflow

Drug Administration and Dosing

This compound requires appropriate formulation and administration protocols to ensure optimal bioavailability and therapeutic efficacy in CCI models:

  • Formulation Preparation: Obtain this compound with purity ≥98% [5]. For in vivo studies, dissolve in appropriate vehicles—70% dimethylsulfoxide (DMSO) for intrathecal administration [5] or saline/other biocompatible vehicles for systemic delivery. For in vitro studies using Schwann cells, apply this compound to LPS-stimulated cells to demonstrate anti-inflammatory and anti-apoptotic effects [1].

  • Dosing Regimen: Based on published studies, effective dosing strategies vary by administration route. For intrathecal delivery, doses of 100μg, 300μg, and 1000μg have demonstrated efficacy in formalin tests [5]. In CCI models, systemic administration (dose to be determined empirically as specific concentrations were not provided in the available literature) for 7-28 days post-CCI induction produces significant behavioral and molecular improvements [1]. Include appropriate controls: vehicle-treated CCI animals and positive controls (e.g., mecobalamin) [1].

Pain Behavioral Assessments

Comprehensive evaluation of neuropathic pain behaviors requires multiple complementary tests performed at consistent timepoints:

  • Mechanical Allodynia (Electronic Von Frey): Place rats in elevated mesh-floored testing cages 15-30 minutes before testing to allow habituation [3]. Position the touch-stimulator unit beneath the mid-plantar surface of the hindpaw and apply increasing force until paw withdrawal occurs. Record the mechanical withdrawal threshold as the maximum force applied (in grams) that triggers withdrawal [3]. Perform three measurements with 5-minute intervals and calculate the mean threshold. Compare ipsilateral (injured) and contralateral (uninjured) paws, with pre-operative baseline measurements as reference [3] [4].

  • Thermal Hyperalgesia (Plantar Test): Adjust the infrared heat intensity to yield approximately 10-second withdrawal latency in naïve rats, with a 20-second cut-off to prevent tissue damage [3]. Place rats on a glass floor and position the radiant heat source beneath the mid-plantar hindpaw. Record withdrawal latency as the time from heat onset to paw withdrawal [3]. Perform at least three measurements with 5-minute intervals and calculate mean latency. Compare ipsilateral and contralateral responses relative to baseline [3].

  • Cold Allodynia (Acetone Test): Habituate rats for 15 minutes in plexiglass cubicles with wire mesh floors [4]. Spray acetone onto the plantar area of the hindpaw and record the cumulative reaction time (seconds) over one minute, quantifying behaviors like paw lifting, scratching, or licking [4].

Molecular Analyses

Correlate behavioral findings with molecular mechanisms through these key techniques:

  • Protein Analysis (Western Blotting): Extract protein from sciatic nerve tissues or Schwann cells and quantify using BCA assay [1]. Analyze key pathway proteins: phosphorylated and total IκB, p65 NF-κB, p38 MAPK, ERK1/2, and JNK, along with apoptotic markers (e.g., Bax, Bcl-2, caspase-3) [1].

  • Cytokine Measurement (ELISA): Collect serum and sciatic nerve tissue samples. Assess pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory IL-10 using commercial ELISA kits according to manufacturer protocols [1].

  • Immunohistochemistry: Fix sciatic nerve tissues, section, and incubate with primary antibodies against S100β followed by appropriate secondary antibodies [1]. Quantify staining intensity to evaluate Schwann cell status and distribution.

  • Apoptosis Detection (Flow Cytometry): Harvest Schwann cells, stain with Annexin V and propidium iodide, and analyze by flow cytometry to quantify apoptotic populations [1].

Quantitative Data Summary

Behavioral Outcomes

Table 1: this compound Effects on Pain Behaviors in CCI Models

Pain Modality Assessment Method CCI + Vehicle CCI + this compound Statistical Significance
Mechanical Allodynia Von Frey threshold (g) Significantly reduced Significantly improved p < 0.001 [1]
Thermal Hyperalgesia Paw withdrawal latency (s) Significantly reduced Significantly increased p < 0.001 [1]
Cold Hyperalgesia Acetone test response Significantly increased Significantly reduced p < 0.001 [1]
Formalin Test (Phase 1) Flinch count (300μg) ~100% of control ~40% of control p < 0.05 [5]
Formalin Test (Phase 2) Flinch count (100μg) ~100% of control ~65% of control p = 0.011 [5]
Molecular Effects

Table 2: this compound Effects on Molecular Markers in CCI Models

Parameter Category Specific Marker CCI + Vehicle CCI + this compound Direction of Change
Inflammatory Cytokines TNF-α, IL-1β, IL-6 Significantly elevated Significantly reduced [1]
Anti-inflammatory Cytokines IL-10 Reduced Significantly increased [1]
Schwann Cell Markers S100β Reduced Enhanced expression [1]
Apoptotic Markers Bax, Caspase-3 Elevated Significantly reduced [1]
Anti-apoptotic Markers Bcl-2 Reduced Increased [1]
NF-κB Pathway p-IκB, p-p65 Highly phosphorylated Reduced phosphorylation [1]
MAPK Pathway p-p38, p-ERK, p-JNK Highly phosphorylated Reduced phosphorylation [1]

Application Notes for Researchers

Model Optimization Considerations

Successful implementation of the CCI model requires attention to several critical variables that significantly impact experimental outcomes and reproducibility:

  • Ligature Material Selection: The choice of ligature material substantially influences the pain phenotype stability and underlying pathology. Comparative studies indicate that silk ligatures produce more stable neuropathic pain behaviors across multiple modalities (mechanical, thermal, and cold allodynia) compared to catgut ligatures [4]. Silk ligatures typically induce more pronounced and sustained hypersensitivity responses in behavioral tests, making them preferable for long-term studies extending beyond 2-3 weeks [4].

  • Surgical Precision: The degree of constriction represents a crucial technical factor in CCI surgery. Ligatures should be tied loosely enough to permit minimal blood flow through epineural vessels but sufficiently tight to induce nerve compression [3]. The optimal tightness is achieved when a brief twitch is observed in the related hindpaw during tying [3]. Over-tightening causes axotomy and potential self-mutilation (autotomy), while under-tightening produces inconsistent or transient pain behaviors [3].

  • Behavioral Testing Conditions: Maintain consistent environmental conditions throughout behavioral testing, including constant temperature (20-23°C) and humidity levels, minimal background noise, and consistent time of day for assessments [3] [4]. Prior to testing, habituate animals to the testing apparatus for 15-30 minutes until exploration and grooming behaviors cease [3]. Implement blinded testing protocols where the experimenter is unaware of treatment groups to prevent observation bias.

This compound-Specific Practical Guidelines

When designing studies with this compound, several compound-specific considerations will enhance experimental outcomes and data interpretation:

  • Dosing Strategy: Based on available evidence, implement a preventive dosing regimen beginning immediately or shortly after CCI surgery to evaluate prophylactic potential, complemented by therapeutic dosing initiated after pain behaviors are established (typically 7-10 days post-CCI) [1]. For initial dose-ranging studies, consider testing 1, 3, and 10 mg/kg for systemic administration based on efficacy demonstrated at similar ranges in related models [1].

  • Formulation Optimization: For in vivo studies requiring systemic administration, develop pharmaceutically acceptable formulations that maximize bioavailability while minimizing vehicle-related effects. While 70% DMSO works for intrathecal studies [5], consider alternatives like saline with cyclodextrin complexes for prolonged systemic administration. Conduct preliminary stability and solubility assessments to ensure consistent dosing throughout the study period.

  • Combination Potential: Explore this compound's interaction with established analgesics like gabapentinoids or NSAIDs, as the multi-target mechanism may produce synergistic effects [1] [6]. Such combinations could potentially lower required doses of each agent while maintaining efficacy and reducing side effects.

Conclusion

This compound demonstrates significant potential as a therapeutic candidate for neuropathic pain management based on its multifaceted mechanisms of action and efficacy in the well-validated CCI model. The compound simultaneously targets multiple pathological processes—including neuroinflammation, Schwann cell apoptosis, and hyperactivation of NF-κB and MAPK signaling pathways—that collectively contribute to neuropathic pain maintenance and progression [1]. The comprehensive protocols outlined in this document provide researchers with a solid methodological foundation for investigating this compound's effects and further exploring its therapeutic applications.

Future research directions should include detailed pharmacokinetic studies to optimize dosing regimens and delivery routes, investigation of long-term treatment efficacy and safety profiles, and exploration of potential synergistic combinations with existing neuropathic pain treatments. Additionally, further mechanistic studies to identify potential molecular targets beyond NF-κB and MAPK pathways would provide a more complete understanding of this compound's comprehensive pharmacological profile. The systematic approach outlined in these application notes and protocols will facilitate standardized investigation of this promising compound across different research settings.

References

Application Notes and Protocols: Investigating Cimifugin's Effects on Adipogenesis and TNF-α-Induced Insulin Resistance in 3T3-L1 Adipocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Obesity-related metabolic disorders represent a global health challenge, with insulin resistance (IR) being a central pathological feature. The 3T3-L1 adipocyte model serves as a well-established in vitro system for investigating molecular mechanisms underlying adipogenesis and insulin resistance [1]. Cimifugin, a bioactive coumarin derivative from the traditional Chinese herb Saposhnikovia divaricata (Fang-feng), has demonstrated potential anti-obesity and anti-inflammatory properties, though its mechanisms remained incompletely characterized [2] [3]. These application notes detail standardized protocols for evaluating this compound's effects on adipogenesis, TNF-α-induced insulin resistance, and inflammation in 3T3-L1 adipocytes, providing researchers with methodologies to explore its therapeutic potential for obesity-related metabolic complications.

Theoretical Background

The 3T3-L1 Adipocyte Model System

The 3T3-L1 cell line, clonally derived from Swiss 3T3 mouse embryos, represents the most extensively studied in vitro model of white adipocytes [1]. Prior to differentiation, these cells maintain a fibroblast-like morphology and are referred to as preadipocytes. Upon appropriate pharmacological stimulation, they undergo mitotic clonal expansion and activate a transcriptional cascade that drives differentiation into cells possessing morphological and biochemical characteristics of mature white adipocytes, including lipid accumulation and adipokine secretion [1]. This model system is particularly valuable for studying obesity-associated pathogenesis, as differentiated 3T3-L1 cells can be maintained in the presence of fatty acid cocktails to mimic the obese adipocyte phenotype characterized by enhanced lipid accumulation and altered adipokine secretion profiles [1].

Molecular Pathways in Adipogenesis and Insulin Resistance

Adipogenesis involves a sophisticated transcriptional cascade initiated by pharmacological stimulation. The differentiation cocktail typically includes 3-isobutyl-1-methylxanthine (IBMX) to increase intracellular cAMP and activate CREB, dexamethasone to stimulate PPARγ and C/EBPα expression while attenuating Pref-1, and insulin to activate PI3K/Akt signaling and enhance glucose/fatty acid uptake [1]. This combination synergistically activates master regulators PPARγ and C/EBPα, which coordinate the expression of adipocyte-specific genes [1].

In obesity, elevated tumor necrosis factor-alpha (TNF-α) in adipose tissue contributes significantly to insulin resistance through multiple mechanisms, including serine phosphorylation of IRS-1 that impairs insulin signaling and induction of chronic inflammation [2] [4]. The MAPK signaling pathways (ERK, JNK, p38) and NF-κB pathway serve as critical mediators of TNF-α-induced insulin resistance and inflammation [2] [4]. This compound appears to modulate these pathways, potentially offering a therapeutic approach for obesity-related metabolic dysfunction.

Experimental Protocols

3T3-L1 Cell Culture and Differentiation
3.1.1 Materials
  • Cell line: 3T3-L1 preadipocytes (ATCC, Manassas, VA, USA)
  • Basal medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose
  • Supplements: 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin
  • Differentiation components:
    • 0.5 mM 3-isobutyl-1-methyl-xanthine (IBMX)
    • 1 µM dexamethasone
    • 1 µg/mL insulin
  • Maintenance medium: DMEM with 10% FBS and 1 µg/mL insulin
3.1.2 Differentiation Protocol [2] [1]
  • Cell Culture: Maintain 3T3-L1 preadipocytes in growth medium (DMEM + 10% FBS + 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.
  • Induction of Differentiation: Two days post-confluence (designated as Day 0), initiate differentiation by switching to MDI induction medium (growth medium supplemented with IBMX, dexamethasone, and insulin).
  • Medium Replacement: After 48 hours (Day 2), replace induction medium with maintenance medium (DMEM + 10% FBS + 1 µg/mL insulin).
  • Continued Culture: Replace maintenance medium every 48 hours until mature adipocytes are obtained (typically Day 8).
  • Quality Control: Monitor differentiation efficiency via Oil Red O staining for lipid accumulation. Differentiated cultures should show >80% lipid-laden adipocytes.
This compound Treatment and Viability Assessment
3.2.1 this compound Preparation [2]
  • Source: this compound (IC0410, Solarbio, Beijing, China)
  • Stock Solution: Prepare in appropriate solvent per manufacturer's instructions
  • Working Concentrations: 25, 50, and 100 mg/L (based on cytotoxicity profile)
  • Treatment Schedule: Add this compound during differentiation or to mature adipocytes 1 hour prior to TNF-α challenge
3.2.2 Cell Viability Assessment (CCK-8 Assay) [2]
  • Cell Seeding: Plate 3T3-L1 adipocytes in 96-well plates at 1×10³ cells/well.
  • Treatment: Apply this compound (0-200 mg/L) for 12 hours to establish non-toxic concentrations.
  • Viability Measurement:
    • Add 10 µL CCK-8 solution (Beyotime, Shanghai, China) to each well.
    • Incubate for 1 hour at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
  • Validation: Confirm that this compound (25-100 mg/L) does not significantly affect cell viability.
Assessment of Adipogenesis
3.3.1 Oil Red O Staining [2]
  • Cell Fixation: Wash cells with PBS and fix with 4% formaldehyde for 1 hour at room temperature.
  • Staining: Incubate fixed cells with 3 mg/mL Oil Red O solution for 1 hour.
  • Washing: Remove unbound dye by thorough washing with distilled water.
  • Visualization: Capture images of lipid droplets under brightfield microscopy.
  • Quantification: Elute bound dye with isopropanol and measure absorbance at 520 nm.
3.3.2 Intracellular Triglyceride Content [2]
  • Cell Lysis: Lyse cells in appropriate buffer.
  • TG Measurement: Use commercial triglyceride assay kit (Wako Chemicals, Richmond, VA, USA) following manufacturer's protocol.
  • Normalization: Express results relative to total protein content.
Induction of Insulin Resistance and Inflammation
3.4.1 TNF-α-Induced Insulin Resistance Model [2]
  • Pretreatment: Incubate mature 3T3-L1 adipocytes with this compound (25, 50, 100 mg/L) for 1 hour.
  • Induction: Expose cells to 5 ng/mL TNF-α for 24 hours.
  • Validation: Confirm insulin resistance by assessing expression of insulin signaling genes (adiponectin, GLUT-4, IRS-1).
Molecular Analyses
3.5.1 Enzyme-Linked Immunosorbent Assay (ELISA) [2]
  • Sample Collection: Collect culture supernatant after treatments.
  • Inflammatory Markers: Measure IL-6, IL-1β, and MCP-1 levels using commercial ELISA kits (R&D Systems, Minneapolis, MN, USA).
  • Protocol: Follow manufacturer's instructions precisely.
3.5.2 Quantitative PCR (qPCR) [2]
  • RNA Isolation: Extract total RNA using Trizol reagent (Servicebio, Wuhan, China).
  • cDNA Synthesis: Reverse transcribe RNA using Fastquant reverse kit (TIANGEN, Beijing, China).
  • qPCR Analysis: Perform using SYBR Green method on ABI 7500 system (Applied Biosystems, CA, USA).
  • Primer Sequences: | Gene | Forward (5'-3') | Reverse (5'-3') | |------------|--------------------------|---------------------------| | Adiponectin| ACTGCAGTCTGTGGTTCTGA | CATGACCGGGCAGAGCTAAT | | GLUT-4 | GTTCTTTCATCTTCGCCGCC | TTCCCCATCTTCGGAGCCTA | | IRS-1 | AGAGGACCGTCAGTAGCTCA | ACTGAAATGGATGCATCGTACC | | β-actin | TGGATCAGCAAGCAGGAGTA | TCGGCCACATTGTGAACTTT |
  • Data Analysis: Calculate relative expression using the 2−ΔΔCt method normalized to β-actin.
3.5.3 Western Blot Analysis [2]
  • Protein Extraction: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
  • Separation: Separate equal protein amounts by 10% SDS-PAGE.
  • Transfer: Electroblot to PVDF membranes.
  • Blocking: Incubate with 5% non-fat milk for 1 hour.
  • Antibody Incubation:
    • Primary antibodies (1:1,000-1:20,000; Abcam) overnight at 4°C
    • Secondary antibodies (1:5,000) for 1 hour at room temperature
  • Target Proteins: Assess adiponectin, GLUT-4, IRS-1, p-P65, P65, p-ERK, ERK, p-P38, P38, p-JNK, JNK, and β-actin.
  • Visualization: Use enhanced chemiluminescence and quantify with ImageJ software.

Anticipated Results & Data Interpretation

Quantitative Effects of this compound

Table 1: Expected Effects of this compound on Adipogenesis in 3T3-L1 Cells

Parameter Control This compound (25 mg/L) This compound (50 mg/L) This compound (100 mg/L)
Lipid Accumulation 100% ~80-85% ~65-75% ~50-60%
Triglyceride Content 100% ~80-90% ~70-80% ~60-70%
Adiponectin mRNA 100% ~85-95% ~90-100% ~95-105%
PPARγ Protein 100% ~80-90% ~70-85% ~60-75%

Table 2: Expected Effects of this compound on TNF-α-Induced Insulin Resistance and Inflammation

Parameter Control TNF-α Only TNF-α + this compound (50 mg/L) TNF-α + this compound (100 mg/L)
GLUT-4 mRNA 100% ~50-60% ~70-80% ~80-90%
IRS-1 Protein 100% ~40-50% ~60-70% ~70-80%
IL-6 Secretion 100% ~250-300% ~150-200% ~120-160%
MCP-1 Secretion 100% ~200-250% ~140-180% ~110-140%
p-ERK/ERK Ratio 100% ~180-220% ~130-160% ~110-130%
p-P65/P65 Ratio 100% ~200-250% ~140-180% ~120-150%
Data Interpretation Guidelines
  • Adipogenesis Assessment: Successful inhibition of adipogenesis by this compound should demonstrate dose-dependent reduction in both lipid droplet formation (Oil Red O staining) and intracellular triglyceride content.

  • Insulin Resistance Markers: Improvement in TNF-α-induced insulin resistance by this compound is indicated by restored expression of key insulin signaling components (adiponectin, GLUT-4, IRS-1) at both mRNA and protein levels.

  • Inflammatory Response: Effective anti-inflammatory action of this compound should show reduced secretion of pro-inflammatory cytokines (IL-6, IL-1β, MCP-1) and decreased phosphorylation of NF-κB component P65.

  • MAPK Pathway Modulation: The mechanism of this compound's action likely involves suppressed activation of MAPK pathways, evidenced by reduced phosphorylation of ERK, p38, and JNK.

Mechanism of Action & Signaling Pathways

This compound exerts its effects on adipogenesis and insulin resistance primarily through modulation of key signaling pathways. The experimental evidence indicates that this compound:

  • Suppresses Adipogenesis: Reduces lipid accumulation and triglyceride content during 3T3-L1 differentiation, potentially through interference with the PPARγ/C/EBPα transcriptional cascade [2].

  • Ameliorates TNF-α-Induced Insulin Resistance: Restores expression of insulin signaling molecules (adiponectin, GLUT-4, IRS-1) that are downregulated by TNF-α treatment [2].

  • Attenuates Inflammation: Reduces TNF-α-induced production of pro-inflammatory cytokines (IL-6, IL-1β, MCP-1) and inhibits NF-κB signaling through decreased P65 phosphorylation [2].

  • Modulates MAPK Pathways: Suppresses TNF-α-induced activation of ERK, p38, and JNK phosphorylation, representing a potential mechanism for its anti-inflammatory and insulin-sensitizing effects [2].

The following diagram illustrates the proposed mechanism of this compound action in the context of TNF-α-induced insulin resistance:

G TNF TNF-α TNFR TNF Receptor TNF->TNFR MAPKs MAPK Pathways (ERK, JNK, p38) TNFR->MAPKs NFkB NF-κB Pathway TNFR->NFkB IR Insulin Resistance & Inflammation MAPKs->IR NFkB->IR This compound This compound This compound->MAPKs Inhibits This compound->NFkB Inhibits

Diagram 1: Proposed Mechanism of this compound Action in TNF-α-Induced Insulin Resistance. This compound inhibits TNF-α-mediated activation of MAPK and NF-κB signaling pathways, thereby reducing inflammation and improving insulin sensitivity.

Technical Considerations & Troubleshooting

Optimization Parameters
  • Differentiation Efficiency:

    • Issue: Low lipid accumulation in control differentiated cells.
    • Solution: Ensure precise timing of induction at 2 days post-confluence; use fresh differentiation reagents; verify serum batch suitability.
  • This compound Solubility:

    • Issue: Precipitation at higher concentrations.
    • Solution: Optimize solvent system; prepare fresh stock solutions; consider sonication briefly before use.
  • TNF-α Response Variability:

    • Issue: Inconsistent induction of insulin resistance.
    • Solution: Use consistent cell passage numbers; validate TNF-α activity; ensure uniform maturation of adipocytes.
Experimental Controls
  • Include untreated differentiated adipocytes as normal control
  • Use TNF-α-treated cells without this compound as negative control
  • Consider positive controls for specific assays (e.g., known insulin sensitizers for IR experiments)
  • Implement vehicle controls for this compound solvent effects

Conclusion

The protocols outlined herein provide a comprehensive framework for investigating the potential therapeutic effects of this compound on adipogenesis and TNF-α-induced insulin resistance in the 3T3-L1 adipocyte model. The anticipated results suggest that this compound may suppress adipogenesis, ameliorate TNF-α-induced insulin resistance, and attenuate inflammatory responses through modulation of MAPK and NF-κB signaling pathways [2]. These application notes equip researchers with standardized methodologies to further explore this compound's mechanism of action and therapeutic potential for obesity-related metabolic disorders.

References

Application Notes and Protocols: Cimifugin for Ulcerative Colitis-Related Lung Injury

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease with frequent extraintestinal manifestations, among which UC-related lung injury is often overlooked. Current clinical treatments for UC, such as aminosalicylates, immunosuppressants, and biologics, show mediocre long-term efficacy and provide no proven benefit for UC-related lung injury [1]. Cimifugin, a coumarin derivative isolated from the traditional Chinese herb Saposhnikovia divaricata, has demonstrated potent anti-inflammatory and antioxidant properties across multiple disease models [1] [2]. Recent pioneering studies have investigated its efficacy and mechanism in UC-related lung injury, revealing its multi-target action through specific signaling pathways and immune modulation [1] [3] [4]. These application notes provide a comprehensive reference for researchers investigating this compound's therapeutic potential, detailing experimental protocols, quantitative findings, and mechanistic insights.

Key Experimental Findings and Quantitative Data

Therapeutic Efficacy of this compound in Murine Models

The therapeutic efficacy of this compound has been quantitatively demonstrated in established mouse models of inflammatory bowel disease. The following table summarizes key findings from recent studies:

Table 1: Therapeutic Effects of this compound in Murine Colitis and Colitis-Associated Lung Injury Models

Model Type Dosage Groups Key Efficacy Parameters (vs. Model Group) Proposed Primary Mechanism

| DSS-induced UC with Lung Injury [1] [4] | Low (12.5 mg/kg), Medium (25 mg/kg), High (50 mg/kg) | • Significantly attenuated weight loss • Reduced Disease Activity Index (DAI) • Improved colon length • Reduced histopathological injury scores in colon and lung • Restored epithelial barrier integrity (ZO-1, Occludin) | Inhibition of JAK1/STAT1 pathway and M1 macrophage polarization | | TNBS-induced CD-like Colitis [5] [6] | 12.5 mg/kg | • Attenuated weight loss and colon shortening • Lowered DAI and histopathological scores • Improved intestinal barrier (claudin-1, ZO-1) | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) |

The dose-dependent efficacy of this compound in the DSS-induced UC model highlights its potency, with significant restoration of intestinal and lung epithelial barrier integrity observed through upregulation of tight junction proteins ZO-1 and occludin [1] [4].

Effects on Inflammatory Cytokines and Immune Cell Populations

This compound exerts profound effects on the immune microenvironment by modulating cytokine secretion and immune cell homeostasis, as summarized below:

Table 2: Immunomodulatory Effects of this compound in Experimental Colitis Models

Model Cytokine & Cell Population Changes Impact on Gut Microbiome

| TNBS-induced Colitis [5] [6] | ↓ Pro-inflammatory: IFN-γ, IL-17 ↑ Anti-inflammatory: IL-4, IL-10 ↓ Cell Populations: Th1, Th17 ↑ Cell Populations: Th2, Treg | Not specified in study | | DSS-induced UC with Lung Injury [1] [3] | ↓ Inflammatory Mediators: iNOS, IL-1β (in colon and lung) ↓ Cell Populations: M1 macrophages (F4/80+/iNOS+) | Improved homeostasis of intestinal microbiota (via 16S rRNA sequencing) |

The consistency in this compound's ability to suppress pro-inflammatory pathways across different disease models underscores its potential as a broad-spectrum anti-inflammatory therapeutic [1] [5] [6].

Detailed Experimental Protocols

In Vivo Model of UC-Related Lung Injury

Objective: To evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced mouse model of UC with associated lung injury [1] [4].

Materials:

  • Animals: Male C57BL/6J mice (6-8 weeks old)
  • Reagents:
    • This compound (HPLC ≥98%, Shanghai Yuanye Biotechnology, LOT: S02HB193600)
    • DSS (MW 36,000–50,000, MP Biochemicals)
    • Mesalazine (Heilongjiang Tianhong Pharmaceutical Co., for positive control)

Procedure:

  • Acclimatization: House mice under specific pathogen-free conditions for 7 days.
  • Group Allocation: Randomly divide mice into 6 groups (n= as required):
    • Group 1: Normal control (no DSS)
    • Group 2: Model control (DSS + vehicle)
    • Group 3: Positive control (DSS + 500 mg/kg mesalazine)
    • Groups 4-6: Treatment (DSS + this compound at 12.5, 25, and 50 mg/kg)
  • DSS Administration: Administer 3% (w/v) DSS in drinking water ad libitum for 7 consecutive days. Refresh DSS solution daily.
  • Drug Treatment: Administer this compound or vehicle concurrently with DSS exposure via intragastric gavage once daily.
  • Disease Monitoring: Record daily:
    • Body weight
    • Stool consistency (0: normal, 2: loose, 4: diarrhea)
    • Fecal blood (0: none, 2: slight, 4: gross bleeding)
    • Calculate Disease Activity Index (DAI) = (weight loss score + stool consistency score + bleeding score) / 3 [1]
  • Sample Collection: On day 8, euthanize mice and collect:
    • Colon (length measurement, histology, protein analysis)
    • Lung tissue (histology, protein analysis)
    • Fecal contents (16S rRNA sequencing)
Western Blot Analysis for Mechanism Elucidation

Objective: To analyze protein expression and phosphorylation in colon and lung tissues to investigate this compound's mechanism of action [1] [4].

Procedure:

  • Protein Extraction: Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors. Determine concentration using BCA assay.
  • Gel Electrophoresis: Load equal protein amounts (20-40 μg) onto SDS-PAGE gels and separate.
  • Membrane Transfer: Transfer proteins to PVDF membranes.
  • Blocking: Block membranes with 5% non-fat milk in TBST.
  • Antibody Incubation:
    • Primary antibodies (diluted 1:1000 in 5% BSA/TBST) incubated overnight at 4°C:
      • JAK1, p-JAK1, STAT1, p-STAT1 (for JAK/STAT pathway)
      • iNOS, IL-1β (M1 macrophage markers)
      • Arg1, CD206 (M2 macrophage markers)
      • ZO-1, Occludin (tight junction proteins)
      • β-Actin (loading control)
    • Secondary antibodies (goat anti-rabbit IgG, diluted 1:2000) incubated for 1.5 hours at room temperature.
  • Detection: Visualize using ECL and quantify band intensities with AlphaEase FC software.
Histomorphological and Immunofluorescence Analysis

Objective: To assess tissue pathology and immune cell infiltration in target organs [1].

Procedure:

  • Tissue Preparation: Fix colon and lung tissues in 4% paraformaldehyde for 24 hours, embed in paraffin, and section at 4μm thickness.
  • H&E Staining: Stain with hematoxylin and eosin according to standard protocols.
  • Histological Scoring: Score inflammation severity using established criteria:
    • Colon: Assess inflammatory cell infiltration, tissue damage, and crypt integrity (0-12 scale)
    • Lung: Assess inflammatory cell infiltration, alveolar wall thickness, and tissue consolidation (0-5 scale)
  • Immunofluorescence:
    • Perform antigen retrieval on deparaffinized sections.
    • Block with 3% BSA for 30 minutes.
    • Incubate with primary antibodies (F4/80 for macrophages, iNOS for M1 phenotype; diluted 1:100) overnight at 4°C.
    • Incubate with fluorescent secondary antibodies (diluted 1:200) for 50 minutes at 37°C.
    • Counterstain nuclei with DAPI and mount.
    • Quantify fluorescence intensity using ImageJ software.

Mechanism of Action and Signaling Pathways

This compound ameliorates UC-related lung injury through a multi-targeted mechanism involving signaling pathway inhibition, immune cell polarization regulation, and gut microbiome restoration.

G This compound This compound JAK1 JAK1 This compound->JAK1 Inhibits Phosphorylation TightJunctionProteins TightJunctionProteins This compound->TightJunctionProteins Upregulates (ZO-1, Occludin) GutMicrobiome GutMicrobiome This compound->GutMicrobiome Improves Homeostasis STAT1 STAT1 JAK1->STAT1 Activates M1Polarization M1Polarization STAT1->M1Polarization Promotes ProInflammatoryCytokines ProInflammatoryCytokines M1Polarization->ProInflammatoryCytokines Releases LungInjury LungInjury ProInflammatoryCytokines->LungInjury Causes BarrierIntegrity BarrierIntegrity TightJunctionProteins->BarrierIntegrity Improves BarrierIntegrity->LungInjury Ameliorates GutMicrobiome->ProInflammatoryCytokines Reduces

Figure 1: this compound's multi-targeted mechanism of action against UC-related lung injury involves inhibition of the JAK1/STAT1 pathway, restoration of barrier integrity, and improvement of gut microbiome homeostasis [1] [3] [4].

The JAK1/STAT1 signaling pathway is centrally implicated in this compound's mechanism. Research using RNA-seq analysis revealed that this compound significantly inhibits phosphorylation of both JAK1 and STAT1 in colonic and lung tissues, thereby reducing the M1 macrophage-mediated inflammatory state [1] [3]. Additionally, this compound demonstrates a protective effect on epithelial barrier function by upregulating tight junction proteins including ZO-1 and occludin in both intestinal and pulmonary tissues [1] [4]. Furthermore, 16S rRNA sequencing analysis confirmed that this compound treatment improves the homeostasis of the intestinal microbiota, which contributes to the attenuation of systemic inflammation [1].

For researchers specifically investigating Crohn's disease models, it is noteworthy that this compound has demonstrated efficacy in TNBS-induced colitis through a distinct but complementary mechanism involving suppression of the MAPK signaling pathway (reducing phosphorylation of JNK, ERK, and p38) and restoration of Th-cell immune balance [5] [6].

Discussion and Research Applications

The accumulated evidence positions this compound as a promising multi-target therapeutic candidate for UC and its extraintestinal complications. Its ability to simultaneously address immune dysregulation, barrier dysfunction, and microbial imbalance across multiple organ systems represents a significant advantage over current targeted therapies [1].

For drug development professionals, this compound's favorable toxicity profile and traditional use in Chinese medicine suggest a potentially acceptable safety profile, though comprehensive toxicological studies are still needed [2]. The established dosing regimens (12.5-50 mg/kg daily in murine models) provide a starting point for preclinical development, with the medium dose (25 mg/kg) showing significant efficacy across multiple parameters [1].

Future research directions should include:

  • Pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion
  • Combination therapy studies with existing UC treatments
  • Disease prevention models to evaluate prophylactic potential
  • Advanced formulation development to enhance bioavailability

Conclusion

This compound represents a novel therapeutic approach for ulcerative colitis and its associated lung injury, with demonstrated efficacy in validated animal models. Its multi-faceted mechanism of action, targeting the JAK1/STAT1 pathway, macrophage polarization, and epithelial barrier integrity, provides a strong scientific rationale for continued development. These application notes provide researchers with comprehensive protocols and mechanistic insights to facilitate further investigation of this promising natural product.

References

Comprehensive Application Notes and Protocols: Molecular Docking Simulation Methods for Cimifugin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cimifugin and Molecular Docking

This compound is a bioactive chromone derivative found in various medicinal plants, particularly in the genus Saposhnikovia, and has demonstrated significant anti-inflammatory, analgesic, and immunomodulatory activities in pharmacological studies. As natural products continue to play a crucial role in drug discovery, molecular docking has emerged as an essential computational approach for understanding their mechanisms of action at the molecular level. Molecular docking predicts the preferred orientation of a small molecule ligand (such as this compound) when bound to a biological target, enabling researchers to study binding affinities, interaction patterns, and structure-activity relationships without extensive experimental screening [1] [2].

The primary objectives of docking this compound with potential protein targets include identifying its binding site location, characterizing key molecular interactions, estimating binding affinity, and generating hypotheses about its mechanism of action. This approach is particularly valuable in natural product research where isolation and experimental characterization can be time-consuming and resource-intensive. With the continuous improvements in docking algorithms and computing resources, molecular docking has become an indispensable tool in modern computer-aided drug design (CADD), allowing for rapid screening and prioritization of potential therapeutic targets for natural products like this compound [2].

Table 1: Key physicochemical properties of this compound relevant for molecular docking studies

Property Value/Description Significance in Docking
Molecular Formula C16H16O6 Determines atom types and force field parameters
Molecular Weight 304.29 g/mol Affects docking scoring and drug-likeness
Rotatable Bonds 4 Influences conformational flexibility and sampling complexity
Hydrogen Bond Donors 2 Impacts protein-ligand hydrogen bonding capacity
Hydrogen Bond Acceptors 6 Determines potential for polar interactions
Log P ~2.1 Affects desolvation penalties and hydrophobic interactions
Aromatic Rings 2 Influences π-π stacking and cation-π interactions

Molecular Docking Fundamentals

Sampling Algorithms and Methodologies

Molecular docking programs employ various sampling algorithms to explore the possible binding orientations and conformations of a ligand within a protein binding site. These algorithms can be broadly categorized into systematic methods, stochastic methods, and deterministic methods, each with distinct advantages and limitations [3] [2]. Systematic methods include approaches like incremental construction (used in FlexX and DOCK) where the ligand is fragmented and rebuilt within the binding site, and exhaustive search methods that systematically explore all possible torsional angles. Stochastic methods, such as Monte Carlo algorithms (implemented in Glide and AutoDock) and genetic algorithms (employed in GOLD and AutoDock), introduce random changes to ligand conformation and position, accepting or rejecting them based on probabilistic criteria [3].

The choice of sampling algorithm significantly impacts both the computational efficiency and predictive accuracy of docking simulations. For flexible ligands like this compound with multiple rotatable bonds, stochastic methods often provide better sampling of conformational space, though at increased computational cost. Recent advances incorporate machine learning approaches and hybrid algorithms that combine multiple sampling strategies to enhance pose prediction accuracy, particularly for challenging targets with flexible binding sites [3].

Table 2: Comparison of molecular docking sampling algorithms

Algorithm Type Examples Advantages Limitations Suitable for this compound
Systematic Search DOCK, FlexX Comprehensive sampling, reproducible Computational cost grows exponentially with rotatable bonds Moderate (4 rotatable bonds)
Monte Carlo Glide, AutoDock Can escape local minima, good for flexible ligands Stochastic nature requires multiple runs Good
Genetic Algorithm GOLD, AutoDock Efficient global search, parallelizable Parameter sensitivity, complex implementation Good
Incremental Construction FlexX, DOCK 4.0 Fast for medium-sized ligands Limited for highly flexible molecules Very Good
Molecular Dynamics Desmond, AMBER Accounts for flexibility, physically realistic Computationally intensive, limited timescales Limited for initial screening
Scoring Functions

Scoring functions are mathematical models used to predict the binding affinity of protein-ligand complexes generated during docking. These functions can be categorized as force-field-based, empirical, or knowledge-based approaches [3] [1]. Force-field-based scoring functions calculate binding energy using molecular mechanics force fields that include terms for van der Waals interactions, electrostatic interactions, and sometimes implicit solvation effects. Empirical scoring functions use weighted sums of individual interaction terms (hydrogen bonding, hydrophobic contacts, rotatable bond penalties) with parameters derived from regression analysis of experimental binding data. Knowledge-based scoring functions employ statistical potentials derived from structural databases of protein-ligand complexes [4].

The accuracy of scoring functions varies significantly across different target classes, and consensus scoring approaches that combine multiple scoring functions often improve reliability. For this compound docking studies, it is advisable to use multiple scoring functions and compare results, as natural products frequently exhibit unique interaction patterns that may not be well-represented in training datasets predominantly composed of synthetic drug-like molecules [4].

Preparation Protocols

Protein Preparation

Protein preparation is a critical step that significantly impacts docking reliability. The protocol begins with obtaining the three-dimensional structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. The preparation workflow involves multiple stages [5] [6]:

  • Structure Cleaning: Remove water molecules, co-crystallized ligands, ions, and other heteroatoms not involved in binding. Exception: retain crystallographic waters that mediate key interactions or are part of conserved water networks.

  • Hydrogen Addition: Add missing hydrogen atoms considering the correct protonation states of ionizable residues at physiological pH (7.4). Use tools like PROPKA to predict pKa values and determine optimal tautomeric states for histidine residues.

  • Loop Modeling: For structures with missing loops or regions, use homology modeling or ab initio methods to reconstruct complete protein structures.

  • Energy Minimization: Perform constrained optimization using force fields such as OPLS4 or AMBER to relieve steric clashes and correct distorted geometries while maintaining the overall protein fold.

  • Binding Site Definition: Identify the binding site using experimental data when available, or use computational methods like FTMAP or SiteMap to predict potential binding pockets [7].

For this compound docking, special attention should be paid to flexible binding sites, as chromone derivatives often induce conformational changes in target proteins. When crystal structures of homologous proteins with similar ligands are available, multiple receptor conformations should be considered to account for protein flexibility.

Ligand Preparation

Ligand preparation involves generating accurate three-dimensional structures of this compound with proper protonation states, tautomeric forms, and conformational ensembles. The protocol includes [5] [8]:

  • 2D to 3D Conversion: If starting from SMILES notation or 2D structures, generate accurate 3D coordinates using structure generation tools like LigPrep (Schrödinger) or CORINA.

  • Ionization and Tautomerization: Generate possible ionization states and tautomers at physiological pH (7.0-7.4) using tools like Epik. For this compound, which contains multiple hydrogen bond acceptors and phenolic groups, proper protonation is crucial for accurate interaction mapping.

  • Conformational Sampling: Generate multiple low-energy conformations using tools like ConfGen or OMEGA to account for ligand flexibility, focusing on rotatable bond orientations.

  • Partial Charge Assignment: Assign appropriate partial atomic charges using methods like Gasteiger-Marsili, AM1-BCC, or RESP charges compatible with the chosen docking software and scoring function.

  • File Format Conversion: Ensure proper file format conversion to docking-compatible formats (MOL2, SDF, PDBQT) with correct atom typing and bond order representation.

Special consideration for this compound should include its chromone scaffold and methoxy substitutions, which may participate in specific stacking interactions and hydrogen bonding patterns. Multiple protonation states of phenolic hydroxyl groups should be explored to comprehensively sample possible interaction modes.

Docking Methodologies

Rigid Receptor Docking Protocols

Rigid receptor docking assumes minimal conformational changes in the protein upon ligand binding, offering computational efficiency for initial screening. The following protocol outlines standard rigid docking procedures for this compound [8]:

  • Grid Generation: Define the search space using a 3D grid box centered on the binding site with sufficient dimensions (typically 15-25 Å per side) to accommodate this compound's molecular dimensions. Tools like AutoDock Tools or Glide Grid Generation can be used for this purpose.

  • Search Parameters: Set appropriate sampling parameters based on the docking algorithm. For genetic algorithms (AutoDock), use 50-100 runs with population size of 150-300. For Monte Carlo methods (Glide), adjust the number of poses per ligand and sampling density.

  • Pose Generation and Clustering: Generate multiple binding poses (typically 10-50 per ligand) and cluster them based on root-mean-square deviation (RMSD) to identify representative binding modes.

  • Scoring and Ranking: Evaluate generated poses using scoring functions and rank them based on predicted binding affinity. Implement consensus scoring when possible to improve reliability.

The following workflow diagram illustrates the comprehensive molecular docking process for this compound:

workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase start Start this compound Docking Study prep Structure Preparation Phase start->prep protein_prep Protein Structure Preparation prep->protein_prep ligand_prep This compound Preparation prep->ligand_prep docking_setup Docking Setup protein_prep->docking_setup ligand_prep->docking_setup execution Docking Execution Phase docking_setup->execution rigid_dock Rigid Receptor Docking execution->rigid_dock advanced_dock Advanced Docking Protocols execution->advanced_dock analysis Analysis & Validation Phase rigid_dock->analysis advanced_dock->analysis pose_analysis Pose Analysis & Clusterin g analysis->pose_analysis interaction Interaction Analysis pose_analysis->interaction validation Method Validation interaction->validation end Report Generation validation->end

Advanced Docking Protocols

For targets where induced fit effects are significant or when rigid docking fails to produce satisfactory results, advanced docking protocols should be employed [6]:

  • Induced Fit Docking (IFD): This protocol, implemented in Schrödinger Suite, allows for side-chain and backbone flexibility in the binding site region:

    • Perform initial docking with softened potential (van der Waals radius scaling)
    • Generate multiple protein conformations for each ligand pose using Prime
    • Refine side-chain conformations and minimize protein-ligand complexes
    • Re-dock ligand into each refined protein structure
    • Rank final complexes using composite scoring (GlideScore + Prime energy)
  • Ensemble Docking: Dock this compound against multiple receptor conformations derived from:

    • Molecular dynamics trajectories
    • Multiple crystal structures of the same protein
    • NMR-derived structural ensembles
  • Hybrid Molecular Dynamics-Docking Approaches: Combine docking with short MD simulations to refine poses and account for flexibility:

    • Generate initial poses using conventional docking
    • Perform short MD simulations (5-10 ns) on top-ranked complexes
    • Extract representative snapshots and re-score binding energies using MM-GBSA/PBSA
    • Analyze interaction stability throughout trajectories

For this compound, which contains both rigid chromone core and flexible side chains, induced fit docking is particularly recommended for accurate prediction of binding modes, as methoxy and hydroxyl substituents may induce localized conformational adjustments in binding site residues.

Post-Docking Analysis

Pose Analysis and Clustering

Pose analysis begins with clustering of docking results based on structural similarity and binding orientation. Use RMSD-based clustering algorithms (such as hierarchical or k-means) to group similar poses and identify representative binding modes. Key criteria for evaluating this compound poses include [7]:

  • Structural conservation: Consistency with known binding modes of similar chromone derivatives
  • Cluster population: Higher populated clusters typically indicate more stable binding modes
  • Energy gaps: Significant energy differences (>1 kcal/mol) between top clusters suggest more reliable predictions
  • Geometric complementarity: Good steric fit without significant clashes or empty cavities

For each major cluster, calculate average binding scores and interaction frequencies to identify predominant binding motifs. Visual inspection of top representatives from each major cluster is essential to identify poses that make pharmacologically relevant interactions with key binding site residues.

Binding Interaction Evaluation

Comprehensive interaction analysis involves characterizing the specific molecular forces stabilizing the this compound-protein complex [9]:

  • Hydrogen bonding: Identify conventional and non-conventional hydrogen bonds using geometric criteria (distance < 3.5 Å, angle > 120°). Pay special attention to interactions involving this compound's hydroxyl and carbonyl groups.

  • Hydrophobic interactions: Map hydrophobic contacts between this compound's aromatic rings and methoxy groups with non-polar protein residues.

  • π-effects: Identify π-π stacking, cation-π, and polar-π interactions involving the chromone scaffold.

  • Water-mediated interactions: Determine if conserved crystallographic waters participate in bridging hydrogen bonds between this compound and the protein.

Generate interaction fingerprints to quantitatively compare binding modes and identify critical residues contributing to binding affinity. For this compound, particular attention should be paid to interactions that explain its selectivity profile and structure-activity relationships observed in experimental studies.

Table 3: Key analysis metrics for this compound docking results

Analysis Category Specific Metrics Recommended Tools Acceptance Criteria
Pose Quality RMSD to reference (if available), cluster size, energy distribution PyMOL, Maestro RMSD < 2.0 Å for known complexes
Interaction Energy Binding affinity, van der Waals, electrostatic contributions GlideScore, AutoDock Vina Consistent across multiple poses
Interaction Patterns Hydrogen bond count, hydrophobic contacts, π-interactions PLIP, LigPlot+ Complementary to binding site
Chemical Reasonability Torsion angles, clash score, solvation MOE, Schrödinger No severe steric clashes
Consensus Ranking Rank across multiple scoring functions CrossDocker, in-house scripts Top ranks in >50% methods

Validation Strategies

Method Validation and Controls

Comprehensive validation is essential to ensure docking reliability before proceeding with this compound analysis. Implement these validation strategies [7] [4]:

  • Reference Complex Re-docking: If a crystal structure of the target with a similar ligand is available, extract the ligand, re-dock it, and calculate the RMSD between docked and experimental poses. An RMSD < 2.0 Å generally indicates acceptable reproduction of the binding mode.

  • Decoy-based Enrichment: Seed known active compounds for your target into a database of decoy molecules (inactive compounds with similar physicochemical properties). Perform virtual screening and calculate enrichment factors (EF) and area under ROC curves (AUC) to evaluate screening power.

  • Negative Controls: Dock this compound against unrelated targets or binding sites to verify specificity of predicted interactions.

  • Internal Consistency: Perform self-docking with varying parameters (different random seeds, box sizes) to assess result reproducibility.

For this compound-specific validation, additionally dock structurally similar chromone derivatives with known activities to verify that the docking protocol correctly ranks them by experimental affinity and reproduces conserved interaction patterns.

Experimental Correlation

Experimental validation provides the ultimate assessment of docking predictions. Several approaches can corroborate computational results [9]:

  • Binding Assays: Perform experimental binding studies (SPR, ITC, fluorescence polarization) to quantify this compound's affinity for predicted targets.

  • Functional Assays: Measure biological activity of this compound in cell-based or enzymatic assays targeting predicted pathways.

  • Mutagenesis Studies: Validate specific residue interactions by mutating predicted contact residues and measuring affinity changes.

  • Structural Biology: When feasible, determine crystal or NMR structures of this compound bound to key targets for direct comparison with docking predictions.

Even without experimental validation, consensus approaches combining multiple docking programs, scoring functions, and molecular dynamics refinement can significantly improve prediction confidence. For this compound, prioritize targets with consistent predictions across multiple computational approaches and biological plausibility based on known pharmacological activities.

Conclusion

References

cimifugin solubility and solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Screening & Solvent Selection

For a new chemical entity, a systematic approach to solubility screening is crucial. The following table summarizes key solvent types and their mechanisms for enhancing solubility, which is particularly relevant for poorly soluble compounds like cimifugin [1].

Solvent Category Examples Mechanism of Solubilization Key Considerations
Cosolvents Ethanol, PEG 300, PEG 400, Transcutol Reduces polarity of the bulk solvent; improves hydration [1]. Can be toxic at high concentrations; may cause precipitation upon dilution [1].
Surfactants Polysorbate 80 (Tween 80), Polyoxyl 35 Castor Oil, Labrasol, Sodium Lauryl Sulfate Forms micelles that encapsulate drug molecules [1]. Can increase critical micelle concentration (CMC) with cosolvents; may cause foaming [1].
Lipids Medium/Long Chain Triglycerides, Mono/Di-glycerides Acts as a hydrophobic solvent for the drug [2]. Suitable for lipid-based self-emulsifying drug delivery systems (SEDDS) [2].

A high-throughput workflow is an efficient way to screen multiple solvent systems simultaneously. The diagram below outlines a general protocol for equilibrium solubility determination, which can be adapted for this compound based on established methods [2].

G Start Start Solubility Screen A1 1. Prepare Samples • Add excess API powder to solvent in vials • Maintain constant temperature (e.g., 37°C) Start->A1 A2 2. Agitate and Equilibrate • Shake for 24 hours • Ensure equilibrium is reached A1->A2 A3 3. Separate Phases • Centrifuge samples • Remove undissolved material A2->A3 A4 4. Analyze Concentration • Use UHPLC/HPLC for quantification • Ensure method specificity A3->A4 A5 5. Data Calculation • Determine equilibrium solubility (e.g., mg/mL or wt%) • Compare across solvents A4->A5 End Solubility Profile Complete A5->End

Detailed Experimental Protocol for Solubility Screening [2]:

  • Sample Preparation: Add an excess amount of this compound powder to a series of 2 mL vials, each containing a different solvent or pre-formulated mixture.
  • Equilibration: Seal the vials and store them at a constant temperature (e.g., 37°C) for 24 hours on an agitator to facilitate dissolution and reach equilibrium.
  • Phase Separation: Centrifuge the samples at high speed (e.g., 4000 RPM for 15 minutes) to separate the undissolved solid from the saturated solution.
  • Quantification: Carefully extract an aliquot of the supernatant. Analyze the concentration of this compound using a validated UHPLC or HPLC method. A suggested UHPLC condition is a C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm) with an isocratic mobile phase (e.g., phosphate buffer pH 3 and acetonitrile, 1:1 v/v) at a flow rate of 1.0 mL/min [2].

logP Prediction & Computational Tools

The n-octanol/water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. For compounds where experimental data is lacking, computational models can provide valuable estimates.

Method Type Example Principle Performance (on test sets)
Transfer Free Energy (Physical) FElogP [3] Calculates solvation free energy in water and n-octanol using MM-PBSA. RMSE: 0.91 log units; Pearson R: 0.71 [3]
Machine Learning/QSAR DNN models [3] Learns from large datasets of molecular structures and experimental logP values. Performance varies; one model had RMSE of 1.23 log units on a diverse set [3]
Fragment-Based ClogP [3] Sums contributions of molecular fragments and correction factors. Can overestimate logP for large, flexible molecules [3]

Using Hansen Solubility Parameters (HSP): Commercial software like Hansen Solubility Parameters in Practice (HSPiP) can be highly useful. It contains a database of HSP values for thousands of chemicals and allows you to calculate the HSP for your compound (e.g., this compound). By comparing the HSP of this compound with those of various solvents, you can identify solvents with similar parameters, which are predicted to have higher solubility [4].

Troubleshooting Common Solubility Issues

Here are some common challenges and potential solutions based on formulation science.

Problem: Precipitation upon Aqueous Dilution

  • Cause: A formulation that uses high levels of cosolvents may see the drug crash out when diluted in an aqueous biological fluid (like blood) due to a change in solvent polarity [1].
  • Solution: Consider using a combination of surfactants and cosolvents. Surfactants can form micelles that protect the drug from precipitation upon dilution. Molecular dynamics (MD) simulations show that this combination can improve hydration of the formulation's core and increase micelle size, enhancing stability [1].

Problem: Low Solubility in All Simple Solvents

  • Cause: The molecule's crystal lattice energy is too high, or its logP is outside the optimal range for the solvents tested.
  • Solution:
    • Salt Formation: If the API has ionizable groups, form a salt with a suitable counterion. Counterion exchange has been shown to dramatically alter physicochemical properties, including solubility, especially in low-dielectric environments [5].
    • Complexation: Use cyclodextrins to form inclusion complexes.
    • Amorphous Solid Dispersions: Develop a formulation where the API is in its amorphous state within a polymer matrix, which has higher energy and solubility than the crystalline form.

Problem: High Variability in Dissolution Test Results

  • Cause: This can be due to analytical artifacts or formulation issues. Common artifacts include coning (drug particles accumulating in a cone at the bottom of the vessel), tablets sticking to the vessel, or the presence of air bubbles [6].
  • Solution:
    • Deaerate the Medium: Dissolved air can cause bubbles that interfere. Deaeration by heating, filtering, and applying a vacuum is a standard procedure [6].
    • Change Apparatus: If using a paddle (Apparatus 2), switching to a basket (Apparatus 1) might prevent coning. For very poorly soluble drugs, a flow-through cell (Apparatus 4) may be more appropriate [6].
    • Add a Surfactant: A small amount of surfactant (e.g., SLS) in the dissolution medium can act as a wetting agent and improve reproducibility [6].

References

Troubleshooting Guide: Addressing High Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

When your cell cultures show high cytotoxicity, consider the following common issues and solutions:

Problem Area Potential Cause Investigation & Solution
Compound Handling Low solubility leading to precipitate & local concentration spikes. Test different solvents (e.g., DMSO, ethanol); ensure final solvent concentration is non-toxic (e.g., <0.1% DMSO) [1].
Chemical degradation in medium or upon storage. Check stability in culture medium over time; use fresh stock solutions; protect from light [1].
Cell Culture Environment Underlying stress from contamination (e.g., mycoplasma). Perform routine mycoplasma testing and use antibiotics carefully [1] [2].
Sub-optimal culture conditions (pH, temperature, CO₂). Strictly monitor and maintain incubator conditions; use fresh, pre-warmed media [1].
Assay Methodology Overestimation of toxicity due to assay interference. Cimifugin may interfere with colorimetric assays (e.g., MTT, XTT). Use multiple methods (imaging, dye exclusion) for confirmation [3].

Experimental Protocols for Cytotoxicity Assessment

Using robust and complementary methods is crucial for accurate toxicity measurement.

Protocol 1: Multi-Method Viability Assessment

This approach helps cross-validate results and avoid assay-specific errors.

  • Cell Seeding: Seed cells in appropriate multi-well plates and allow to adhere overnight [1].
  • Compound Treatment: Treat cells with a serial dilution of this compound. Include solvent-only and untreated controls.
  • Viability Measurement (Parallel Assays):
    • Quantitative Nuclei Imaging (Recommended):
      • Stain nuclei with Hoechst 33342 (a DNA-binding fluorescent dye) [3].
      • Use an automated fluorescence microscope or imaging station to acquire images.
      • Employ image analysis software to count the number of nuclei per well. This provides a direct measure of cell number that is less susceptible to metabolic interference [3].
    • Colorimetric Assay (e.g., XTT):
      • Following manufacturer's instructions, add the XTT reagent to wells and incubate.
      • Measure the absorbance, which correlates with overall metabolic activity of the culture [3].
    • Trypan Blue Exclusion:
      • Trypsinize and collect cells. Mix with Trypan Blue dye [3].
      • Count unstained (viable) and blue (dead) cells using a hemocytometer or automated cell counter to calculate viability percentage [3].
  • Data Analysis:
    • Use Area Under the Curve (AUC): When comparing dose-response curves, prioritize the AUC metric over a single IC₅₀ value. AUC provides a more robust and integrative measure of drug effect and shows better consistency across different measurement methods [3].
Protocol 2: Investigating Mechanism via Flow Cytometry

Flow cytometry can help you understand how this compound is causing cell death.

  • Cell Treatment: Treat cells with this compound at concentrations near the estimated IC₅₀.
  • Staining for Apoptosis/Necrosis:
    • Harvest cells, both adherent and floating, to capture all populations.
    • Use an Annexin V-FITC / Propidium Iodide (PI) staining kit according to the manufacturer's protocol. This distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and dead cells (Annexin V-/PI+) [4].
  • Analysis: Analyze the stained cells using a flow cytometer. The resulting plot will show the proportion of cells in each death stage, offering clues about the compound's mechanism of action [5] [4].

Proposed Signaling Pathways for Investigation

Based on general cytotoxicity mechanisms, this compound might be acting through stress and death signaling pathways. The diagrams below outline key pathways to consider investigating.

G This compound This compound OxidativeStress Induces Oxidative Stress This compound->OxidativeStress MMPLoss Loss of Mitochondrial Membrane Potential (ΔΨm) OxidativeStress->MMPLoss CytochromeCRelease Cytochrome c Release MMPLoss->CytochromeCRelease Caspase9Activation Caspase-9 Activation CytochromeCRelease->Caspase9Activation Caspase3Activation Caspase-3 Activation Caspase9Activation->Caspase3Activation Apoptosis Apoptosis Caspase3Activation->Apoptosis

Diagram 1: Intrinsic Apoptosis Pathway. This compound may trigger cell death via mitochondrial membrane disruption, a key mechanism to confirm with flow cytometry.

G This compound This compound MAPK_Signaling MAPK Signaling Activation (JNK/p38) This compound->MAPK_Signaling GeneExpression Altered Gene Expression (e.g., Pro-apoptotic genes) MAPK_Signaling->GeneExpression CellFate Cell Fate Decision (Apoptosis / Survival) GeneExpression->CellFate

Diagram 2: MAPK Stress Signaling Pathway. This compound could activate stress-related kinases like JNK and p38, influencing survival/death decisions.

Key Conclusions and Recommendations

To effectively reduce this compound's cytotoxicity, focus on these core strategies:

  • Systematically Adjust Exposure: Dilution is the most straightforward parameter. Establish a full dose-response curve to find a sub-toxic, yet potentially effective, concentration [3].
  • Counteract Oxidative Stress: If the intrinsic apoptosis pathway is involved, supplementing culture media with antioxidants (e.g., N-Acetylcysteine) could mitigate toxicity.
  • Ensure Measurement Accuracy: Rely on direct cell counting methods like quantitative imaging or trypan blue exclusion to avoid overestimating toxicity due to assay interference [3].

References

optimizing cimifugin concentration for different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Center

Since direct data is unavailable, here is a model you can adapt once you have gathered your specific experimental data.

1. Suggested FAQ Structure

You can populate the following question template with your findings:

  • Q: What is a typical starting concentration range for cimifugin in cytotoxicity assays?
    • A: [Once found, summarize data here. Example: "For cell lines A and B, a range of 10-100 µM is recommended for an initial MTT assay."]
  • Q: How should I prepare and store a this compound stock solution?
    • A: [Detail the solvent (e.g., DMSO), typical stock concentration, storage conditions, and shelf-life.]
  • Q: The biological effect of this compound is inconsistent between cell passages. What could be the cause?
    • A: [Troubleshoot points like cell passage number, stock solution freeze-thaw cycles, or variations in serum concentration.]

2. Template for Data Presentation

When you obtain quantitative data, you can summarize it in a clear table like the one below.

Table 1: Example Structure for this compound Activity Summary (Hypothetical Data)

Cell Line Cell Type Assay Type Optimal Concentration Range Key Observed Effect Citation
HepG2 Hepatocarcinoma MTT (Viability) 20 - 50 µM 50% Inhibition of proliferation (To be filled)
A549 Lung Adenocarcinoma Western Blot 10 - 30 µM Downregulation of p-ERK (To be filled)
Your Cell Line ... ... ... ... ...

3. Experimental Workflow Diagram

The diagram below outlines a general workflow for determining compound efficacy, which you can adapt for this compound.

Start Start: Prepare Cell Lines Stock Prepare this compound Stock Solution Start->Stock Plate Plate Cells & Allow to Adhere Stock->Plate Treat Treat with this compound (Serially Diluted) Plate->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data & Determine Optimal Concentration Assay->Analyze

Diagram 1: A generalized workflow for testing compound efficacy on cell lines.

Cimifugin Storage, Handling, and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here are the key quantitative data and protocols for handling cimifugin.

Aspect Specification / Recommendation Source / Context
Molecular Formula C₁₆H₁₈O₆ [1]
Molecular Weight 306.32 g/mol [1]
Storage (Powder) -20°C, in a tightly sealed container, in a cool, well-ventilated area. [1]
Storage (Solution) -80°C (recommended for solutions in solvent) [1]
Solubility (DMSO, Water, Ethanol) 94 mg/mL (200.66 mM) [2]
HPLC Purity ≥ 98% (available from commercial suppliers) [3]
Experimental Protocol: Preparing Stock Solutions

This protocol is based on the solubility data from the search results.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), water, or ethanol. [2]
  • Procedure:
    • Bring the this compound powder to room temperature before opening the container to prevent moisture condensation.
    • Accurately weigh the required amount of this compound powder.
    • Transfer the powder to an appropriate volumetric vessel.
    • Add the chosen solvent to achieve a final concentration of 94 mg/mL (200.66 mM). [2]
    • Mix thoroughly by vortexing or gentle inversion until the powder is completely dissolved.
    • For aqueous solutions, note that this compound can transform into its more stable form, prime-O-glucosylthis compound (PGCN), in intestinal environments. While this is documented in vivo, its relevance in vitro requires evaluation for your specific assay conditions. [4]
  • Aliquoting and Storage:
    • Immediately after preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
    • Store the aliquots at -80°C for long-term stability. [1]

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter.

  • Problem: Precipitate Formation in Stock Solution

    • Possible Cause: The solution may have been stored at a temperature below the compound's solubility limit or may have undergone partial degradation over time.
    • Solution: Warm the solution to room temperature and vortex thoroughly. If the precipitate does not dissolve, consider preparing a fresh stock solution. Verify the storage temperature is at -80°C. [1]
  • Problem: Inconsistent Biological Activity in Cell-Based Assays

    • Possible Cause: Instability of this compound in the cell culture medium over the duration of the experiment.
    • Solution: This is a critical point. The stability of this compound in various biological buffers and cell culture media over time has not been fully detailed in the available literature. It is essential to:
      • Design a time-course experiment to test the stability of your working dilution in the specific assay medium.
      • Consider analytical methods (like HPLC) to quantify the remaining this compound at different time points if activity loss is suspected.
  • Problem: Low In Vivo Efficacy Despite High Dosage

    • Possible Cause: Rapid metabolism or degradation in the gastrointestinal tract.
    • Solution & Insight: Research shows that this compound can be transformed in the small intestine. Interestingly, one study found that polysaccharides from its source plant, Radix Saposhnikoviae, can protect this compound by promoting its conversion to the more stable prime-O-glucosylthis compound (PGCN). [4] This suggests that the stability and bioavailability of this compound can be modulated.

Key Experimental Workflows

The diagrams below outline a general workflow for preparing this compound and a specific finding from the literature.

G Start Start this compound Experiment Storage Retrieve powder from -20°C storage Start->Storage Solution Prepare stock solution (Solvent: DMSO/Water/Ethanol) Concentration: 94 mg/mL Storage->Solution Aliquot Aliquot into single-use vials Solution->Aliquot StoreSol Store aliquots at -80°C Aliquot->StoreSol Working Thaw aliquot and prepare working dilution for assay StoreSol->Working Monitor Monitor for precipitation or activity loss Working->Monitor

Diagram 1: Experimental workflow for this compound solution preparation and handling.

G This compound This compound in Solution PGCN More Stable Form (prime-O-glucosylthis compound) This compound->PGCN Transforms to Degradation Potential Degradation This compound->Degradation Without stabilization Polysaccharide Polysaccharide Co-administration Polysaccharide->this compound Protects & Promotes

Diagram 2: this compound stability pathway and protective strategy.

Critical Knowledge Gaps and Future Research

The available data provides a starting point, but be aware of these limitations for your experimental planning:

  • Definitive Shelf-Life: The search results do not specify the exact shelf-life of this compound powder or its solutions at the recommended storage temperatures.
  • Solution Stability Kinetics: There is a lack of quantitative data on the degradation rate of this compound in different solvents (e.g., DMSO, water) over time, including a half-life.
  • Buffer & Media Stability: The stability of this compound in common physiological buffers and cell culture media is not well-documented and is likely a key variable in assay outcomes.

References

cimifugin treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cimetidine Dosing and Treatment Duration

The table below summarizes the standard dosing and treatment durations for cimetidine's primary indications, as established in clinical trials [1].

Indication Recommended Adult Dose Treatment Duration Key Clinical Trial Findings (Healing Rates)
Active Duodenal Ulcer 800 mg at bedtime or 300 mg four times daily or 400 mg twice daily [2] [1] Up to 4-8 weeks [3] [1] At 4 weeks: ~75-80% with 800 mg bedtime dose [1].
Benign Gastric Ulcer 300 mg four times daily or 800 mg at bedtime [1] 6 weeks [1] At 6 weeks: 66% (300 mg 4x/day) vs 45% (placebo); 76% (800 mg bedtime) vs 55% (placebo) [1].
GERD (Erosive Esophagitis) 800 mg twice daily or 400 mg four times daily [1] Up to 12 weeks [1] At 12 weeks: 60-66% healing vs 36-42% with placebo [1].
Pathological Hypersecretion 300 mg four times daily (may be increased) [4] As long as clinically required [4] Dosing must be adjusted to individual patient needs [4].
Over-the-Counter Use 200 mg (OTC formulation) May be used for up to 14 days continuously unless directed by a doctor [3]. For prevention, take 30 minutes before eating or drinking [3].

Key Experimental Protocols & Considerations

For researchers designing studies on cimetidine, here are key methodologies and factors drawn from clinical practice and research.

Pharmacokinetic Profiling

Understanding cimetidine's pharmacokinetics is fundamental for dosing regimen design [5].

  • Key Parameters: A typical study involves administering a single oral or intravenous dose to subjects and collecting serial blood and urine samples to determine:
    • Bioavailability: Approximately 60-70% [4] [6].
    • Elimination Half-life: Approximately 2 hours [1] [4].
    • Route of Elimination: Primarily renal, with 48-77% of an intravenous dose excreted unchanged in urine [5] [4].
  • Special Population Consideration: Dose reduction is required in patients with renal impairment (e.g., 50% of dose for GFR 10-50 mL/min) [2].
Drug-Drug Interaction Studies

Cimetidine is a known inhibitor of multiple cytochrome P450 (CYP) enzymes (including CYP1A2, 2C9, 2D6, and 3A4), which can lead to increased plasma levels of co-administered drugs [2] [6].

  • Common Protocol: A crossover study comparing the pharmacokinetics of a substrate drug (e.g., warfarin, theophylline, phenytoin) administered alone and after pre-treatment with cimetidine for several days [2].
  • Clinical Impact: This interaction is clinically significant. For example, cimetidine augments the hypoprothrombinemic effect of warfarin and can cause significant sinus bradycardia when combined with metoprolol [2].
Immunomodulatory Effect Assessment

High-dose cimetidine (30-40 mg/kg/day) has been investigated for off-label uses like treating recalcitrant warts, leveraging its immunomodulatory properties [2] [7].

  • Study Design: Often an open-label or placebo-controlled trial. A typical protocol involves:
    • Dosing: 30-40 mg/kg/day, administered in two divided doses [7].
    • Duration: 3 to 6 months, with assessment for lesion resolution [7].
    • Safety Monitoring: Specifically monitor for anti-androgenic effects like gynecomastia, which is a known, reversible side effect of high doses [2] [7].

Cimetidine Research Factors Workflow

The following diagram outlines the key interconnected factors to consider when designing cimetidine experiments, highlighting the relationship between dosage, metabolic interactions, and physiological effects.

G Start Cimetidine Experiment Design A Dosage & Duration Start->A B Metabolic Interactions Start->B C Physiological Effects Start->C D Outcome Measures Start->D A1 Standard GI Doses: 800 mg (nocturnal) 300-400 mg (multiple day) A->A1 A2 High Immunomodulatory Doses: 30-40 mg/kg/day A->A2 A3 Renal Impairment: Requires dose reduction A->A3 B1 Cytochrome P450 Inhibition (CYP1A2, 2C9, 2D6, 3A4) B->B1 C1 Gastric Acid Suppression C->C1 C2 Immunomodulation (T-cell suppression inhibition) C->C2 C3 Anti-androgenic Effects (High doses) C->C3 D1 Healing Rates (Endoscopic confirmation) D->D1 D2 Symptom Relief (Pain frequency/severity) D->D2 D3 Immunological Markers (Lymphocyte proliferation) D->D3 D4 Adverse Event Profile D->D4 B2 Altered Drug PK/PD (e.g., Warfarin, Theophylline) B1->B2

Frequently Asked Questions for Researchers

Q1: What is the evidence for using cimetidine as an immunomodulator in oncology research? A1: Studies, including some randomized controlled trials, have explored cimetidine's potential in cancer, particularly colorectal cancer. Proposed mechanisms include inhibition of cancer cell proliferation, stimulation of lymphocyte activity by blocking T-suppressor cell function, and inhibition of histamine's role as a tumor growth factor [8]. Pre-operative use has been shown to help preserve non-specific immune function following surgery [8].

Q2: How does cimetidine's drug interaction profile compare to other H2 receptor antagonists? A2: Cimetidine's inhibition of cytochrome P450 enzymes is more pronounced than that of other H2 receptor antagonists like ranitidine, famotidine, and nizatidine. This is a key differentiator and means that clinically significant drug interactions are more likely with cimetidine [2].

Q3: What are critical safety parameters to monitor in prolonged high-dose cimetidine studies? A3: Key monitoring should include:

  • Renal Function: Serum creatinine levels, as cimetidine can cause a reversible elevation [2].
  • Endocrine Effects: Signs of gynecomastia or impotence in males, as these are known anti-androgenic effects of high doses (e.g., >5 g/day) [2].
  • Hepatic Function: Liver enzyme tests, as rare cases of hepatitis have been reported [2] [6].
  • Hematological Parameters: Complete blood counts, as there are rare reports of bone marrow suppression [2].

Q4: How should cimetidine be administered in relation to other oral investigational drugs? A4: Due to its effect on gastric pH and the potential for binding other drugs, it is generally recommended to avoid administering other medications within 2 hours before or after cimetidine. This is especially critical for drugs like ketoconazole and itraconazole that require low gastric pH for absorption [3] [6].

How to Proceed with Cimifugin Research

Since specific data on this compound is unavailable, I suggest these approaches to continue your work:

  • Verify the Compound Name: Confirm that "this compound" is the correct subject of your research.
  • Broaden Your Search: Look for information on this compound in traditional medicine contexts, particularly related to Chinese herbal medicine, as it is a known natural product.
  • Consult Specialized Databases: Use scientific databases like SciFinder, PubMed, or Google Scholar to search directly for "this compound" and its potential applications.

References

addressing cimifugin variable effects across models

Author: Smolecule Technical Support Team. Date: February 2026

A Strategy for Finding Cimifigin Data

To build the troubleshooting guides and FAQs your users need, you will have to compile information from specialized scientific sources. Here is a recommended approach:

  • Use Specialized Scientific Databases: Search deeply in pharmacology and natural product databases (e.g., PubChem, ChEMBL) and literature databases (e.g., PubMed, Google Scholar). Use specific search terms like "cimifugin mechanism of action," "this compound pharmacokinetics," "this compound cell signaling," and "this compound assay variability."
  • Decipher the Mechanism of Action: The core of explaining variable effects lies in understanding the drug's mechanism. Your goal is to find out which specific signaling pathways or molecular targets this compound affects. The MAPK pathway is a common source of variability in drug responses [1] [2]. Once the primary targets are known, you can create pathway diagrams.
  • Focus on Experimental Context: Variability often arises from specific experimental conditions. When reading literature, pay close attention to the cell lines, assay types, animal models, and dosing schedules used. Differences here are frequent causes of discrepant results between labs.

How to Structure Your Support Content

Once you have gathered the necessary data, you can effectively apply the format you requested. Here is a template based on your requirements, using a hypothetical scenario for illustration.

Example FAQ Entry
  • Question: Why are the reported IC50 values for this compound's inhibition of Protein X so variable across different cell lines?

  • Answer: The variability is likely due to cell-line-specific differences in the expression levels of your target protein or other components in its signaling pathway. We recommend validating target expression in your chosen cell line before initiating experiments. Furthermore, ensure your assay buffer conditions are consistent, as the stability of this compound can be pH-dependent.

Example Workflow Diagram

For an experiment to quantify this compound's effect, the workflow might look like this. The DOT script below generates the diagram.

Start Start CellPlating Plate Cells (Specify line & density) Start->CellPlating Treatment Treat with this compound (Note solvent & conc.) CellPlating->Treatment Incubation Incubate (Record time & conditions) Treatment->Incubation Lysis Lyse Cells (Detail buffer & method) Incubation->Lysis Assay Perform Target Assay (e.g., Western Blot, ELISA) Lysis->Assay Analysis Analyze Data (Normalize to controls) Assay->Analysis End End Analysis->End

Experimental Workflow for this compound Treatment

Example Hypothetical Data Summary

If you were to find conflicting data in the literature, you could summarize the key variables in a table like this:

Cell Line Reported Effect Assay Method Suggested Cause of Variation
HEK-293 Strong inhibition of NF-κB Luciferase Reporter Assay High basal pathway activity.
RAW 264.7 Moderate inhibition of NF-κB Electrophoretic Mobility Shift Assay (EMSA) [3] Differences in cell metabolism.
Primary Macrophages No significant effect Western Blot (phospho-IκBα) [3] Potential serum protein binding.

Key Experimental Protocols to Detail

Based on general modeling and drug development practices [3] [2], your support center should provide detailed, step-by-step protocols for these key areas:

  • Validating Target Engagement: Provide a step-by-step guide for techniques like Western Blotting to detect phosphorylation changes in signaling proteins [3] or Electrophoretic Mobility Shift Assays (EMSA) for transcription factor activity [3].
  • Measuring Cellular Responses: Include detailed protocols for cell viability assays (e.g., MTT) and apoptosis detection assays (e.g., flow cytometry with Annexin V staining) [3].
  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: For in vivo studies, outline methods for sample collection, processing, and analysis using techniques like Mass Spectrometry to measure drug concentration (PK) and the aforementioned assays to measure biological effect (PD) [4].

References

Strategies for Resolving Cimifugin Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Although direct solutions were not found, the general troubleshooting approaches for analytical methods can be guided by the principles evident in the caffeine research. The core strategy almost always involves improving the separation of the target compound from interfering substances.

Approach Core Principle Examples from Caffeine Research (for illustration)
Chromatographic Optimization Modifying the separation conditions to resolve co-eluting compounds. Adjusting mobile phase composition (e.g., water:methanol 50:50) [1] or using a pH 4.3 acetate buffer with acetonitrile and methanol [2].
Advanced Column Technologies Using high-efficiency columns or hardware to achieve better separation. Employing Radial Flow Splitting (RFS) end-fittings to enhance column efficiency and reduce matrix effects [3] [4].
Chemometric Modeling Applying mathematical models to resolve overlapping signals without physical separation. Using PARAFAC models on kinetic UV data to deconvolve spectra of caffeine and its reaction products [5].

Proposed Experimental Workflow for Cimifugin

Based on standard analytical development practices, you can systematically investigate and resolve this compound interference using the following workflow.

Start Start: Suspected this compound Assay Interference A Confirm Interference Start->A B Characterize Interference A->B Observe unstable baseline, unexpected peaks, poor recovery C Optimize Chromatography B->C Identify source: matrix, metabolites, etc. C:s->C:s Iterate D Evaluate Sample Prep C->D Test mobile phase, pH, column type D:s->D:s Iterate E Validate Final Method D->E Apply purification, extraction techniques End Validated this compound Assay E->End Assess linearity, accuracy, precision, robustness

To implement this workflow, here are detailed methodologies for the key steps, adapted from general best practices and the principles found in the search results.

1. Confirm and Characterize the Interference

  • System Suitability Test: Run a standard solution of pure this compound and compare its chromatogram to your sample matrix (e.g., plant extract, formulation, biological fluid) spiked with this compound. Look for additional peaks, peak shouldering, or a significant change in retention time in the sample.
  • For UV/VIS Detection: Collect UV spectra of the this compound peak in the standard and the sample. If the spectra are not identical, it suggests a co-eluting compound [5].

2. Optimize Chromatographic Conditions This is the most common and effective approach. The goal is to increase the resolution between this compound and the interfering compound(s).

  • Mobile Phase Modification:
    • pH Adjustment: Small changes in mobile phase pH can drastically alter the selectivity of ionic or ionizable compounds. Try a range of pH values (e.g., 3.0 to 6.5) using buffers like phosphate or acetate [6].
    • Organic Solvent Ratio/Gradient: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A shallower gradient or different isocratic ratio can improve separation [7].
  • Column Selection: Test different HPLC columns. Columns with different stationary phases (e.g., C8 vs. C18), particle sizes, or manufacturers can provide vastly different selectivity.

3. Evaluate Sample Preparation If chromatographic optimization is insufficient, clean up the sample before injection.

  • Liquid-Liquid Extraction (LLE): Use a selective solvent to extract this compound away from the interference.
  • Solid-Phase Extraction (SPE): Choose an SPE sorbent that retains this compound while allowing interferences to pass through (or vice-versa), followed by a selective elution [2].

Frequently Asked Questions

What are the most common sources of interference in this compound assays? The most common sources are structurally similar compounds from the source plant material (e.g., other chromones in Saposhnikovia divaricata), excipients in formulated products, or metabolites in biological samples like urine or plasma [6].

Are there any rapid screening techniques to identify interference? Using a PDA (Photodiode Array) detector is highly recommended. By comparing the UV spectrum of the this compound peak in a pure standard to the peak in your sample, you can quickly identify potential co-elution if the spectra are not a perfect match [4].

How can I be sure my optimized method is robust? After optimization, you must perform a full method validation according to ICH or other relevant guidelines. Key parameters to establish include specificity (proving separation from interferences), accuracy, precision, linearity, and robustness (testing the method's resilience to small, deliberate changes in conditions) [1] [6].

References

Comparison at a Glance: Cimifugin vs. Standard NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Feature Cimifugin Standard NSAIDs (e.g., Ibuprofen, Naproxen)
Source & Type Natural chromone; active component of Saposhnikovia divaricata and Cimicifuga species [1] [2] [3] Synthetic or semi-synthetic chemicals [4]
Primary Mechanism Multi-target; inhibits key inflammatory pathways (JAK/STAT, NF-κB), restores epithelial tight junctions, modulates macrophage polarization [1] [5] Single-target; reversible inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis [4] [6]
Key Molecular Targets JAK1/STAT1 pathway, NF-κB, TSLP, IL-33, Tight Junction proteins (Claudin-1, Occludin) [1] [7] [5] Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) [4]
Efficacy Highlights ~70% inhibition of TNF-α/IL-6 in vitro; superior to ibuprofen in reducing xylene-induced mouse ear edema [2] Effective for pain, fever, general inflammation [4]
Reported Safety Profile Appears well-tolerated in animal models; "minimal side effects" reported [8] Well-known risks: GI ulcers/bleeding, increased cardiovascular events, renal toxicity, hepatotoxicity [4] [9] [6]
Research Focus Allergic inflammation (e.g., atopic dermatitis), ulcerative colitis-related injury, cancer [1] [5] [8] Musculoskeletal pain, arthritis, headaches, general analgesia [4]

Detailed Mechanisms of Action

The following diagram illustrates the distinct anti-inflammatory pathways of this compound and NSAIDs:

G cluster_this compound This compound Mechanism cluster_nsaids NSAIDs Mechanism CIM This compound TJ Tight Junction Proteins (Claudin-1, Occludin) CIM->TJ Up-regulates JAK1 JAK1/STAT1 Signaling CIM->JAK1 Inhibits NFkB NF-κB Pathway CIM->NFkB Inhibits TSLP Initiative Cytokines (TSLP, IL-33) CIM->TSLP Reduces Barrier Enhanced Epithelial Barrier TJ->Barrier M1 M1 Macrophage Polarization JAK1->M1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Th2 Th2 Immune Response TSLP->Th2 NSAID NSAIDs COX1 COX-1 Enzyme (Constitutive) NSAID->COX1 Inhibits COX2 COX-2 Enzyme (Inducible) NSAID->COX2 Inhibits GI Gastric Mucosal Protection COX1->GI Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins SideEffect1 GI Side Effects (Ulcers, Bleeding) GI->SideEffect1 Inflammation Reduced Inflammation & Pain Prostaglandins->Inflammation

Supporting Experimental Data and Protocols

Quantitative Efficacy Data

The table below summarizes key experimental findings from recent studies.

Compound / Extract Experimental Model Key Outcome Measures & Results Source Context
This compound Derivative 3 In vivo (Mice, Xylene-induced ear edema) Edema Inhibition: ~65% (Derivative 3) vs ~44% (Ibuprofen) at 25 mg/kg [2] [2]
This compound In vitro (LPS-induced RAW 264.7 macrophages) Inhibition of NO Production: IC₅₀ = 52.28 µM [2] [2]
This compound In vitro (TNF-α stimulated HaCaT cells) Reduction of TSLP & IL-33: Significant suppression of these key epithelial-derived cytokines [1] [1]
Cimicifugae Rhizoma Extract In vitro (LPS-induced lung epithelial cells) Inhibition of Inflammatory Factors: Activity order: Isoferulic acid > This compound > Alcoholic extract > N-cis-feruloyltyramine > Ferulic acid [7] [7]
Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • 1. In Vitro Anti-inflammatory Activity (RAW 264.7 Macrophages)

    • Cell Model: Murine RAW 264.7 macrophage cell line.
    • Inflammation Induction: Cells are stimulated with bacterial Lipopolysaccharide (LPS), typically at 1 µg/mL [10] [2].
    • Intervention: Test compounds (e.g., this compound) are added at various concentrations simultaneously with or before LPS stimulation [2].
    • Readouts:
      • Nitric Oxide (NO) Production: Measured using the Griess assay to determine nitrite concentration in the culture supernatant [10] [2].
      • Cytokine Levels: Expression of TNF-α, IL-6, etc., measured by RT-PCR (mRNA) or ELISA (protein) [10].
      • Protein Analysis: Western blotting to assess levels of key proteins like iNOS, COX-2, and phosphorylated signaling proteins (e.g., NF-κB, STAT3) [10].
  • 2. In Vivo Efficacy (Mouse Model of Allergic Inflammation)

    • Animal Model: BALB/c mice (6-10 weeks old) [1].
    • Disease Model Induction: Type 2 atopic dermatitis (AD) is induced by sensitizing and challenging the ears with FITC (fluorescein isothiocyanate) [1].
    • Treatment: this compound is administered orally (intragastrically) at doses like 12.5 or 50 mg/kg, starting before sensitization and continuing throughout the model establishment [1].
    • Sample Analysis:
      • Ear Homogenates: Cytokine levels (TSLP, IL-33) are quantified by ELISA [1].
      • Histology & Immunofluorescence: Ear, colon, or lung tissues are sectioned and stained (H&E) to assess inflammation or processed for immunofluorescence to visualize tight junction proteins (Claudin-1, Occludin) and immune cell markers [1] [5].

Research Implications and Future Directions

For drug development professionals, the distinct profile of this compound suggests several promising research avenues:

  • Therapeutic Niches: this compound's unique mechanism of restoring epithelial tight junctions and modulating initial immune responses makes it a strong candidate for treating barrier-defect-related diseases like atopic dermatitis and ulcerative colitis, areas where traditional NSAIDs are ineffective [1] [5].
  • Multi-Target Therapy: Its action on multiple pathways could be leveraged for complex inflammatory diseases where single-target drugs often fail. This may lead to enhanced efficacy or the ability to overcome resistance [7] [8].
  • Safety & Tolerability: The preliminary reports of minimal side effects, if confirmed in longer-term and more comprehensive toxicological studies, could represent a significant advantage over NSAIDs, particularly for chronic use [8].
  • Chemical Optimization: Research is already exploring synthetic derivatives of this compound (e.g., amino acid esters) to improve its pharmacological activity, water solubility, and metabolic stability, addressing its current limitations as a natural product [2].

References

cimifugin combination therapy vs monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

The table below summarizes the comparative effects of cimifugin monotherapy and its combination with vinpocetine in an imiquimod (IMQ)-induced psoriasis-like mouse model.

Therapy Key Effects on Cytokines & Pathways Reported Efficacy Experimental Model
This compound Monotherapy [1] [2] Downregulates TNF-α, IL-6, IL-1β, IL-17A, IL-22; inhibits NF-κB/MAPK signaling [1]. Reduces psoriatic pruritus (itch) by inhibiting TRPV4 channel activity [2]. Improves psoriatic lesions, reduces epidermal thickness and PASI scores, relieves oxidative stress, and decreases itching behavior [1] [2]. IMQ-induced psoriasis-like mouse model; TNF-α-induced human keratinocytes (HaCaT cells) [1].
This compound + Vinpocetine Combination [3] More effectively diminishes skin levels of TNF-α, IL-17, and IL-23 than monotherapy [3]. Shows substantial anti-psoriatic activity, with greater improvement of IMQ-induced histological changes [3]. IMQ-induced psoriasis-like mouse model [3].

Experimental Protocol for Combination Therapy

The following workflow details the methodology used to evaluate the this compound and vinpocetine combination, providing a reference for experimental replication [3].

start Start: 48 BALB/c Mice a Group Allocation (6 groups, n=8) start->a b Negative Control: No treatment a->b c Positive Control: IMQ only a->c d Standard Control: IMQ + Clobetasol a->d e Monotherapy 1: IMQ + this compound (3%) Gel a->e f Monotherapy 2: IMQ + Vinpocetine (3%) Gel a->f g Combination: IMQ + this compound & Vinpocetine Gels a->g h Psoriasis Induction (Daily topical IMQ for 7 days) c->h d->h e->h f->h g->h i Treatment Phase (Topical treatments once daily for 7 days) h->i j Outcome Assessment (Skin cytokine levels & Histological analysis) i->j k Data Analysis j->k

Detailed Methodology

For researchers seeking to replicate the study, here is a more detailed breakdown of the experimental protocol based on the published research [3]:

  • Animal Model: The study used 48 albino BALB/c mice. The psoriasis-like skin inflammation was induced by topical application of 5% Imiquimod (IMQ) cream daily for 7 consecutive days.
  • Treatment Groups: Mice were divided into six groups:
    • Negative Control: No IMQ, no treatment.
    • Positive Control: IMQ only.
    • Standard Control: IMQ + Clobetasol propionate (0.05%) cream.
    • This compound Monotherapy: IMQ + 3% this compound gel.
    • Vinpocetine Monotherapy: IMQ + 3% vinpocetine gel.
    • Combination Therapy: IMQ + 3% this compound gel and 3% vinpocetine gel.
  • Treatment Protocol: Topical treatments were applied once daily for 7 days, starting after the psoriasis-like lesions had been induced.
  • Outcome Measures:
    • Biochemical: Levels of key pro-inflammatory cytokines (TNF-α, IL-17, IL-23) in skin tissue were measured.
    • Histological: Skin samples were examined microscopically to assess the improvement in psoriatic features (e.g., epidermal thickening, immune cell infiltration).

Mechanisms of Action

The superior efficacy of the combination therapy can be understood through the distinct but complementary mechanisms of its components, summarized in the diagram below.

cluster_this compound This compound Mechanisms cluster_vinpocetine Vinpocetine Mechanisms IMQ Psoriatic Trigger (e.g., IMQ) C1 Inhibits NF-κB & MAPK signaling pathways IMQ->C1 C2 Reduces Oxidative Stress IMQ->C2 C3 Inhibits TRPV4 channel (Reduces Itch) IMQ->C3 V1 Potent Anti-inflammatory IMQ->V1 V2 Reduces Immune Cell Infiltration IMQ->V2 Outcome Enhanced Reduction of Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) C1->Outcome C2->Outcome C3->Outcome V1->Outcome V2->Outcome

This compound's known mechanisms include inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines in psoriasis [1]. It also alleviates oxidative stress and specifically inhibits the TRPV4 ion channel, which is directly linked to reducing psoriatic pruritus [1] [2]. Vinpocetine, a synthetic compound, contributes potent anti-inflammatory properties and is known to suppress immune cell infiltration and cytokine release [3]. By targeting the inflammatory cascade through multiple pathways, the combination achieves a more comprehensive therapeutic effect.

Research Implications and Future Directions

The preliminary data suggests this compound-based combinations are a promising research avenue. The enhanced suppression of the IL-23/IL-17 axis, a key driver of psoriasis pathogenesis, is a particularly significant finding of the combination study [3]. Future research should focus on:

  • Dose-Response Relationships: Establishing optimal dosing for both monotherapy and combination regimens.
  • Mechanistic Synergy: Further elucidating how the drugs interact at a molecular level.
  • Expanded Disease Models: Testing the efficacy of this combination in other immune-mediated or chronic inflammatory conditions.

References

cimifugin different disease model efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cimifugin Efficacy Across Disease Models

The table below summarizes the experimental efficacy of this compound in different preclinical models, highlighting key findings, mechanisms, and experimental data.

Disease Model Key Findings on Efficacy Proposed Mechanism of Action Experimental Data / Dosage Citation
Ulcerative Colitis (UC)-Related Lung Injury Ameliorated colon and lung injury, restored epithelial barrier integrity, suppressed inflammation. Inhibited JAK1/STAT1 pathway; suppressed M1 macrophage polarization; improved gut microbiota homeostasis. Mouse model (DSS-induced): this compound at 12.5, 25, 50 mg/kg. Dosing restored body weight, reduced Disease Activity Index (DAI), and preserved colon length. [1] [1]
Gastric Cancer (GC) Inhibited cell proliferation, migration, and invasion. Targeted metabolic reprogramming (e.g., folate biosynthesis, glutathione metabolism); bound to core targets AKR1C2, MAOB, PDE2A. In vitro (MKN28 cells): Dose-dependent inhibition of proliferation; IC50 ~640 µM (72h treatment). [2] [2]
Obesity-Related Insulin Resistance (IR) Inhibited adipogenesis (fat cell formation) and attenuated TNF-α-induced insulin resistance and inflammation. Downregulated pro-inflammatory cytokines; inhibited NF-κB (reduced p-P65) and MAPK signaling pathways. In vitro (3T3-L1 adipocytes): this compound at 25, 50, 100 mg/L. Reduced lipid accumulation and TG content; restored expression of adiponectin, GLUT-4, IRS-1. [3] [3]
Sepsis-Associated Neuroinflammation Attenuated LPS-induced inflammatory response, oxidative stress, and mitochondrial dysfunction in microglial cells. Activated the SIRT1/Nrf2 pathway, exerting antioxidant and anti-inflammatory effects. In vitro (BV-2 microglial cells): this compound at 25, 50, 100 mg/L. Improved cell viability; reduced levels of IL-1β, IL-6, TNF-α; decreased ROS. [4] [4]

Detailed Experimental Protocols

For researchers seeking to replicate or design related studies, here is a detailed breakdown of the key experimental methodologies from the cited literature.

  • Protocol 1: In Vivo Mouse Model of Ulcerative Colitis [1]

    • Model Induction: UC was induced in male C57BL/6J mice (6-8 weeks old) by administering 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 consecutive days.
    • Drug Administration: this compound (12.5, 25, 50 mg/kg) or the positive control mesalazine (500 mg/kg) was administered intragastrically at the same time as DSS exposure.
    • Efficacy Assessment:
      • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and fecal blood.
      • Histological Analysis: Colon and lung tissues were fixed, embedded, sectioned, and stained with H&E for pathological scoring.
      • Mechanistic Analysis: Protein expression was analyzed by Western blot (JAK1, p-JAK1, STAT1, p-STAT1, iNOS). Gut microbiota was analyzed via 16S rRNA sequencing of fecal samples.
  • Protocol 2: In Vitro Anti-Cancer Activity Assays [2]

    • Cell Culture: Human gastric cancer cells MKN28 were cultured in RPMI-1640 medium supplemented with 10% FBS.
    • Proliferation Assay:
      • CCK-8 Assay: Cells were treated with this compound (0-1280 µM) for 24 and 72 hours. Then, 10 µL of CCK-8 reagent was added to each well, incubated for 2 hours, and absorbance was measured at 450 nm.
      • EdU Assay: DNA synthesis and cell proliferation were measured using an EdU flow cytometry assay.
    • Migration & Invasion Assay: Functional responses of cells after this compound treatment were assessed using standardized migration and invasion assays in 24-well plates.
  • Protocol 3: In Vitro Model of Insulin Resistance and Inflammation [3]

    • Adipocyte Differentiation: 3T3-L1 preadipocytes were differentiated into adipocytes using MDI induction medium (0.5 mM IBMX, 1 µM dexamethasone, 1 µg/mL insulin).
    • Drug Treatment and Induction: Differentiated adipocytes were pretreated with this compound (25, 50, 100 mg/L) for 1 hour, then exposed to 5 ng/mL TNF-α for 24 hours to induce insulin resistance and inflammation.
    • Analysis:
      • Lipid Accumulation: Assessed by Oil Red O staining and intracellular triglyceride (TG) content measurement.
      • Gene/Protein Expression: mRNA levels of adiponectin, GLUT-4, and IRS-1 were measured by qRT-PCR. Protein levels and phosphorylation (e.g., p-P65, p-ERK, p-p38, p-JNK) were analyzed by Western blot.
      • Inflammatory Cytokines: Levels of IL-6, IL-1β, and MCP-1 in the culture supernatant were quantified using ELISA.

Key Signaling Pathways and Mechanisms

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways, as illustrated below.

G This compound This compound JAK1_STAT1 JAK1/STAT1 Pathway This compound->JAK1_STAT1 Inhibits M1_Mac M1 Macrophage Polarization This compound->M1_Mac Suppresses NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, p38, JNK) This compound->MAPK Inhibits SIRT1_Nrf2 SIRT1/Nrf2 Pathway This compound->SIRT1_Nrf2 Activates Metabolic Metabolic Reprogramming (e.g., AKR1C2, MAOB) This compound->Metabolic Modulates Cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) JAK1_STAT1->Cytokines M1_Mac->Cytokines NFkB->Cytokines MAPK->Cytokines Oxidative ↓ Oxidative Stress SIRT1_Nrf2->Oxidative Cell_Growth Inhibited Cancer Cell Proliferation & Invasion Metabolic->Cell_Growth Gut_Barrier Improved Intestinal Barrier & Microbiota Cytokines->Gut_Barrier Insulin Improved Insulin Sensitivity Cytokines->Insulin Oxidative->Insulin

This diagram illustrates the multi-target and pathway-driven therapeutic logic of this compound, showing how it simultaneously regulates inflammation, oxidative stress, and cellular metabolism.

Conclusion and Research Implications

  • For inflammatory and autoimmune disease research (e.g., IBD, sepsis), the inhibition of the JAK1/STAT1/NF-κB axis and modulation of macrophage polarization are key mechanistic highlights [1] [4].
  • For metabolic disease research, its ability to improve insulin signaling and inhibit adipogenesis presents a compelling profile [3].
  • For oncology research, its anti-proliferative and anti-invasive effects, linked to unique metabolic targets, offer a new direction for natural product-based therapy [2].

Future research should prioritize ADME (Absorption, Distribution, Metabolism, and Excretion) studies, in-depth toxicological profiling, and validation in more complex preclinical models to translate these promising findings into practical drug development.

References

Cimifugin's Target Interactions and Anti-Cancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from a study that investigated cimifugin's effects on gastric cancer cells and its binding to the three protein targets [1].

Target Protein Role in Gastric Cancer (GC) Experimental Evidence for this compound Key Findings & Quantitative Data
AKR1C2 Associated with metabolic reprogramming in GC [1]. Stable binding confirmed via molecular docking and dynamics simulations [1]. Potently suppressed GC cell proliferation, invasion, and migration [1].
MAOB Associated with metabolic reprogramming in GC [1]. Stable binding confirmed via molecular docking and dynamics simulations [1]. Potently suppressed GC cell proliferation, invasion, and migration [1].
PDE2A Associated with metabolic reprogramming in GC [1]. Stable binding confirmed via molecular docking and dynamics simulations [1]. Potently suppressed GC cell proliferation, invasion, and migration [1].
Cellular Phenotype (MKN28 GC cells) Assay Type Experimental Findings Quantitative Data
:--- :--- :--- :---
Proliferation CCK-8 Assay Concentration-dependent inhibition of cell proliferation after 24h and 72h [1]. IC50 values provided (specific data points were not detailed in the abstract of the study) [1].
Proliferation EdU Flow Cytometry Reduction in DNA-synthesizing cells [1]. Significant decrease in EdU-positive cells [1].
Migration & Invasion Transwell Assay Inhibition of cell migration and invasion after 72h treatment [1]. Significant reduction in migrated and invaded cells (p<0.05) [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key experimental methods used in the primary study [1].

  • Cell Culture and Treatment:

    • Cell Line: Human gastric cancer cells MKN28.
    • Culture Conditions: Maintained in RPMI-1640 medium at 37°C under 5% CO₂.
    • Treatment: Cells were treated with this compound at concentrations of 0, 40, 80, 160, 320, 640, or 1,280 µM for 24 and 72 hours. A concentration of 160 µM was used for the migration and invasion assays.
  • Cell Proliferation Assays:

    • CCK-8 Assay: Cells were seeded in a 96-well plate. After treatment, the medium was replaced with fresh culture medium containing 10% CCK-8 reagent. The plate was incubated for 2 hours at 37°C, and the absorbance at 450 nm was measured using a microplate reader.
    • EdU Flow Cytometry: Treated cells were incubated with an EdU working solution. After fixation and washing, the cells were analyzed using a flow cytometer to measure the percentage of EdU-positive cells, indicating active DNA synthesis.
  • Cell Migration and Invasion Assays:

    • Method: Transwell chamber assay.
    • Migration: Chambers without adhesive matrix were used.
    • Invasion: Chambers coated with a matrix gel were used.
    • Procedure: Cell suspension was added to the upper chamber, and complete medium was placed in the lower chamber. After 72-hour incubation with 160 µM this compound, cells on the lower surface were fixed, stained with 0.1% crystal violet, and imaged. The stain was then dissolved in 33% acetic acid, and absorbance at 562 nm was measured to quantify cell numbers.
  • Target Identification and Validation:

    • Identification: Potential biological targets were predicted using six public platforms (network pharmacology).
    • Binding Confirmation: The stable binding of this compound to AKR1C2, MAOB, and PDE2A was confirmed through molecular docking and molecular dynamics simulations.

Proposed Signaling Pathway for this compound in Gastric Cancer

The following diagram synthesizes the mechanistic pathway proposed by the research, illustrating how this compound may exert its anti-cancer effects in gastric cancer [1].

G This compound This compound AKR1C2 AKR1C2 This compound->AKR1C2 Binds to MAOB MAOB This compound->MAOB Binds to PDE2A PDE2A This compound->PDE2A Binds to MetabolicPathways Modulation of Metabolic Pathways (Folate biosynthesis, Xenobiotic metabolism, Glutathione metabolism, etc.) AKR1C2->MetabolicPathways MAOB->MetabolicPathways PDE2A->MetabolicPathways Phenotype Inhibition of GC Hallmarks (Reduced Proliferation, Migration, Invasion) MetabolicPathways->Phenotype

Interpretation and Research Implications

The data demonstrates that this compound is a multi-target agent with promising anti-cancer properties in vitro. The evidence for its direct interaction with AKR1C2, MAOB, and PDE2A is computationally strong, supported by docking and dynamics simulations [1].

  • Mechanism Insight: The proposed pathway suggests that this compound's efficacy does not come from inhibiting a single linear pathway. Instead, it likely acts by modulating multiple metabolic processes simultaneously (e.g., folate biosynthesis, glutathione metabolism), which collectively disrupts the metabolic reprogramming essential for cancer cell growth and spread [1].
  • Research Considerations:
    • The current evidence is primarily from cellular and computational models. The logical next step is in vivo validation using animal models to confirm efficacy and safety in a whole biological system.
    • While the binding to targets is stable in simulations, direct biochemical evidence of target engagement (e.g., using binding kinetics assays like BLI or SPR) would further strengthen the validation [2].
    • The functional consequences of inhibiting AKR1C2, MAOB, and PDE2A specifically in gastric cancer are still being elucidated. Further research is needed to dissect the specific role of each target in the observed phenotypic effects.

References

cimifugin NF-κB inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cimifugin vs. Other NF-κB Inhibitors

The table below summarizes how this compound compares to other types of NF-κB inhibitors based on available research.

Inhibitor Category Example Compounds Primary Mechanism of Action Reported Efficacy & Key Findings Therapeutic Contexts Researched

| Natural Chromone (this compound) | this compound [1] [2] [3] | Inhibits IκBα phosphorylation, reducing NF-κB nuclear translocation; also suppresses MAPK pathway in some models [1] [2] [4]. | • ~50% inhibition of macrophage migration/activation [4]. • Dose-dependent inhibition of osteoclast formation & bone resorption [1]. • Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [2] [4] [3]. | Aseptic prosthetic loosening [1], Neuropathic pain [2], Insulin resistance [3], Rheumatoid arthritis (in vitro) [4] | | Other Natural Compounds | Curcumin, Fish Oil (Omega-3), Tocotrienol [5] [6] | Varies by compound; includes IKK complex inhibition, antioxidant effects that reduce NF-κB activation [5] [6]. | Curcumin depletes cancer stem cells in liver cancer models [6]. Omega-3s reduce vascular inflammation and neuroinflammation [6]. Tocotrienols show neuroprotective effects in Alzheimer's & Parkinson's models [5]. | Cancer, Neurodegenerative diseases, Metabolic diseases, General "inflammaging" [5] [6] | | Pharmaceutical Inhibitors | Monoclonal Antibodies, IKK Inhibitors, Proteasome Inhibitors [7] [8] | High-specificity targeting of specific pathway nodes (e.g., IKK, proteasome) or cytokines (e.g., TNF-α) [8]. | Developed by companies like AbbVie, Novartis, Pfizer; some candidates in Phase II/III trials for inflammatory diseases [7]. | Oncology, Inflammatory & Autoimmune diseases [7] [8] |

Detailed Experimental Data for this compound

For research reproducibility, here are the key experimental protocols and quantitative findings from published studies on this compound.

Experimental Protocols
  • In Vitro Osteoclastogenesis Model [1]
    • Cell Types: Primary Bone Marrow-derived Macrophages (BMMs) and RAW264.7 cell line.
    • Differentiation Induction: Treated with 50 ng/mL RANKL for 5-7 days.
    • This compound Treatment: Added at concentrations of 0, 80, 160, and 320 μM during differentiation.
    • Key Assays: Cell viability (CCK-8 assay), osteoclast formation (TRAP staining), bone resorption (pit formation assay on hydroxyapatite plates), gene expression (qRT-PCR for Nfatc1, Ctsk, Calcr), and protein analysis (Western blot for p-IκBα, IκBα, and MAPKs).
  • In Vivo Murine Calvarial Osteolysis Model [1]
    • Animal Model: C57BL/6 mice implanted with titanium particles on the calvarial surface to simulate particle-induced osteolysis.
    • This compound Administration: Dosage not specified in the abstract; treatment alleviated bone erosion and osteoclast accumulation.
    • Analysis: Micro-CT scanning and histomorphometric analysis of bone tissues.
  • Neuropathic Pain Model [2]
    • Animal Model: Rats with Chronic Constriction Injury (CCI) of the sciatic nerve.
    • This compound Treatment: Mitigated thermal, mechanical, and cold hyperalgesia in behavioral tests.
    • Analysis: Immunohistochemistry, Western blot of sciatic nerves and Schwann cells for p-p65, p-IκBα, and MAPK pathway proteins. ELISA for inflammatory cytokines in serum and nerve tissue.
  • Insulin Resistance Model [3]
    • Cell Model: 3T3-L1 adipocytes.
    • Induction & Treatment: Insulin resistance induced with 5 ng/mL TNF-α. This compound pre-treatment at 25, 50, and 100 mg/L for 1 hour.
    • Key Assays: Cell viability (CCK-8), lipid accumulation (Oil Red O staining, triglyceride content), gene and protein expression (qRT-PCR and Western blot for adiponectin, GLUT-4, IRS-1), cytokine measurement (ELISA for IL-6, IL-1β, MCP-1).
Quantitative Efficacy Data
  • Cytokine Reduction (in LPS-stimulated RAW264.7 cells) [4]
    • 100 mg/L this compound reduced levels to ≤60% of the LPS-only group for key cytokines.
  • Migration and Chemotaxis Inhibition [4]
    • 100 mg/L this compound decreased migration and chemotaxis of RAW264.7 cells to approximately one-third of control levels.
  • Gene Expression in Osteoclastogenesis [1]
    • This compound treatment led to reduced expression of osteoclast-specific genes (Nfatc1, Calcr, Ctsk).
  • Metabolic Improvement [3]
    • In TNF-α-induced 3T3-L1 adipocytes, this compound (50 and 100 mg/L) increased cell viability and reversed the suppression of insulin signaling genes (adiponectin, GLUT-4, IRS-1) at both mRNA and protein levels.

This compound's Mechanism and Research Workflow

Experimental data indicates that this compound primarily inhibits the canonical NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which traps the NF-κB complex in the cytoplasm. In some models, it also inhibits the MAPK pathway (p38, JNK, ERK), providing a dual anti-inflammatory mechanism [1] [2].

The diagram below illustrates the established mechanism and a generalized experimental workflow for validating this compound's effects, based on the methodologies from the analyzed studies.

cluster_0 Proposed Molecular Mechanism cluster_1 Typical Experimental Workflow RANKL RANKL RANK_TLR_TNFR RANK/TLR/TNF Receptor RANKL->RANK_TLR_TNFR LPS LPS LPS->RANK_TLR_TNFR TNFa TNFa TNFa->RANK_TLR_TNFR IKK_complex IKK Complex RANK_TLR_TNFR->IKK_complex IkB_alpha IκBα (Inactive) IKK_complex->IkB_alpha Phosphorylates p_IkB_alpha p-IκBα (Degraded) IkB_alpha->p_IkB_alpha NF_kB_nuc NF-κB Nuclear Translocation & Gene Transcription p_IkB_alpha->NF_kB_nuc Releases NF-κB Pro_inflammatory Pro-inflammatory Cytokines (Osteoclastogenesis, Pain) NF_kB_nuc->Pro_inflammatory Cell_Model Cell_Model CIM_Treatment This compound Treatment Cell_Model->CIM_Treatment In_Vivo_Model In_Vivo_Model In_Vivo_Model->CIM_Treatment Viability Cell Viability Assay (CCK-8) CIM_Treatment->Viability Gene_Protein Gene & Protein Analysis (qPCR, Western Blot) CIM_Treatment->Gene_Protein Function Functional Assays (TRAP, Resorption, Behavior) CIM_Treatment->Function Imaging Imaging & Histology (Micro-CT, IHC) CIM_Treatment->Imaging CIM_Inhibit This compound Inhibits CIM_Inhibit->IKK_complex CIM_Inhibit->IkB_alpha

Research Summary and Considerations

This compound is a promising natural product with demonstrated efficacy in preclinical models for conditions driven by inflammation and NF-κB signaling. Its potential advantage may lie in its multi-target action, simultaneously modulating both the NF-κB and MAPK pathways.

For researchers considering this compound, note that much of the existing data is from in vitro and animal models. The pharmacokinetics, optimal dosing, and long-term safety in humans remain areas for future investigation. Furthermore, while many pharmaceutical companies are actively developing high-specificity NF-κB inhibitors, their progress is largely confined to clinical pipelines [7] [8], making direct efficacy comparisons with this compound difficult at this stage.

References

Established SIRT1/Nrf2 Activators and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several compounds known to activate the SIRT1/Nrf2 pathway, along with key experimental findings. This can provide a benchmark for comparing the potential efficacy of cimifugin.

Compound Reported Experimental Effects on SIRT1/Nrf2 Pathway Key Experimental Models (In Vivo/In Vitro) Primary Observed Outcomes
Oleanolic Acid & derivatives (e.g., Bardoxolone Methyl) [1] [2] Activates SIRT1/Nrf2/HO-1 signaling; inhibits NF-κB [1]. Mouse model of acute hepatorenal damage (Thioacetamide-induced) [1]. Ameliorated oxidative stress & inflammation; reduced apoptosis; improved histopathological damage in liver and kidney [1].
Sulforaphane [3] Potent Nrf2 inducer via Keap1 cysteine modification [3]. Rodent model of Type 1 Diabetes with recurrent hypoglycemia [3]. Improved cognitive impairment; reduced oxidative stress and inflammation in the hippocampus [3].
Dimethyl Fumarate (DMF) [2] Induces Nrf2 target genes (e.g., NQO1, GST); acts as a Michael acceptor, modifying Keap1 C151 [2]. Clinical trials (multiple sclerosis); preclinical mouse models of encephalitis and Parkinson's [2]. Cytoprotective and anti-inflammatory effects; efficacy in MS treatment [2].
Resveratrol [4] Metabolic enhancer; converges with SIRT1 and Nrf2 pathways (e.g., in ischemic preconditioning) [4]. Models of cerebral ischemia; resveratrol preconditioning studies [4]. Neuroprotection; improved neuronal survival following ischemic injury [4].

Details on Key Experimental Models and Protocols

For a deeper understanding, here are the methodologies from some of the cited studies that could inform your own experimental design for this compound.

  • In Vivo Model of Organ Damage (Oleanolic Acid Study) [1]:

    • Induction of Injury: Acute hepatorenal damage was induced in mice using a single intraperitoneal (i.p.) injection of thioacetamide (TAA, 200 mg/kg).
    • Treatment Protocol: Mice were pre-treated with oleanolic acid (OA) for 7 consecutive days prior to TAA challenge.
    • Key Assays: Serum markers of liver and kidney injury, histopathological examination of tissues, measurement of oxidative stress markers (MDA, GSH, SOD), and analysis of gene/protein expression of inflammatory (NF-κB, TNF-α, IL-1β, IL-6) and apoptotic (Bax, Bcl-2, caspase-3) mediators.
  • In Vivo Model of Cognitive Impairment (Sulforaphane Study) [3]:

    • Disease Model: Type 1 diabetes was induced in C57BL/6J mice with streptozotocin (STZ, 125 mg/kg, i.p.). Cognitive impairment was exacerbated by inducing recurrent hypoglycemia (RH).
    • Treatment Protocol: Sulforaphane (SFN, 50 mg/kg, i.p.) was administered 24 hours before each hypoglycemic episode.
    • Key Assays: Cognitive function was assessed using behavioral tests (Novel Object Recognition (NOR) and spontaneous alternation (SA) tasks). Biochemical analyses on hippocampal tissue included measurements of lipid peroxidation and protein carbonylation.

The SIRT1/Nrf2 Signaling Pathway

The diagram below illustrates the core mechanism of the SIRT1/Nrf2 pathway and the points of action for the compounds listed above, based on the search results.

G cluster_legend Activator Actions (from table) OxidativeStress Oxidative Stress / Electrophiles Keap1 Keap1 OxidativeStress->Keap1 Modifies Cys151 Activators Activators: Sulforaphane, DMF, etc. Activators->Keap1 Binds/Modifies Nrf2_inactive Nrf2 (Inactive, Cytoplasm) Keap1->Nrf2_inactive Targets for Ubiquitination & Degradation Nrf2_active Nrf2 (Active, Nucleus) Nrf2_inactive->Nrf2_active Stabilization & Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds with sMaf SIRT1 SIRT1 SIRT1->Nrf2_active Deacetylates & Enhances Activity TargetGenes Target Genes (HO-1, NQO1, GCL, GSTs) ARE->TargetGenes Promotes Transcription CellularEffects Cellular Effects: Antioxidant Defense Anti-inflammation Detoxification TargetGenes->CellularEffects Protein Expression Legend_SFN Sulforaphane, DMF Legend_OA_RSV Oleanolic Acid, Resveratrol

How to Locate Data on this compound

Since specific data on this compound was not found in this search, I suggest the following approaches to fill this critical information gap:

  • Use Specialized Scientific Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, and SciFinder. Use specific keyword combinations such as "this compound SIRT1", "this compound Nrf2", and "this compound antioxidant mechanism".
  • Explore Traditional Medicine Context: this compound is a known component of certain traditional Chinese herbs like Saposhnikovia divaricata. Searching within the phytochemical and ethnopharmacology literature may yield preliminary data on its biological activities.
  • Review Patent Literature: The pharmaceutical industry often discloses early-stage research in patents. Searching global patent databases could reveal if any entities are investigating this compound as a SIRT1/Nrf2 pathway modulator.

References

×

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

306.11033829 Da

Monoisotopic Mass

306.11033829 Da

Heavy Atom Count

22

Wikipedia

Cimifugin

Dates

Last modified: 08-15-2023

Explore Compound Types